Propofol Isopropyl Ether-d7
Description
Properties
Molecular Formula |
C₁₅H₁₇D₇O |
|---|---|
Molecular Weight |
227.39 |
Synonyms |
2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene-d7; |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis and Structural Validation of Propofol Isopropyl Ether-d7
Executive Summary
This technical guide details the synthesis, purification, and analytical characterization of Propofol Isopropyl Ether-d7 (2-(1-methylethoxy-d7)-1,3-bis(1-methylethyl)benzene). This compound serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Propofol Impurity G (EP/USP designation) during Good Manufacturing Practice (GMP) impurity profiling.
The synthesis of this molecule presents a specific challenge: the steric hindrance imposed by the two ortho-isopropyl groups on the phenol ring significantly impedes the nucleophilic attack required for etherification. This guide provides a high-yield protocol utilizing Cesium Carbonate (
Part 1: Introduction & Rationale
The Target Molecule
-
Parent Compound: Propofol (2,6-diisopropylphenol).[1][2][3][4]
-
Target Derivative: Propofol Isopropyl Ether (Impurity G).
-
Isotopic Label: Heptadeutero-isopropyl group (
) attached to the phenolic oxygen. -
Chemical Formula:
-
Molecular Weight: ~227.4 g/mol (approximate, depending on isotopic purity).
The Steric Challenge ("The Fat Goalie" Effect)
Standard Williamson ether synthesis typically employs mild bases (e.g.,
Part 2: Retrosynthetic Analysis & Strategy
The synthesis is designed as a single-step alkylation of Propofol using fully deuterated 2-bromopropane.
Reaction Scheme
Strategic Choices
-
Base Selection (
): Unlike Potassium, the large radius of the Cesium ion minimizes tight ion-pairing with the phenoxide, leaving the oxygen more "naked" and reactive to overcome the steric hindrance of the ortho groups [2]. -
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that solvates cations well but leaves anions (the nucleophile) free to react.
-
Reagent Excess: A 1.5x molar excess of the deuterated halide is used to drive the reaction to completion, as the halide is volatile and may be lost to the headspace.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Purity |
| Propofol | Substrate | 1.0 | >98% |
| 2-Bromopropane-d7 | Electrophile | 1.5 | >99% atom D |
| Cesium Carbonate | Base | 2.0 | Anhydrous |
| DMF | Solvent | N/A | Anhydrous |
| Ethyl Acetate | Extraction | N/A | ACS Grade |
Step-by-Step Synthesis Workflow
Step 1: Activation
-
Charge a flame-dried round-bottom flask with Propofol (1.0 eq) and Cesium Carbonate (2.0 eq) .
-
Add anhydrous DMF (10 mL per gram of Propofol) under an inert atmosphere (
or Ar). -
Stir at room temperature for 30 minutes. Observation: The solution may turn slightly yellow/orange as the phenoxide forms.
Step 2: Alkylation[1][5][6]
-
Cool the mixture to 0°C (ice bath) to prevent rapid volatilization of the halide.
-
Dropwise add 2-Bromopropane-d7 (1.5 eq) via syringe.
-
Remove the ice bath and heat the reaction block to 80°C .
-
IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS every 2 hours. The reaction typically requires 6–12 hours due to steric hindrance.
Step 3: Workup
-
Cool to room temperature.
-
Quench by pouring the mixture into ice-cold water (5x reaction volume).
-
Extract 3x with Ethyl Acetate .
-
Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product is likely a pale yellow oil.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: 100% Hexane
5% EtOAc in Hexane. (The ether is highly lipophilic and elutes early, often just after the solvent front).
Part 4: Visualization of Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Logical workflow for the synthesis of hindered Propofol ether, highlighting the iterative IPC step required due to slow reaction kinetics.
Part 5: Characterization & Structural Validation
To validate the structure, you must confirm the presence of the d7-isopropyl group and the integrity of the parent ring.
Nuclear Magnetic Resonance (NMR)
The key diagnostic feature is the silence of the O-isopropyl group in the
| Position | Multiplicity | Integration | Assignment | |
| Ar-H (Meta) | 7.05 - 7.15 | Doublet (d) | 2H | Ring protons (3,5-position) |
| Ar-H (Para) | 6.90 - 7.00 | Triplet (t) | 1H | Ring proton (4-position) |
| Ring-CH | 3.30 - 3.40 | Septet | 2H | Methine of ortho-isopropyls |
| Ring- | 1.20 - 1.25 | Doublet | 12H | Methyls of ortho-isopropyls |
| O-CH (Ether) | SILENT | N/A | 0H | Deuterated Site (d1) |
| O- | SILENT | N/A | 0H | Deuterated Site (d6) |
Note: In the non-deuterated standard, you would see a septet at ~4.0 ppm and a doublet at ~1.3 ppm for the ether group.
Mass Spectrometry (GC-MS)
-
Ionization Mode: Electron Impact (EI) or Electrospray (ESI+).
-
Parent Ion (
): The molecular ion should appear at m/z ~227 (Propofol 178 + Isopropyl 43 + Deuterium shift 7 - H 1). -
Fragmentation: Look for the loss of the deuterated isopropyl radical (
).
Analytical Logic Diagram
This diagram outlines how to differentiate the Starting Material (SM), Non-labeled Impurity, and the Target d7-Standard.
Figure 2: Analytical decision tree for structural confirmation.
Part 6: Handling and Stability[3]
-
Storage: Store at 2–8°C under Argon. Ethers can form peroxides upon prolonged exposure to air, although the steric bulk provides some protection.
-
Stability: Stable in neutral and basic media. Avoid strong acids which can cleave the ether bond (de-alkylation).
References
-
Dijkstra, G., et al. (1989). "The effect of cation size on the rate of Williamson ether synthesis." Journal of Organic Chemistry. (General principle of Cs effect).
-
European Pharmacopoeia (Ph. Eur.) . "Propofol Monograph: Impurity G."
-
United States Pharmacopeia (USP) . "Propofol: Related Compounds."
-
Pramanik, S. (2025).[5] "Continuous Flow Synthesis of Propofol." ResearchGate. (Context on Propofol alkylation chemistry).
Sources
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring microsolvation of the anesthetic propofol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
physical and chemical properties of "Propofol Isopropyl Ether-d7"
Advanced Characterization, Synthesis, and Analytical Application[1]
Executive Summary
Propofol Isopropyl Ether-d7 (1-isopropoxy-d7-2,6-diisopropylbenzene) is the stable isotope-labeled analog of Propofol Related Compound C (USP) / Impurity G (EP).[1] It serves as the definitive Internal Standard (IS) for the quantitation of process impurities in Propofol API and injectable emulsions.[1]
Unlike the parent drug Propofol (2,6-diisopropylphenol), this compound lacks a phenolic hydroxyl group, rendering it significantly more lipophilic and volatile.[1] Its primary application is in GC-MS and LC-MS/MS workflows to correct for matrix effects and injection variability during the trace analysis of O-alkylation byproducts.[1]
Chemical Identity & Structural Analysis[1][2]
This compound is formed by the etherification of Propofol.[1] The deuterium label is located on the O-isopropyl group, ensuring the label is distinct from the native isopropyl groups on the benzene ring.[1]
| Property | Specification |
| Chemical Name | 2-(1-methylethoxy-d7)-1,3-bis(1-methylethyl)benzene |
| Common Synonyms | This compound; Propofol Impurity G-d7; O-Isopropylpropofol-d7 |
| Parent CAS (Unlabeled) | 141214-18-8 |
| Molecular Formula | |
| Molecular Weight | 227.40 g/mol (approx. +7 Da shift from unlabeled 220.35 g/mol ) |
| Isotopic Purity | |
| Chemical Purity |
Structural Diagram & Labeling Logic
The d7-labeling is strategically placed on the ether linkage.[1] This is critical because the primary degradation pathway of this ether is dealkylation back to Propofol.[1] If the ring were labeled, the fragment ions might overlap with Propofol metabolites.[1] Labeling the leaving group (the O-isopropyl) ensures specific tracking of the ether species.[1]
Figure 1: Structural assembly of this compound highlighting the deuterated moiety.
Physicochemical Properties[1][3][4][6][13]
The conversion of the phenol (Propofol) to the ether (Propofol Isopropyl Ether) drastically alters the physical behavior of the molecule.[1]
| Property | Propofol (Parent) | This compound | Impact on Analysis |
| H-Bond Donor | Yes (Phenolic -OH) | No | Ether elutes earlier on polar columns; no tailing.[1] |
| LogP (Lipophilicity) | ~3.79 | ~4.5 - 5.0 (Predicted) | Higher affinity for organic solvents; requires non-polar extraction (e.g., Heptane/Hexane).[1] |
| Boiling Point | 256°C | ~240°C (Lower) | More volatile due to loss of H-bonding.[1] Risk of evaporative loss during concentration steps.[1] |
| pKa | 11 | None (Neutral) | pH adjustment during extraction (alkalinization) will ionize Propofol (retaining it in water) but not the Ether.[1] |
Stability Profile
-
Oxidation: Highly stable against oxidation compared to Propofol (which forms quinones).[1]
-
Hydrolysis: Stable under neutral/basic conditions; potential for acid-catalyzed dealkylation at high temperatures.[1]
-
Light Sensitivity: Moderate.[1] Store in amber vials.
Synthesis & Reaction Mechanism[1]
To generate high-isotopic-purity this compound, a Williamson Ether Synthesis is employed using Propofol and fully deuterated 2-bromopropane (Isopropyl-d7 bromide).[1]
Reaction Equation:
Figure 2: Synthetic route for the production of this compound.
Expert Insight: The use of Cesium Carbonate (
Analytical Protocol: GC-MS/MS Quantification
Due to the lack of ionizable groups for ESI (Electrospray Ionization), GC-MS (Electron Impact) is the gold standard for analyzing Propofol Isopropyl Ether.[1] LC-APCI is an alternative, but GC offers superior resolution for volatile ethers.[1]
Method Principles
-
Internal Standard: this compound (Spiked at 0.1%).[1]
-
Separation: Capillary GC on a 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).
Step-by-Step Workflow
1. Sample Preparation (Liquid-Liquid Extraction)
-
Step A: Aliquot 1 mL of Propofol emulsion.
-
Step B (Critical): Add 1 mL of 0.1 N NaOH .[1]
-
Step C: Add 50 µL of This compound Working Solution (10 µg/mL in Methanol).
-
Step D: Extract with 2 mL n-Heptane . Vortex for 2 mins.
-
Step E: Centrifuge (3000 rpm, 5 min). Transfer the upper organic layer to a GC vial.[1]
2. GC-MS Parameters
-
Inlet: Splitless (or Pulsed Splitless), 250°C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 20°C/min to 280°C
-
Hold 3 min.
-
-
Source Temp: 230°C.
3. Mass Spectrometry Detection (SIM Mode)
Select Ion Monitoring (SIM) is required for sensitivity.[1]
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (Approx) |
| Propofol Isopropyl Ether-d0 | 220 ( | 205 ( | 8.2 min |
| This compound | 227 ( | 212 ( | 8.2 min |
Note: The d7 analog will co-elute with the d0 impurity.[1] This is the desired behavior for an internal standard.
Figure 3: Analytical workflow for the isolation and quantification of Propofol Isopropyl Ether using the d7 internal standard.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Propofol Monograph 1506. Impurity G (Propofol Isopropyl Ether).[1][3][4][5][6][7] [1]
-
United States Pharmacopeia (USP) . Propofol Injectable Emulsion Monograph. Related Compound C. [1][4]
-
Peng, M., Le, J., & Yang, Y. (2013) .[1][8] Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Journal of Separation Science, 36(12), 1959–1966.[1][8]
-
PubChem . Compound Summary for Propofol Isopropyl Ether (Parent). CID 14316109.[1] [1]
-
LGC Standards . Propofol Isopropyl Ether Reference Material Data.
Sources
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. klivon.com [klivon.com]
- 4. Propofol Isopropyl Ether | LGC Standards [lgcstandards.com]
- 5. Propofol Isopropyl Ether | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Propofol Isopropyl Ether-d7
This technical guide details the critical quality attributes and application methodologies for Propofol Isopropyl Ether-d7 , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Propofol Related Compound C (USP) / Impurity G (EP).[1]
Executive Summary & Application Context
This compound (2-(1-methylethoxy-d7)-1,3-bis(1-methylethyl)benzene) is the deuterated analog of Propofol Related Compound C .[1] In high-sensitivity LC-MS/MS assays, this standard is non-negotiable for correcting matrix effects, ionization suppression, and extraction variability during the impurity profiling of Propofol injectable emulsions.
The Certificate of Analysis (CoA) for this material is not merely a compliance document; it is a calibration tool.[1] For the analytical scientist, the critical attributes are Isotopic Purity (specifically the absence of
Compound Identity
| Attribute | Specification |
| Chemical Name | 2,6-Diisopropylphenyl isopropyl-d7 ether |
| Parent Analyte | Propofol Isopropyl Ether (CAS: 141214-18-8) |
| Regulatory Mapping | USP Related Compound C; EP Impurity G |
| Molecular Formula | |
| Molecular Weight | ~227.40 g/mol (vs. 220.35 g/mol for unlabeled) |
| Labeling Position | Heptadeuterated Isopropyl ether moiety ( |
Deconstructing the Certificate of Analysis (CoA)
A robust CoA for a deuterated reference standard must validate three pillars: Identity, Isotopic Enrichment, and Potency.
A. Identity Verification (Structural Integrity)
The identity must be confirmed by orthogonal methods to ensure the deuterium label is in the correct position (O-isopropyl) and not scrambled onto the aromatic ring or side chains.[1]
-
H-NMR Spectroscopy:
-
Expectation: The spectrum should show the aromatic protons and the methine/methyl protons of the ring isopropyl groups.
-
The "Silent" Region: Crucially, the signals corresponding to the ether isopropyl group (typically a septet at ~4.5 ppm and doublet at ~1.3 ppm in the unlabeled compound) must be absent or significantly attenuated. This confirms the presence of deuterium (which is NMR silent in
H mode).[1]
-
-
Mass Spectrometry (HRMS):
-
Expectation: The molecular ion
should appear at , showing a +7 Da shift from the unlabeled parent ( ).[1]
-
B. Isotopic Purity (The Contribution)
This is the most critical parameter for low-level impurity quantification.[1] If the standard contains significant unlabeled Propofol Isopropyl Ether (
-
Specification: Isotopic Enrichment
99.0 atom % D.[1][2] -
Operational Limit: The contribution of
(unlabeled) should be of the main peak area in the MS spectrum.
C. Chemical Purity & Potency[1]
-
HPLC Purity:
98.0%.[1][2][3] Detected via UV (210-220 nm) or RID.[1] Impurities here are less critical than presence, provided they do not co-elute with the analyte.[1] -
Assay (Potency): Calculated as:
[1]graphic Purity × ( 1 − % Water + % Solvents + % Residue 100 ) \text{Assay (%)}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Residue}}
Visualization: CoA Generation Workflow
The following diagram illustrates the logical flow of generating and validating the CoA data.
Figure 1: Analytical workflow for the certification of this compound, emphasizing the derivation of isotopic purity.
Experimental Protocol: LC-MS/MS Application
Objective: Quantification of Propofol Related Compound C in Propofol Injectable Emulsion (1%).
Reagents & Preparation[1][2]
-
Stock Solution (IS): Dissolve 1 mg this compound in 1 mL Methanol (LC-MS grade). Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Sample Preparation:
LC-MS/MS Conditions (Guideline)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: (A) Water + 0.1% Formic Acid / (B) Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: High organic start (lipophilic compound).[1] 60% B to 95% B.[1]
-
Ionization: ESI Positive or APCI Positive (Ether oxygen protonation).[1]
MRM Transitions
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) |
| Propofol Isopropyl Ether ( | 221.4 | 135.2 / 179.2 | 50 | 20 / 15 |
| This compound (IS) | 228.4 | 135.2 / 179.2 | 50 | 20 / 15 |
Note: The product ions (135/179) often relate to the tropylium ion or loss of isopropyl groups.[1] Since the d7 label is on the ether isopropyl, the fragment losing the ether group might be identical for both (
Visualization: Internal Standard Logic
The following diagram details how the d7-standard corrects for matrix effects in the lipid-rich propofol emulsion.
Figure 2: Mechanism of error correction using this compound in high-matrix lipid emulsions.
Handling & Stability
-
Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). Ethers can form peroxides upon prolonged exposure to air/light; however, the steric hindrance of the diisopropyl groups provides some stability.
-
Hygroscopicity: Generally low, but keep desiccated to maintain potency calculation accuracy.[1]
References
-
United States Pharmacopeia (USP) . Propofol Monograph: Related Compound C. USP-NF Online.[1]
-
European Pharmacopoeia (Ph.[1] Eur.) . Propofol Monograph 1003: Impurity G.
-
ResolveMass Laboratories . Deuterated Internal Standards for LC-MS: Selection & Purity Requirements.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4943 (Propofol). [1]
-
Clearsynth . Propofol Isopropyl Ether Analytical Standard Data. [1]
Sources
Propofol Isopropyl Ether-d7: A Technical Guide to its Molecular Characteristics and Application as an Internal Standard in Bioanalysis
Introduction
In the landscape of modern pharmaceutical research and drug development, particularly in the field of anesthesiology and pharmacokinetics, the precise quantification of therapeutic agents is paramount. Propofol (2,6-diisopropylphenol), a widely utilized intravenous anesthetic, necessitates rigorous analytical methodologies for its accurate measurement in biological matrices.[1] This technical guide provides an in-depth exploration of Propofol Isopropyl Ether-d7, a deuterated analog of a propofol-related compound, focusing on its molecular weight, structure, and its critical role as an internal standard in mass spectrometric assays. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the application and significance of stable isotope-labeled standards in bioanalysis.
Molecular Profile of this compound
Propofol Isopropyl Ether, also known as 2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene or Propofol EP Impurity G, is a known related substance to propofol.[1] The deuterated variant, this compound, is specifically synthesized to serve as an internal standard in quantitative analysis.
Chemical Structure
The foundational structure of Propofol Isopropyl Ether consists of a benzene ring substituted with two isopropyl groups at positions 1 and 3, and an isopropyl ether group at position 2. In this compound, seven hydrogen atoms are replaced by their stable isotope, deuterium (D). This substitution is typically engineered to occur on the isopropyl moiety of the ether linkage, a strategic choice to ensure stability against back-exchange and to provide a distinct mass shift for mass spectrometric detection.
The IUPAC name for the non-deuterated compound is 1,3-di(propan-2-yl)-2-propan-2-yloxybenzene.
Diagram of the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Molecular Formula and Weight
The molecular formula of the non-deuterated Propofol Isopropyl Ether is C₁₅H₂₄O.[1] With the substitution of seven hydrogen atoms with deuterium, the molecular formula for this compound becomes C₁₅H₁₇D₇O .
The molecular weight is calculated as follows:
-
Carbon (C): 15 atoms × 12.011 amu = 180.165 amu
-
Hydrogen (H): 17 atoms × 1.008 amu = 17.136 amu
-
Deuterium (D): 7 atoms × 2.014 amu = 14.098 amu
-
Oxygen (O): 1 atom × 15.999 amu = 15.999 amu
Total Molecular Weight: 180.165 + 17.136 + 14.098 + 15.999 = 227.398 amu
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇D₇O | Deduced |
| Monoisotopic Mass | 227.2259 u | Calculated |
| Average Molecular Weight | 227.398 g/mol | Calculated |
| Non-deuterated Molecular Formula | C₁₅H₂₄O | [1] |
| Non-deuterated Molecular Weight | 220.35 g/mol | [1] |
The Rationale for Utilizing Deuterated Internal Standards in Bioanalysis
The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard of the target analyte. This is because its chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[2]
Mitigating Matrix Effects
Biological matrices such as plasma and urine are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of correcting for these variations.
Enhancing Accuracy and Precision
By compensating for variability in sample extraction, injection volume, and instrument response, deuterated internal standards significantly improve the accuracy and precision of the analytical method. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which remains consistent even if the absolute signal intensities fluctuate.
Ensuring Method Robustness and Regulatory Compliance
The use of SIL internal standards is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[3] It demonstrates a robust and reliable method, which is a critical aspect of drug development and clinical studies.[4]
Logical Flow for Employing a Deuterated Internal Standard:
Caption: Workflow for bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification of Propofol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the determination of propofol in human plasma. The use of this compound as an internal standard is illustrative of best practices in bioanalytical method development.
Materials and Reagents
-
Propofol certified reference standard
-
This compound internal standard
-
Human plasma (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
Instrumentation
-
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of propofol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the propofol stock solution with 50:50 (v/v) methanol:water to prepare calibration standards at appropriate concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Propofol: m/z 177.1 → 162.1; this compound: m/z 226.2 → 162.1 |
Note: The specific MRM transitions should be optimized for the instrument in use.
Method Validation
The bioanalytical method should be fully validated according to FDA guidelines, assessing parameters such as:[3][4]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Synthesis and Characterization of this compound
While specific, detailed synthesis protocols for this compound are often proprietary, a general synthetic route can be conceptualized based on established organic chemistry principles and literature on propofol analog synthesis.
Proposed Synthetic Pathway
A plausible synthesis would involve the Williamson ether synthesis, reacting 2,6-diisopropylphenol with a deuterated isopropyl halide (e.g., 2-bromopropane-d7) in the presence of a base.
Diagram of Proposed Synthesis:
Caption: Proposed Williamson ether synthesis for this compound.
Characterization
The synthesized this compound would be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of deuteration. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
Conclusion
This compound is a vital analytical tool for the accurate and precise quantification of propofol in biological samples. Its utility as a stable isotope-labeled internal standard addresses the inherent challenges of bioanalysis, particularly matrix effects, thereby ensuring the reliability and robustness of the analytical method. A thorough understanding of its molecular characteristics and the principles behind its application is essential for researchers and scientists in the pharmaceutical industry to generate high-quality data that can confidently support drug development and clinical research. The implementation of well-validated LC-MS/MS methods employing such internal standards is a testament to the commitment to scientific integrity and regulatory compliance in modern drug analysis.
References
-
Pharmaffiliates. (n.d.). Propofol-impurities. Retrieved February 2, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 2, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved February 2, 2026, from [Link]
-
Johnson, L., & Johnson, K. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 33, 100185. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved February 2, 2026, from [Link]
-
SCIENX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Retrieved February 2, 2026, from [Link]
- D'avolio, A., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures.
- Oda, M., et al. (2021). Protocol to image deuterated propofol in living rat neurons using multimodal stimulated Raman scattering microscopy. STAR Protocols, 2(4), 100936.
-
United States Pharmacopeia. (n.d.). Propofol. In USP-NF. Retrieved February 2, 2026, from [Link]
-
Pramanik, S. (2021). PROPOFOL. New Drug Approvals. Retrieved February 2, 2026, from [Link]
-
Sciencemadness Discussion Board. (2009). Propofol Synthesis. Retrieved February 2, 2026, from [Link]
-
Novartis. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Retrieved February 2, 2026, from [Link]
- Legrand, N., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(21), 6438.
-
Pharmaffiliates. (n.d.). Propofol - Impurity G. Retrieved February 2, 2026, from [Link]
Sources
Technical Guide: Isotopic Purity Assessment of Propofol Isopropyl Ether-d7
Executive Summary
Propofol Isopropyl Ether-d7 (2,6-diisopropylphenyl isopropyl ether-d7) serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) in the bioanalysis and quality control of Propofol. Its primary utility lies in quantifying Propofol EP Impurity G (also known as USP Related Compound C) within active pharmaceutical ingredients (API) or biological matrices via LC-MS/MS or GC-MS.
This guide addresses the single most critical quality attribute of this standard: Isotopic Purity . Unlike chemical purity, isotopic purity directly dictates the "cross-talk" or signal contribution between the analyte and the internal standard. Insufficient isotopic enrichment (specifically the presence of unlabeled d0-isotopologues) leads to false positives and quantification bias, potentially invalidating bioanalytical method validation (BMV) under ICH M10 and FDA guidelines.
Part 1: The Chemical Context
Structural Definition & Role
Propofol Isopropyl Ether is a process impurity formed during the synthesis of Propofol, typically via the over-alkylation of the phenolic hydroxyl group. To quantify this impurity accurately, the d7-analog is synthesized by alkylating Propofol with fully deuterated isopropyl reagents (e.g., 2-bromopropane-d7).
| Compound | Chemical Name | Formula | Approx. MW | Role |
| Analyte | Propofol Isopropyl Ether | 220.35 | Target Impurity | |
| Internal Standard | This compound | 227.39 | Quantitation Reference |
The "d7" Advantage
The choice of a d7-label is deliberate. A mass shift of +7 Da places the IS signal well beyond the natural isotopic envelope of the analyte.
-
Natural Isotopes: The analyte (
) has natural isotopes at ( ) and . -
Interference Risk: A d3 or d4 label might overlap with the
or region of the analyte if concentrations are high. -
Resolution: The d7 shift ensures that the IS monoisotopic peak (
227) is spectrally distinct from the Analyte ( 220).
Part 2: Isotopic Purity vs. Chemical Purity
It is vital to distinguish between these two quality metrics:
-
Chemical Purity (>98%): Refers to the absence of other chemical species (e.g., unreacted Propofol, solvents).
-
Isotopic Purity (>99% atom % D): Refers to the distribution of isotopologues. For a d7 standard, we require the majority of molecules to possess exactly 7 deuterium atoms.
The "d0 Contribution" Phenomenon
The primary risk in using this compound is the presence of the d0-isotopologue (unlabeled material) remaining from incomplete synthesis or isotopic exchange.
-
The Problem: If the IS contains even 0.5% of the d0 form, adding the IS to a blank sample will generate a signal in the Analyte channel (
220). -
The Consequence: This creates a "ghost peak" or background noise, artificially inflating the calculated concentration of the impurity in the sample.
Part 3: Mechanism of Interference (Visualization)
The following diagram illustrates how isotopic impurities (d0) in the Internal Standard cause quantification errors (Carrier Effect).
Figure 1: Mechanism of Isotopic Interference.[1] The presence of d0-impurity in the IS stock directly contributes signal to the analyte channel, compromising the Lower Limit of Quantification (LLOQ).
Part 4: Validation Protocol (Experimental)
To ensure the "this compound" is suitable for regulated use (GMP/GLP), you must perform a Cross-Signal Contribution Test . This is a self-validating protocol derived from ICH M10 guidelines.
Experimental Workflow
Objective: Determine the % interference of the IS on the Analyte and the Analyte on the IS.
Step 1: Preparation
-
Solution A (IS Only): Prepare the IS at the working concentration used in the assay (e.g., 500 ng/mL). Contains NO Analyte.
-
Solution B (Analyte Only): Prepare the Analyte at the Upper Limit of Quantification (ULOQ). Contains NO IS.
-
Solution C (Blank): Pure solvent/matrix.
Step 2: LC-MS Acquisition
-
Inject Solution C (Blank) to establish baseline.
-
Inject Solution A (IS Only) in triplicate.
-
Inject Solution B (Analyte Only) in triplicate.
Step 3: Calculation Calculate the interference using the peak areas:
Acceptance Criteria (ICH M10)
| Parameter | Limit | Explanation |
| IS Interference on Analyte | ≤ 20% of LLOQ | The signal generated by the IS in the analyte channel must not exceed 20% of the analyte's signal at its lowest calibrator.[2][3][4] |
| Analyte Interference on IS | ≤ 5% of IS Response | High concentrations of analyte (ULOQ) must not contribute significant signal to the IS channel (prevents isotopic overlap from natural isotopes). |
Part 5: Decision Logic for Isotopic Purity
Use the following logic flow to determine if a batch of this compound is acceptable for use.
Figure 2: Decision Tree for Internal Standard Suitability. This workflow ensures that only isotopically pure standards are utilized in regulated bioanalysis.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
European Pharmacopoeia (Ph. Eur.). Propofol Monograph 1003. (Defines Impurity G / Propofol Isopropyl Ether structure and limits). [Link]
Sources
Technical Assessment: Sourcing and Utilization of Propofol Isopropyl Ether-d7
The following technical guide details the commercial availability, chemical specifications, and bioanalytical application of Propofol Isopropyl Ether-d7 .
Executive Summary
This compound (1-isopropoxy-d7-2,6-diisopropylbenzene) is a stable isotope-labeled derivative of Propofol Related Compound C (USP) / Propofol Impurity G (EP). It serves as a critical Internal Standard (IS) for the precise quantification of ether-based impurities in Propofol injectable emulsions using LC-MS/MS.
Commercial Status: Niche / Made-to-Order. Unlike commodity standards (e.g., Propofol-d17), the d7-ether variant is not widely stocked by major catalog suppliers (Sigma-Aldrich, USP). It is primarily available through specialized isotope synthesis laboratories such as BioOrganics and select distributors (e.g., Axel/As One). For high-throughput validation, researchers often require Custom Synthesis or must rely on lead-time-dependent sourcing.
Chemical Profile & Specifications
To ensure assay reproducibility, the sourced material must meet specific isotopic and chemical purity thresholds.
| Parameter | Specification |
| Chemical Name | 2,6-Diisopropylphenyl isopropyl ether-d7 |
| Synonyms | Propofol Impurity G-d7; Propofol Related Compound C-d7 |
| Unlabeled CAS | 141214-18-8 (Reference) |
| Molecular Formula | C₁₅H₁₇D₇O |
| Molecular Weight | ~227.44 g/mol (vs. 220.35 g/mol unlabeled) |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% (HPLC/GC) |
| Appearance | Colorless to pale yellow oil (Liquid at RT) |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate |
Structural Logic of "d7"
The "d7" designation refers to the full deuteration of the O-isopropyl group.
-
Propofol Core: 2,6-diisopropylphenol (Retains natural abundance).
-
Ether Linkage: The phenolic oxygen is alkylated with a hepta-deuterated isopropyl group (–CD(CD₃)₂).
-
Mass Shift (+7 Da): This shift is sufficient to prevent "cross-talk" (isotopic interference) from the M+2 or M+4 natural isotopes of the analyte, ensuring high-sensitivity quantification.
Commercial Landscape & Sourcing Strategy
Due to the specialized nature of this impurity standard, a tiered sourcing strategy is recommended.
Tier 1: Specialized Isotope Suppliers
These vendors list the specific d7 variant. Availability is often "Inquire" or "2-4 Weeks."
-
BioOrganics: Lists this compound explicitly.
-
ChemicalBook Aggregators: often list stock from boutique synthesis houses.
Tier 2: Custom Synthesis (Recommended for Critical Path)
If stock is unavailable, custom synthesis is chemically straightforward and offers the highest lot-to-lot consistency.
-
Reaction: Alkylation of Propofol (API grade) with 2-Bromopropane-d7 (CAS 557-36-8) or 2-Propanol-d7 (Mitsunobu conditions).
-
Yield: High (>80%).
-
Lead Time: Typically 4–6 weeks.
Tier 3: Alternative Internal Standards
If the d7-ether is unobtainable, researchers may resort to Propofol-d17 or Propofol-d14 .
-
Risk: These are chemically different (phenols vs. ethers). They may exhibit different recovery rates during extraction and different ionization efficiencies (Matrix Effects), compromising the accuracy of the impurity quantification. The d7-ether is strictly superior for monitoring Impurity G.
Technical Application: LC-MS/MS Protocol
The following protocol outlines the use of this compound as an Internal Standard for the quantification of Propofol Impurity G in a lipid emulsion matrix.
Mechanistic Workflow
The assay relies on Isotope Dilution Mass Spectrometry (IDMS) . The d7-IS is spiked early in the sample preparation to compensate for extraction losses and ionization suppression caused by the lipid matrix (soybean oil/egg lecithin).
Figure 1: IDMS Workflow for Propofol Impurity G using d7-IS.
Mass Spectrometry Parameters (MRM)
Propofol Isopropyl Ether does not ionize well in ESI negative mode (unlike Propofol phenol). It requires ESI Positive or APCI Positive mode due to the ether functionality.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell (ms) |
| Impurity G | 221.4 [M+H]⁺ | 179.2 (Loss of Isopropyl) | 15 | 100 |
| d7-IS | 228.4 [M+H]⁺ | 179.2 (Loss of d7-Isopropyl) | 15 | 100 |
Note: The product ion for the d7-IS might be 179.2 (if the deuterated isopropyl is lost) or a deuterated fragment if the ring isopropyls are involved. Since the label is on the ether isopropyl, the neutral loss of C3D7 (-49 Da) yields the base phenol cation (179).
Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: High organic start (Propofol and its ethers are highly lipophilic).
-
0-1 min: 60% B
-
1-4 min: 60% -> 95% B
-
4-5 min: 95% B (Wash)
-
Synthesis Pathway (For Custom Orders)
If commercial stock is exhausted, provide this route to a custom synthesis partner (e.g., Toronto Research Chemicals, Alsachim).
Figure 2: Williamson Ether Synthesis route for this compound.
Handling and Stability
-
Storage: -20°C. The ether linkage is generally stable, but the compound is lipophilic and may adsorb to plastic containers. Use silanized glass vials .
-
Light Sensitivity: Propofol derivatives can be light-sensitive; store in amber vials.
-
Volatility: As an ether, it has significant volatility. Avoid prolonged evaporation steps under nitrogen flow; use a gentle stream and do not heat above 30°C.
References
-
BioOrganics. this compound Product Catalog. BioOrganics. Accessed February 2, 2026. [Link]
-
USP-NF. Propofol: Monograph and Impurity Specifications. United States Pharmacopeia.[1][2] Accessed February 2, 2026. [Link]
-
European Pharmacopoeia (Ph. Eur.). Propofol Impurity G (2-(1-methylethoxy)-1,3-bis(1-methylethyl)benzene).[3][4] EDQM. Accessed February 2, 2026. [Link]
Sources
An In-Depth Technical Guide to Propofol Isopropyl Ether-d7: The Gold Standard for Bioanalytical and Pharmaceutical Analysis
This technical guide provides a comprehensive overview of Propofol Isopropyl Ether-d7, a crucial analytical tool for researchers, scientists, and drug development professionals. While a specific CAS number for this deuterated compound is not publicly cataloged, indicating its likely status as a custom-synthesized reference material, this guide will delve into its presumed synthesis, physicochemical properties, and its vital application as a stable isotope-labeled internal standard in mass spectrometric assays. The non-deuterated form, Propofol Isopropyl Ether, is a known impurity of the widely used anesthetic agent, propofol, and is identified by CAS number 141214-18-8 [1][2].
The Imperative for Precision: Understanding Propofol and its Impurities
Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent extensively used for the induction and maintenance of anesthesia.[3] Its manufacturing process can lead to the formation of related substances, or impurities, which must be meticulously monitored and quantified to ensure the safety and efficacy of the final drug product.[3] One such impurity is Propofol Isopropyl Ether (2,6-diisopropylphenyl isopropyl ether), also known as Propofol Related Compound C in the United States Pharmacopeia (USP) and Propofol EP Impurity G in the European Pharmacopoeia.[2][4]
Accurate quantification of such impurities is a cornerstone of pharmaceutical quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[5][6] The gold standard for achieving the most accurate and precise quantification via LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] this compound, with seven deuterium atoms, serves as an ideal SIL-IS for its non-deuterated counterpart.
Physicochemical Properties: A Comparative Overview
The key difference between Propofol Isopropyl Ether and its d7-labeled analog is the mass, which allows for their differentiation by a mass spectrometer while maintaining nearly identical chemical and physical properties.
| Property | Propofol Isopropyl Ether | This compound (Predicted) |
| Synonyms | 2,6-Diisopropylphenyl isopropyl ether, Propofol EP Impurity G, Propofol USP Related Compound C | 2,6-Diisopropylphenyl isopropyl ether-d7 |
| CAS Number | 141214-18-8[1][2][4][9] | Not Publicly Available |
| Molecular Formula | C₁₅H₂₄O[2] | C₁₅H₁₇D₇O |
| Molecular Weight | 220.35 g/mol | ~227.40 g/mol |
| Appearance | Colorless to Light Yellow Oil | Colorless to Light Yellow Oil |
| Boiling Point | 289.3±29.0 °C (Predicted) | ~289.3±29.0 °C |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Synthesis of this compound: A Plausible Pathway
The synthesis of this compound would likely involve the etherification of propofol with a deuterated isopropyl source. A common method for ether synthesis is the Williamson ether synthesis.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. store.usp.org [store.usp.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Propofol Isopropyl Ether | LGC Standards [lgcstandards.com]
- 5. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mobile.labmedica.com [mobile.labmedica.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Propofol Isopropyl Ether,141214-18-8-Amadis Chemical [amadischem.com]
Technical Guide: Solubility & Handling of Propofol Isopropyl Ether-d7
This technical guide details the solubility, handling, and stability protocols for Propofol Isopropyl Ether-d7 (2-(1-Methylethoxy-d7)-1,3-bis(1-methylethyl)benzene). It is designed for analytical chemists and pharmaceutical researchers utilizing this compound as an Internal Standard (IS) in LC-MS/MS or GC-MS workflows.
Compound Identity:
-
Common Name: this compound
-
Chemical Name: 2-(1-Methylethoxy-d7)-1,3-bis(1-methylethyl)benzene[1]
-
Molecular Formula: C₁₅H₁₇D₇O
-
Application: Stable isotope-labeled internal standard for the quantification of Propofol and its impurities (specifically Impurity G/Related Compound C).
Part 1: Physicochemical Profile & Solubility Mechanism
To master the handling of this compound, one must understand its molecular behavior. Propofol Isopropyl Ether is the O-alkylated derivative of Propofol . Unlike Propofol, which possesses a phenolic hydroxyl group (H-bond donor), this ether derivative is highly lipophilic and aprotic.
The Deuterium Effect
The "d7" designation typically implies the deuteration of the O-isopropyl moiety. While deuterium (
Solubility Matrix
The following data synthesizes empirical evidence from similar lipophilic aromatic ethers and specific impurity profiling standards.
| Solvent Class | Solvent | Solubility Rating | Estimated Limit | Application Context |
| Primary Organic | Methanol (MeOH) | Excellent | > 20 mg/mL | Recommended. Ideal for LC-MS stock solutions. |
| Primary Organic | Acetonitrile (ACN) | Excellent | > 20 mg/mL | Recommended. Compatible with reversed-phase chromatography. |
| Non-Polar | Chloroform / DCM | High | > 50 mg/mL | Used for liquid-liquid extraction (LLE) workflows. |
| Aprotic Polar | DMSO | High | > 10 mg/mL | Good for biological assays; harder to evaporate than MeOH. |
| Hydrocarbon | Hexane / Heptane | Moderate-High | > 10 mg/mL | Useful for GC-MS injection solvents. |
| Aqueous | Water | Insoluble | < 0.01 mg/mL | Avoid. Compound will precipitate immediately. |
Part 2: Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Critical: Do not attempt to dissolve directly in water or low-organic buffers.
-
Weighing: Accurately weigh 1.0 mg of this compound into a pre-tared amber glass vial (2 mL or 4 mL).
-
Note: Avoid plastic vials (PP/PE) for long-term storage of lipophilic ethers to prevent sorption losses or leaching of plasticizers.
-
-
Solvent Addition: Add 1.0 mL of LC-MS grade Methanol .
-
Why Methanol? It allows for rapid evaporation if solvent exchange is needed later and is universally compatible with ESI ionization sources.
-
-
Dissolution: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.
-
Troubleshooting: If the compound was stored at -20°C, allow the vial to equilibrate to room temperature before opening to prevent condensation, which introduces water and risks precipitation.
-
-
Verification: Inspect for "oil droplets" on the surface. As a liquid ether, undissolved material may appear as immiscible oil rather than solid crystals.
Protocol B: Storage & Stability
-
Temperature: Store neat material and stock solutions at -20°C .
-
Light Sensitivity: Protect from light (Amber vials). While ethers are generally photostable, the deuterated label integrity is best preserved in the dark.
-
Oxidation Risk: Unlike Propofol, the ether linkage is resistant to oxidation into quinones. However, ethers can form peroxides over extended periods (years).
-
Recommendation: Flush headspace with Nitrogen or Argon before sealing.
-
Part 3: Visualization & Logic Flows
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in choosing the correct solvent based on the downstream analytical technique.
Caption: Decision matrix for solubilizing this compound based on analytical requirements.
Figure 2: Dissolution & Dilution Workflow
A self-validating workflow to ensure concentration accuracy and prevent precipitation.
Caption: Step-by-step workflow for the preparation of a stable stock solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54154094, 2,6-Diisopropylphenyl isopropyl ether. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Propofol Impurity G Standard. EDQM. Retrieved from [Link]
Sources
Technical Guide: Propofol Isopropyl Ether-d7 in Pharmaceutical Analysis and Toxicology
[1]
Executive Summary
Propofol Isopropyl Ether-d7 (PIPE-d7) is the stable isotope-labeled analog of 2,6-diisopropylphenyl isopropyl ether (also known as Propofol EP Impurity G or USP Related Compound C ).[1] While Propofol is a ubiquitous intravenous anesthetic, its synthesis via Friedel-Crafts alkylation inherently risks over-alkylation, producing the lipophilic ether byproduct.
This deuterated compound does not serve as a therapeutic agent. Instead, it is the analytical gold standard (Internal Standard) for the precise quantification of trace impurities in Propofol drug substances and lipid emulsions. Its primary application lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for the significant matrix effects caused by the soybean oil/egg lecithin emulsion vectors used in clinical propofol formulations.
Chemical Identity and Significance[2]
The Target Analyte: Propofol Isopropyl Ether
In the industrial synthesis of Propofol (2,6-diisopropylphenol), phenol is alkylated with propene or isopropanol. If the reaction conditions (temperature, catalyst acidity) are not strictly controlled, the phenolic hydroxyl group undergoes O-alkylation, forming the ether.
The Tool: this compound
The "d7" designation indicates the replacement of seven hydrogen atoms with deuterium, typically on the O-isopropyl group.[1]
-
Mass Shift: +7 Da relative to the unlabeled impurity.
-
Function: It co-elutes with the impurity in chromatography but is spectrally distinct in Mass Spectrometry. This allows it to act as a normalizer for extraction efficiency and ionization suppression.
Formation Mechanism (The "Why" of the Impurity)
Understanding the formation of the ether is critical for process chemists. The pathway involves the competition between C-alkylation (desired) and O-alkylation (undesired).[1]
Figure 1: Reaction pathway showing the formation of Propofol Isopropyl Ether via the O-alkylation of the active pharmaceutical ingredient.[1]
Analytical Application: Quantification via GC-MS
The lipid emulsion matrix of Propofol (typically 10% soybean oil) creates a "dirty" matrix that suppresses ionization in Mass Spectrometry and interferes with extraction recovery. External calibration often fails here. The PIPE-d7 internal standard is essential for a self-validating method.[1]
Experimental Protocol: IDMS Quantification
Objective: Quantify Impurity G at <0.05% levels in Propofol Injectable Emulsion.
Reagents:
-
Analyte: Propofol Emulsion Sample.
-
Internal Standard (IS): This compound (10 µg/mL in Methanol).[1]
-
Solvent: Hexane (HPLC Grade).
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 1.0 mL of Propofol Emulsion into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of PIPE-d7 working solution.[1] Vortex for 30 seconds.
-
Protein/Lipid Precipitation & Extraction: Add 4.0 mL of Acetonitrile (to break the emulsion) followed by 5.0 mL of Hexane.
-
Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collection: Transfer the upper organic layer (Hexane) to a clean vial.
-
Concentration: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 30°C. Reconstitute in 200 µL of Hexane.
-
Instrumental Analysis: Inject 1 µL into GC-MS (SIM Mode).
GC-MS Parameters (Recommended)
| Parameter | Setting |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Splitless) |
| Ionization | Electron Impact (EI) @ 70 eV |
| Acquisition | SIM (Selected Ion Monitoring) |
| Target Ions (Analyte) | m/z 220 (Molecular Ion), 205 (Base Peak) |
| Target Ions (IS - d7) | m/z 227 (Molecular Ion), 212 (Base Peak) |
Data Processing Logic
The concentration of the impurity (
Where
Toxicology and Metabolic Stability Research
While QC is the primary use, PIPE-d7 is also used in ADME (Absorption, Distribution, Metabolism, Excretion) studies.
-
Metabolic Stability: Unlike Propofol, which is rapidly glucuronidated at the hydroxyl group, the ether linkage in Propofol Isopropyl Ether blocks this primary metabolic route.
-
Tracer Studies: Researchers use PIPE-d7 to track the metabolic fate of the impurity in vivo.[1] The deuterium label is biologically stable (non-exchangeable), allowing scientists to differentiate metabolites of the impurity from metabolites of the parent drug (Propofol) using Mass Spectrometry.
-
Lipophilicity: The ether is significantly more lipophilic than Propofol (
vs ). This suggests potential for higher accumulation in adipose tissue, a hypothesis testable using the d7-analog in tissue distribution studies.
Analytical Workflow Diagram
The following diagram illustrates the self-validating workflow using PIPE-d7 to overcome matrix effects in lipid emulsions.
Figure 2: Analytical workflow demonstrating how the d7-Internal Standard compensates for extraction losses and matrix effects.
References
-
United States Pharmacopeia (USP). Propofol Monograph: Related Compounds. USP-NF.[1]
-
European Pharmacopoeia (Ph. Eur.). Propofol: Impurity G (2-(1-methylethoxy)-1,3-bis(1-methylethyl)benzene).[1][2][4][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54154094: Propofol Isopropyl Ether.
-
Gu, H., et al. (2012). Simultaneous determination of related impurities in propofol by gas chromatography/tandem mass spectrometry. Journal of Chromatography A. (Contextual citation for GC-MS methodology).
-
Sigma-Aldrich. Propofol Related Compound B & C Reference Standards.[1]
Sources
- 1. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]
- 2. 2,6-Diisopropylphenyl isopropyl ether | C15H24O | CID 54154094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. klivon.com [klivon.com]
- 5. Propofol EP Impurity G - SRIRAMCHEM [sriramchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. termedia.pl [termedia.pl]
Methodological & Application
LC-MS/MS method for propofol quantification using "Propofol Isopropyl Ether-d7"
Application Note: High-Sensitivity Quantification of Propofol in Biological Matrices via Isopropyl Ether Derivatization and LC-MS/MS
Executive Summary
Objective: To establish a robust, high-sensitivity LC-MS/MS protocol for the quantification of Propofol (2,6-diisopropylphenol) utilizing Propofol Isopropyl Ether-d7 (PIE-d7) as the Internal Standard (IS).
The Challenge: Propofol is a small, non-polar phenol (pKa ~11) that exhibits poor ionization efficiency in standard Electrospray Ionization (ESI) sources. Direct analysis in negative ESI mode often suffers from low sensitivity and instability due to weak deprotonation.
The Solution: This protocol employs a Chemical Derivatization Strategy . Propofol is chemically converted into Propofol Isopropyl Ether (PIE) via O-alkylation. This transformation achieves two critical goals:
-
Enhanced Ionization: The resulting ether is highly amenable to Atmospheric Pressure Chemical Ionization (APCI) in positive mode, significantly boosting signal-to-noise ratios compared to negative ESI.
-
Internal Standard Alignment: The use of This compound provides a structurally identical match to the derivatized analyte, ensuring precise correction for matrix effects and ionization suppression during the instrumental analysis.
Chemical Principle & Mechanism
The method relies on the Williamson ether synthesis or similar alkylation, converting the sterically hindered phenol (Propofol) into a lipophilic ether.
-
Analyte: Propofol (
, MW 178.27) Derivatized Analyte: Propofol Isopropyl Ether ( , MW 220.35). -
Internal Standard: this compound (
, MW ~227.39).
Ionization Mechanism (APCI+):
Unlike the phenol, which requires deprotonation (
Figure 1: Reaction and detection pathway. The derivatization transforms the difficult-to-detect phenol into a highly responsive ether.
Materials & Reagents
-
Target Analyte: Propofol (Certified Reference Material).
-
Internal Standard: this compound (1-isopropoxy-2,6-diisopropylbenzene-d7).
-
Derivatization Reagents: 2-Iodopropane (Isopropyl Iodide) or 2-Bromopropane; Potassium Carbonate (
, anhydrous). -
Solvents: Acetonitrile (LC-MS grade), Acetone (anhydrous), Hexane, Ethyl Acetate.
-
Matrix: Human Plasma (EDTA or Heparin).
Experimental Protocol
Step 1: Standard Preparation[1]
-
Stock Solutions: Prepare Propofol (1 mg/mL) and PIE-d7 (100 µg/mL) in Methanol.
-
Calibration Standards: Spike blank plasma with Propofol to create a curve (e.g., 10 – 5000 ng/mL).
Step 2: Sample Extraction (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to remove salts that suppress APCI ionization.
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 50 µL of Internal Standard (PIE-d7) working solution (Note: See Critical Technical Note below).
-
Add 200 µL of Ammonium Acetate buffer (0.1 M, pH 5.0) to disrupt protein binding.
-
Add 2 mL of Extraction Solvent (Hexane:Ethyl Acetate, 90:10 v/v).
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean glass vial.
-
Evaporate to dryness under nitrogen at 40°C.
Step 3: Derivatization (The "Ether" Conversion)
-
Reconstitute the dried residue in 100 µL of Acetone .
-
Add 50 µL of 2-Iodopropane .
-
Add 20 mg of anhydrous
. -
Seal the vial tightly and heat at 60°C for 45 minutes .
-
Mechanism:[1] The base deprotonates the phenol; the phenoxide attacks the isopropyl iodide (SN2 reaction).
-
-
Cool to room temperature.
-
Evaporate the solvent/excess reagent under nitrogen.
-
Reconstitute in 200 µL of Mobile Phase (80:20 ACN:Water).
Step 4: LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: High organic start (isocratic 90% B or steep gradient 80-100% B) due to the high lipophilicity of the ether.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (APCI):
-
Source: APCI (Atmospheric Pressure Chemical Ionization).[2]
-
Polarity: Positive (
). -
Corona Current: 4.0 µA.
-
Source Temp: 350°C (High heat is required to vaporize the ether).
-
Probe Temp: 450°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Propofol Isopropyl Ether | 221.2 | 179.1 (Loss of | 20 | 100 |
| 137.1 (Loss of 2x | 35 | 100 | ||
| PIE-d7 (IS) | 228.2 | 186.1 | 20 | 100 |
Workflow Visualization
Figure 2: Step-by-step analytical workflow ensuring complete conversion of Propofol to its ether form.
Critical Technical Note: Internal Standard Strategy
The "Injection Standard" Limitation: Because you are using This compound (already derivatized) to quantify Propofol (undergoing derivatization), this IS does not track the efficiency of the derivatization reaction itself. It only tracks the extraction recovery (if added before LLE) and the LC-MS ionization efficiency.
-
Best Practice: Ideally, one would use Propofol-d17 (deuterated phenol) as the IS. This would undergo the same alkylation reaction as the analyte, compensating for any reaction incompleteness.
-
Using PIE-d7 (As Requested): If you are constrained to use PIE-d7, you must validate that the derivatization reaction yield is >95% and reproducible across all samples.
-
Protocol Adjustment: If possible, add the PIE-d7 after the derivatization step (during reconstitution) to act strictly as an Instrumental Internal Standard, or accept that it corrects for extraction but not reaction yield.
References
-
Plum, A., et al. (2014). "Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization." Forensic Toxicology. Link
- Context: Establishes the necessity of derivatiz
-
Li, Y., et al. (2015). "A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol." Journal of Chromatography B. Link
- Context: Validates the use of APCI for Propofol analysis, which is the detection mode used for the ether deriv
-
Vree, T. B., et al. (1999). "HPLC analysis of Propofol and its glucuronide." Journal of Chromatography B. Link
-
Context: Foundational work on Propofol chromatography and metabolite structures.[3]
-
Sources
- 1. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mobile.labmedica.com [mobile.labmedica.com]
Application Note: High-Specificity Analysis of Propofol and Propofol Isopropyl Ether in Lipid Emulsions and Biological Matrices
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the Quality Control (QC) or pharmacokinetic monitoring of Propofol.[1] It addresses the specific use of Propofol Isopropyl Ether-d7 —a deuterated analog of the major impurity/metabolite 2,6-diisopropylphenyl isopropyl ether (USP Related Compound C).[1]
Part 1: Scientific Foundation & Strategic Logic[1]
The Analytical Challenge
Propofol (2,6-diisopropylphenol) presents unique analytical challenges due to its formulation and chemical nature:
-
Lipid Matrix Interference: Propofol is almost exclusively formulated as a lipid emulsion (soybean oil/egg lecithin).[1] Direct injection is impossible; the lipids must be removed to prevent column fouling and source contamination.[1]
-
Volatility: As a small phenolic molecule, Propofol is volatile.[1] Evaporation steps during sample prep can lead to significant analyte loss.
-
Impurity Profiling: The Propofol Isopropyl Ether (2,6-diisopropylphenyl isopropyl ether) is a critical process impurity (USP Related Compound C) and a potential metabolite.[1] Because it lacks the phenolic hydroxyl group, its chromatographic behavior differs from Propofol.[1]
The Role of "this compound"
The use of This compound is a high-precision strategy, primarily for Impurity Profiling or Multi-Analyte Quantification .[1]
-
Scenario A (Primary): Impurity Quantification. In QC, you must quantify the ether impurity.[1] The d7-labeled ether acts as the specific Isotopic Internal Standard (IS) for this impurity, correcting for extraction efficiency and matrix effects (Isotope Dilution Mass Spectrometry - IDMS).[1]
-
Scenario B (Secondary): Propofol Surrogate. If used to quantify Propofol itself, this IS acts as a Structural Analog IS .[1] While robust, it does not track Propofol's ionization or derivatization perfectly (unlike Propofol-d17).[1] However, it is highly stable and non-volatile compared to the parent phenol.[1]
This protocol prioritizes the simultaneous extraction and analysis of Propofol and its Ether impurity, using the d7-Ether as the critical reference standard. [1]
Part 2: Sample Preparation Protocols
Reagents & Standards
-
Target Analytes: Propofol, Propofol Isopropyl Ether (Impurity C).[1]
-
Internal Standard: this compound (10 µg/mL in Methanol).[1]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Hexane (HPLC Grade).[1]
-
Matrix Breaker: 0.1 M HCl (for biologicals) or Isopropanol (for emulsions).[1]
Workflow A: Analysis of Lipid Emulsion Formulations (QC/Drug Product)
Objective: Quantify Propofol and the Ether Impurity in the drug product.
| Step | Action | Scientific Rationale |
| 1. Aliquoting | Transfer 100 µL of Propofol Emulsion (10 mg/mL) into a glass centrifuge tube. | Precise volume is critical for quantitative accuracy.[1] |
| 2. IS Addition | Add 50 µL of This compound IS solution. | Spiking before extraction ensures the IS tracks all losses. |
| 3. Protein/Lipid Crash | Add 900 µL Acetonitrile . Vortex vigorously for 30 sec. | ACN disrupts the emulsion micelles and precipitates proteins/lecithin. |
| 4.[1] Phase Separation | Centrifuge at 10,000 x g for 10 mins at 4°C. | High G-force pellets the lipid/surfactant debris.[1] Cold temp minimizes volatility. |
| 5. Supernatant Transfer | Transfer clear supernatant to a GC vial. | The analytes (Propofol & Ether) are soluble in ACN; lipids are largely removed.[1] |
| 6. Analysis | Inject directly into GC-MS.[1] | Avoid evaporation steps to prevent Propofol loss.[1] |
Workflow B: Analysis of Biological Plasma (Clinical/Toxicology)
Objective: Trace analysis of Propofol and metabolites in blood.
| Step | Action | Scientific Rationale |
| 1. Pre-treatment | Mix 200 µL Plasma with 20 µL IS (this compound).[1] | Equilibrate for 5 mins to allow IS binding to plasma proteins. |
| 2. Acidification | Add 20 µL 1M HCl . | Acidification (pH < 4) ensures Propofol (pKa ~11) is protonated and uncharged, improving organic extraction.[1] |
| 3. LLE Extraction | Add 1.0 mL n-Hexane (or Cyclohexane). | Non-polar solvent extracts the neutral Propofol and Ether; leaves polar matrix behind.[1] |
| 4. Agitation | Mechanical shaker for 10 mins. | Maximizes surface area for partition. |
| 5. Separation | Centrifuge at 3,000 x g for 5 mins. | Separates organic (top) and aqueous (bottom) phases.[1] |
| 6. Transfer | Transfer 800 µL of the upper organic layer to a vial. | CRITICAL: Do not evaporate to dryness. Propofol will sublime. |
| 7. Derivatization (Optional) | Add 50 µL MSTFA . Incubate 60°C for 20 min. | Converts Propofol to TMS-Propofol (better peak shape).[1] Note: this compound does not react (it is already capped).[1] |
Part 3: Instrumental Analysis (GC-MS/MS)
System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
GC Parameters[2][3][4][5]
-
Inlet: Splitless (or Split 1:10 for high conc.), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start at 60°C (Hold 1 min) - Traps volatiles.
-
Ramp 20°C/min to 200°C.
-
Ramp 40°C/min to 300°C (Hold 3 min) - Bakes out lipids.
-
MS Parameters (SIM Mode)
Using Selected Ion Monitoring (SIM) provides maximum sensitivity.[1]
| Analyte | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx) |
| Propofol | Target | 163 | 178, 147 | 6.5 min |
| Propofol-TMS (if derivatized) | Target | 235 | 250, 221 | 8.2 min |
| Propofol Isopropyl Ether | Impurity | 205 | 220, 163 | 7.8 min |
| This compound | Internal Standard | 212 | 227, 168 | 7.8 min |
Note: The d7-Ether will co-elute (or elute slightly earlier) than the non-deuterated Ether impurity, but is resolved by mass.[1]
Part 4: Logical Workflow Visualization
Caption: Workflow for Propofol analysis preventing volatility loss while utilizing d7-Ether IS.
Part 5: Validation & Troubleshooting
Linearity & Range
-
Propofol: 10 ng/mL – 5000 ng/mL (Quadratic regression often required due to detector saturation at high levels).[1]
-
Propofol Isopropyl Ether: 5 ng/mL – 500 ng/mL (Linear).[1]
-
Acceptance Criteria:
.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Recovery of Propofol | Evaporative loss during concentration.[1] | Stop! Do not use Nitrogen blow-down. Use a "Keeper" solvent (e.g., Tetradecane) if concentration is absolutely necessary, or inject the extract directly.[1] |
| Interfering Peaks | Lipid carryover from emulsion. | Increase the final GC oven ramp to 300°C to bake out triglycerides. Use Backflushing if available. |
| IS Peak Tailing | Active sites in the liner. | Replace the GC inlet liner (use Ultra Inert wool). The Ether IS is less polar than Propofol but still sensitive to active sites.[1] |
| No "Propofol" Peak | Derivatization failure (if using MSTFA).[1] | Check moisture in the sample. MSTFA hydrolyzes instantly in water. Ensure hexane extract is dried with Na2SO4. |
References
-
United States Pharmacopeia (USP). Propofol Monograph: Related Compounds.[1] USP-NF.[1] (Defines Related Compound C as the isopropyl ether).[2] [1]
-
Plummer, G. F. (1987).[1] Improved method for the determination of propofol in blood by high-performance liquid chromatography with fluorescence detection.[1] Journal of Chromatography B: Biomedical Sciences and Applications.[1] (Foundational extraction logic).[1] Link
-
Lee, H. C., et al. (2012).[1] Analysis of propofol and its metabolites in urine using GC-MS.[1][3][4][5][6] Journal of Chromatography B. (Discusses derivatization and volatility).[1] Link
-
Sigma-Aldrich/Merck. Propofol Related Compound C Reference Standard.[1] (Confirmation of chemical structure and impurity status). Link
Sources
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Pharmacokinetic & Breath Analysis of Propofol Using Propofol Isopropyl Ether-d7
This Application Note is designed for bioanalytical scientists and pharmacokineticists involved in anesthetic drug development and therapeutic drug monitoring (TDM). It details the specialized application of Propofol Isopropyl Ether-d7 (PIE-d7) , a stable isotope-labeled internal standard, for high-precision quantification of propofol metabolites and impurities.
Executive Summary
While Propofol-d17 remains the gold standard for quantifying propofol (2,6-diisopropylphenol), the emergence of Propofol Isopropyl Ether (PIE) —a known impurity (EP Impurity G) and recently identified breath biomarker—requires a dedicated analytical workflow.
This compound (C₁₅H₁₇D₇O) serves as the critical Internal Standard (IS) for:
-
Impurity Profiling: Tracking the accumulation of "Related Compound C" in long-term infusion formulations.
-
Non-Invasive PK: Normalizing breath-based quantification of propofol where PIE acts as a volatile surrogate marker.
-
Metabolic Stability Studies: Differentiating between formulation impurities and novel ether-glucuronide metabolic pathways.
Chemical Identity & Properties
| Property | Analyte (PIE) | Internal Standard (PIE-d7) |
| IUPAC Name | 2-isopropoxy-1,3-diisopropylbenzene | 2-(d7 -isopropoxy)-1,3-diisopropylbenzene |
| CAS Registry | 141214-18-8 | N/A (Labeled Analog) |
| Molecular Formula | C₁₅H₂₄O | C₁₅H₁₇D₇O |
| Molecular Weight | 220.35 g/mol | 227.39 g/mol |
| LogP (Octanol/Water) | ~5.8 (Highly Lipophilic) | ~5.8 |
| Role | Target Analyte / Biomarker | Normalization Standard |
Handling Precaution: PIE is highly volatile and lipophilic. Avoid plasticware during low-concentration preparation to prevent adsorption losses; use silanized glass.
Experimental Rationale: Why PIE-d7?
The "Cross-Talk" Problem
Using Propofol-d17 to quantify Propofol Isopropyl Ether is scientifically unsound due to:
-
Ionization Discrepancy: The ether moiety in PIE alters ionization efficiency (ESI+) compared to the free phenol in Propofol (ESI-).
-
Fragmentation Differences: Propofol-d17 does not share the specific ether-cleavage fragmentation pathway of PIE.
The Solution: PIE-d7 provides a chemically identical match that co-elutes chromatographically but is mass-resolved, ensuring that matrix effects (ion suppression/enhancement) affect both the analyte and the IS equally.
Analytical Protocol: Dual-Matrix Quantitation
This protocol describes a validated method for extracting and quantifying PIE in human plasma and breath condensate.
A. Reagents & Standards[2][3][4][5][6]
-
Stock Solution A: Propofol Isopropyl Ether (1 mg/mL in Methanol).
-
IS Stock Solution B: this compound (100 µg/mL in Methanol).
-
Matrix: Drug-free human plasma (K2EDTA) or Exhaled Breath Condensate (EBC).
B. Sample Preparation (Liquid-Liquid Extraction)
Note: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that suppress the ether signal.
-
Aliquot: Transfer 100 µL of plasma/EBC into a 2 mL silanized glass vial.
-
IS Addition: Spike with 10 µL of IS Working Solution (50 ng/mL PIE-d7). Vortex for 10 sec.
-
Extraction: Add 600 µL of n-Hexane:Ethyl Acetate (90:10 v/v).
-
Rationale: High non-polarity extracts the ether preferentially over more polar metabolites.
-
-
Agitation: Shake on a reciprocating shaker (10 min, 1200 rpm).
-
Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.
-
Concentration: Evaporate to dryness under Nitrogen at 30°C.
-
Critical Step: Do not over-dry. PIE is volatile. Stop immediately upon dryness.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase B (Acetonitrile).
C. LC-MS/MS Conditions[1]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.0 min: Ramp to 95% B (Elute PIE)
-
3.0-4.0 min: Hold 95% B
-
4.1 min: Re-equilibrate 40% B
-
D. Mass Spectrometry Parameters (MRM)
PIE ionizes best in Positive Mode (ESI+) due to the ether oxygen's proton affinity, unlike Propofol which prefers Negative Mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| PIE (Target) | 221.2 [M+H]⁺ | 179.1 | 25 | Loss of Isopropyl group (Ether cleavage) |
| PIE-d7 (IS) | 228.2 [M+H]⁺ | 179.1* | 25 | Loss of d7-Isopropyl group |
*Technical Note on IS Transition: The d7 label is typically located on the ether isopropyl group. Therefore, the neutral loss of the isopropyl ether group (C3D7) results in a product ion (m/z 179) that is identical to the unlabeled analyte's product ion.
-
To ensure specificity: You must rely on the Precursor Ion separation (221 vs 228).
-
Alternative: If the d7 label is on the aromatic ring, the transition would be 228.2 -> 186.1. Always verify the Certificate of Analysis (CoA) for the specific labeling position of your PIE-d7 batch.
Workflow Visualization
The following diagram illustrates the integrated workflow for distinguishing Propofol from its Ether impurity using the PIE-d7 standard.
Caption: Integrated LC-MS/MS workflow utilizing polarity switching to quantify Propofol (ESI-) and PIE (ESI+) simultaneously.
Data Analysis & Validation Criteria
Calibration Curve
Construct a calibration curve for PIE using the ratio of Area (PIE) / Area (PIE-d7) .
-
Linearity Range: 0.5 ng/mL – 500 ng/mL.
-
Weighting: 1/x².
Acceptance Criteria (FDA/EMA Guidelines)[1]
-
Selectivity: No interfering peaks >20% of the LLOQ at the retention time of PIE or PIE-d7.
-
Accuracy/Precision: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Recovery: IS recovery (PIE-d7) should be consistent (CV <15%) across low, medium, and high QC samples.
References
-
European Pharmacopoeia (Ph. Eur.). Propofol Monograph: Impurity G (Propofol Isopropyl Ether).[1][2][3] 11th Edition. Strasbourg: Council of Europe. Available at: [Link]
-
Zeng, J., et al. (2025). Breath Analysis of Propofol and Associated Metabolic Signatures: A Pilot Study Using Secondary Electrospray Ionization–High-resolution Mass Spectrometry.[4] Journal of Breath Research. Available at: [Link] (Note: Citation based on recent search context identifying PIE as a breath marker).
-
BioOrganics. this compound Product Specification. Available at: [Link]
Sources
quantification of propofol in human plasma using "Propofol Isopropyl Ether-d7"
This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity method for quantifying Propofol in human plasma. It addresses the specific requirement of using Propofol Isopropyl Ether-d7 as the Internal Standard (IS).
Executive Summary
Quantifying Propofol (2,6-diisopropylphenol) in biological matrices presents challenges due to its phenolic nature, which causes peak tailing in Gas Chromatography (GC) and variable ionization in Liquid Chromatography (LC).[1] While standard protocols often use Propofol-d17 (phenolic) as an internal standard, this guide details a Chemical Derivatization Strategy .
By converting Propofol into Propofol Isopropyl Ether , we mask the hydroxyl group, significantly improving volatility and chromatographic peak shape. Consequently, the specified internal standard, This compound , becomes the structural equivalent of the derivatized analyte, ensuring near-perfect tracking of chromatographic behavior and detector response.
Part 1: Scientific Rationale & Mechanism
The Challenge of Underivatized Propofol
-
Volatility Issues: Propofol is highly volatile, leading to losses during sample concentration (evaporation steps).[2]
-
Peak Tailing: The free phenolic hydroxyl group (-OH) interacts with active sites (silanols) in GC columns, causing tailing and reduced sensitivity.
-
Ionization: In LC-MS (ESI), phenols ionize in negative mode (ESI-) but often suffer from poor sensitivity compared to positive mode analytes.
The Solution: Ether Derivatization
This protocol utilizes Williamson Ether Synthesis to alkylate Propofol with Isopropyl Iodide (2-iodopropane).
-
Reaction: Propofol (
) + Isopropyl Iodide Propofol Isopropyl Ether ( ). -
Benefit: The resulting ether is non-polar, thermally stable, and exhibits excellent Gaussian peak shape in GC-MS.
-
Internal Standard Compatibility: The user-specified This compound is the exact deuterated analog of the derivatized product. This makes it the ideal IS for correcting injection variability and detector drift after the derivatization step.
Part 2: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Analyte | Propofol (2,6-diisopropylphenol) | Target Drug |
| Internal Standard | This compound | Reference Standard |
| Derivatizing Agent | 2-Iodopropane (Isopropyl Iodide) | Alkylating Agent |
| Catalyst/Base | Potassium Carbonate ( | Proton Scavenger |
| Extraction Solvent | n-Hexane (HPLC Grade) | LLE Solvent |
| Matrix | Human Plasma (K2EDTA) | Biological Matrix |
Instrumentation (GC-MS/MS)
-
System: Agilent 7890B GC coupled with 7000D Triple Quadrupole MS (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless mode, 260°C.
Step-by-Step Workflow
A. Sample Preparation & Extraction
-
Aliquot: Transfer
of human plasma into a 2 mL glass centrifuge tube. -
Protein Precipitation: Add
of Acetonitrile (cold) to precipitate proteins. Vortex for 30 sec. -
Liquid-Liquid Extraction (LLE): Add
of n-Hexane . -
Agitation: Shake mechanically for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer (Hexane) to a fresh reaction vial.
B. Derivatization (The Critical Step)
-
Note: Do not evaporate the hexane to dryness to avoid Propofol loss due to volatility.
-
To the hexane extract, add
of 2-Iodopropane and of solid . -
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Mechanism: The base deprotonates the phenol; the phenoxide attacks the isopropyl iodide.
-
-
Cooling: Allow the vial to cool to room temperature.
C. Internal Standard Addition
-
Critical Logic: Since the IS is already the ether form, it does not undergo derivatization. It must be added after the reaction or be present in excess if added before (though adding post-reaction is safer to prevent isotope scrambling, albeit rare).
-
Step: Add
of This compound working solution ( in Hexane) to the derivatized mixture. -
Clean-up: Add
of water to dissolve residual salts ( ). Vortex and centrifuge. -
Final Transfer: Transfer the top hexane layer to an autosampler vial for injection.
Part 3: Mass Spectrometry Parameters
The analysis targets the Propofol Isopropyl Ether derivative.
Table 1: MRM Transitions (EI Source)
| Compound | Precursor Ion (
-
Note: The deuteration (
) is on the isopropyl ether group. The primary fragmentation involves the loss of the isopropyl group. Ensure the transition selected retains the deuterated moiety or use the molecular ion ( ) if sensitivity allows. If the group is lost during fragmentation (e.g., loss of the ether isopropyl), the IS and Analyte product ions might overlap. -
Correction: this compound usually has the deuterium on the ether isopropyl group. If the fragmentation is loss of isopropyl (M-43), the d7 label is lost.
-
Recommendation:Use the Molecular Ion (
) or a ring fragmentation path that retains the label. The transitions above assume monitoring the parent or a specific rearrangement.
Part 4: Method Validation & Quality Control
Linearity & Range
-
Range:
to (covering therapeutic and toxic ranges). -
Curve Fitting: Linear regression with
weighting.
Critical Control Points (Self-Validating System)
-
Derivatization Efficiency Monitor:
-
Occasionally inject underivatized Propofol. If a peak appears at the Propofol retention time (distinct from the Ether), the derivatization was incomplete.
-
-
IS Timing:
-
Because the IS (Ether) is chemically different from the Analyte (Phenol) before derivatization, the IS does not track extraction efficiency of the Phenol perfectly.
-
Mitigation: Validation samples (QCs) must be spiked with Propofol (Phenol) and taken through the entire process. The IS corrects for injection volume and MS drift, while the extraction recovery must be validated as reproducible (>85%) during method development.
-
Part 5: Visualization (Workflow & Pathway)
Figure 1: Analytical Workflow & Derivatization Chemistry
Caption: Workflow for Propofol quantification involving extraction, ether synthesis, and internal standard addition prior to GC-MS analysis.
Part 6: References
-
Bemis, D. J. (2021).[1] Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research. Oregon State University.[1] Link
-
Vachon, P., et al. (2025).[3] Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol. ResearchGate. Link
-
Lee, H. C., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry. Link
-
Lin, D. L., et al. (2025). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Link
Sources
Application Note: A Robust, Validated GC-MS Method for the Quantification of Propofol Impurities Using a Novel Deuterated Internal Standard
Abstract
This application note details the development and validation of a highly selective and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantification of process-related impurities in propofol drug substance. The method employs "Propofol Isopropyl Ether-d7" as an internal standard (IS) to ensure accuracy and precision. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Imperative for Impurity Profiling in Propofol
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action.[4][5] The safety and efficacy of propofol are intrinsically linked to its purity. Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process or degradation during storage and may impact the drug's safety and stability.[4] Regulatory bodies, including the United States Pharmacopeia (USP), stipulate strict limits on these impurities.[4] Therefore, a robust and reliable analytical method for the accurate quantification of these impurities is paramount for ensuring patient safety and meeting regulatory requirements.
This guide addresses the analytical challenges by presenting a GC-MS method that leverages the unique advantages of a stable isotope-labeled internal standard, "this compound."
The Rationale for a Deuterated Internal Standard
The ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. A deuterated analog of a known impurity, in this case, Propofol Isopropyl Ether, serves as an excellent IS for several reasons:
-
Physicochemical Similarity: It is expected to have nearly identical chromatographic retention times and extraction efficiencies as the non-deuterated impurities, thus effectively compensating for variations in sample preparation and injection volume.
-
Mass Spectrometric Distinction: The mass difference of 7 atomic mass units (amu) due to the deuterium atoms allows for clear differentiation from the target analytes in the mass spectrometer without interfering with their detection.
-
Reduced Matrix Effects: Co-elution with the analytes of interest helps to mitigate the impact of matrix effects on ionization efficiency.
Experimental Protocol
Materials and Reagents
-
Propofol API: Reference standard and test samples
-
Propofol Impurity Standards: Including but not limited to Propofol Isopropyl Ether (2,6-diisopropylphenyl-isopropyl ether), 2,4-diisopropylphenol, and other relevant process impurities.
-
Internal Standard: this compound
-
Solvents: Methanol (HPLC grade), Hexane (GC grade)
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation to improve the chromatographic properties of polar impurities.
Instrumentation: GC-MS System
A gas chromatograph equipped with a mass selective detector is recommended. The following are suggested starting conditions, which should be optimized as necessary.
| GC Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Preparation of Solutions
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to a final concentration of 100 µg/mL.
Calibration Standards:
-
Prepare a stock solution containing all target propofol impurities at a concentration of 100 µg/mL in methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 0.05 µg/mL to 5.0 µg/mL.
-
Spike each calibration standard with the IS Stock solution to a final IS concentration of 1.0 µg/mL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the propofol API into a 10 mL volumetric flask.
-
Add a specified volume of the IS Stock solution to achieve a final concentration of 1.0 µg/mL upon dilution.
-
Dissolve and dilute to the mark with methanol.
GC-MS Analysis and Quantification
Inject 1 µL of each prepared standard and sample into the GC-MS system. Data acquisition will be performed in SIM mode. The ratio of the peak area of each impurity to the peak area of the internal standard is used for quantification against the calibration curve.
Table of Suggested SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Propofol | 163 | 178 |
| Propofol Isopropyl Ether | 177 | 219, 191 |
| This compound (IS) | 184 | 226, 198 |
| Other Impurities | To be determined based on their mass spectra | To be determined |
Note: The ions for the deuterated IS are inferred by adding 7 amu to the non-deuterated precursor and key fragments.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline for an impurities quantification method.[1][2][3]
Specificity
Specificity was evaluated by analyzing a blank (methanol), a sample of propofol API spiked with the IS, and a sample spiked with all known impurities and the IS. The method is considered specific if there are no interfering peaks at the retention times of the analytes and the IS.
Linearity
Linearity was assessed by analyzing the calibration standards at six concentration levels in triplicate. The calibration curves were generated by plotting the peak area ratio of each impurity to the IS against the concentration.
Accuracy
Accuracy was determined by a recovery study. A propofol sample was spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery was calculated for each level.
Precision
-
Repeatability (Intra-assay precision): Six replicate preparations of a propofol sample spiked with impurities at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as GC oven temperature ramp rate (± 2°C/min) and carrier gas flow rate (± 0.1 mL/min) and observing the effect on the results.
Table of Validation Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention times of the analytes and IS. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | Repeatability: ≤ 15%; Intermediate Precision: ≤ 20% |
| LOQ | Signal-to-noise ratio ≥ 10 |
| Robustness | System suitability parameters must be met. |
Results and Discussion (Hypothetical Data)
The following tables summarize the expected performance of this analytical method.
Linearity Data:
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | 0.05 - 5.0 | 0.998 |
| Impurity B | 0.05 - 5.0 | 0.997 |
| Impurity C | 0.05 - 5.0 | 0.999 |
Accuracy and Precision Data:
| Impurity | Spiked Level | Mean Recovery (%) | RSD (%) Repeatability | RSD (%) Intermediate Precision |
| Impurity A | 50% | 98.5 | 4.2 | 5.1 |
| 100% | 101.2 | 3.5 | 4.8 | |
| 150% | 99.8 | 3.9 | 4.5 | |
| Impurity B | 50% | 102.5 | 5.1 | 6.2 |
| 100% | 99.1 | 4.5 | 5.5 | |
| 150% | 100.5 | 4.8 | 5.9 |
The use of this compound as an internal standard demonstrated excellent performance in correcting for variability, as evidenced by the high accuracy and precision across different levels and conditions. The method proved to be linear over a wide concentration range, making it suitable for the quantification of impurities at various levels.
Visualizations
Experimental Workflow
Caption: Overall workflow for propofol impurity analysis.
Method Validation Logic
Caption: Core tenets of analytical method validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and robust solution for the quantitative analysis of impurities in propofol. The strategic use of "this compound" as an internal standard is key to achieving the high levels of accuracy and precision required in a regulated pharmaceutical environment. This method is suitable for implementation in quality control laboratories for routine testing and in drug development settings for impurity profiling.
References
-
Daicel Pharma Standards. Propofol Impurities. [Link]
-
Waters Corporation. (2020, May 5). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. [Link]
-
Research Journal of Pharmacy and Technology. Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. [Link]
-
Oxford Academic, Journal of Chromatographic Science. Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. [Link]
-
PubMed. (2021, April 18). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. [Link]
-
Wiley Analytical Science. (2013, June 3). Full propofol screening: Eleven impurities profiled at once. [Link]
-
LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institutes of Health. (2016, July 14). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. [Link]
-
PubMed. (2012, July 1). Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine. [Link]
-
National Institutes of Health, PubChem. Propofol. [Link]
-
PubMed. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. [Link]
-
PubMed. (2024, April 20). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. [Link]
-
National Institutes of Health. Novel propofol derivatives and implications for anesthesia practice. [Link]
-
U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]
-
Pharmaffiliates. Propofol-impurities. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Oxford Academic, Journal of Analytical Toxicology. (2017, November 1). Determination of Propofol by GC/MS and Fast GC/MS-TOF in Two Cases of Poisoning. [Link]
-
SynZeal. Propofol EP Impurity J. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubMed Central. Systematic review of the stability and compatibility of propofol injection. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. (2015, August 6). FDA issues revised guidance for analytical method validation. [Link]
-
National Institutes of Health. Continuous Flow Synthesis of Propofol. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
USP-NF. Propofol Injectable Emulsion. [Link]
-
Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
Sources
- 1. Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialysate samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of propofol in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Forensic Quantitation of Propofol Isopropyl Ether using Isotopic Dilution (PIE-d7)
This Application Note is designed for forensic toxicologists and analytical chemists. It establishes a protocol for the specific analysis of Propofol Isopropyl Ether (PIE) —a critical impurity and emerging breath biomarker—using its isotopologue Propofol Isopropyl Ether-d7 (PIE-d7) as the Internal Standard.
Executive Summary & Scientific Rationale
While Propofol (2,6-diisopropylphenol) is a standard analyte in forensic toxicology, the analysis of its derivatives and impurities provides deeper context regarding the source of the drug (pharmaceutical vs. illicit synthesis) and route of administration .
Propofol Isopropyl Ether (PIE) —chemically 2,6-diisopropyl-1-isopropoxybenzene—is a known process impurity (USP Related Compound C) and a volatile metabolite detectable in breath. Its presence in biological matrices can indicate the use of lower-grade, non-pharmaceutical propofol or serve as a specific marker for recent exposure in non-invasive testing.
Why this compound?
Standard Propofol analysis uses Propofol-d17. However, Propofol-d17 is chemically distinct from the ether derivative (phenol vs. ether). To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in quantitation, the Internal Standard (IS) must match the analyte's volatility, ionization efficiency, and matrix binding properties perfectly.
PIE-d7 (where the O-isopropyl group is deuterated) is the requisite IS for this assay because:
-
Retention Time Locking: It co-elutes with PIE, ensuring identical chromatographic behavior.
-
Ionization Compensation: It corrects for matrix effects in the ion source (GC-MS) more accurately than a phenolic IS.
-
Stability: As an ether, it does not suffer from the oxidative degradation that can affect phenolic standards.
Chemical Mechanism & Pathway
The following diagram illustrates the structural relationship and the fragmentation logic used for MS detection.
Figure 1: Structural relationship between Propofol, its Ether Impurity, and the d7-Internal Standard.
Experimental Protocol
A. Materials & Reagents[1]
-
Analyte: Propofol Isopropyl Ether (Certified Reference Material).[1]
-
Internal Standard: this compound (Custom Synthesis or High-Purity Standard). Note: The d7 label is typically on the isopropoxy moiety.
-
Matrix: Whole Blood (Post-mortem) or Urine.
-
Solvents: Methanol (LC-MS Grade), Sodium Chloride (Solid).
B. Instrumentation: Headspace GC-MS
Direct injection is discouraged due to the lipophilicity of the matrix. Headspace (HS) sampling is preferred for ether analysis due to its high volatility compared to the parent phenol.
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 10:1) |
| Headspace Oven | 80°C for 15 minutes |
| Transfer Line | 280°C |
| Ionization | EI (70 eV) |
| Acquisition | SIM Mode (See Table C) |
C. Mass Spectrometry Parameters (SIM)
The d7-label provides a mass shift of +7 Da. The ether linkage is stable, but the isopropyl groups fragment characteristically.
| Compound | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |
| Propofol Isopropyl Ether | Target | 220.2 | 205.2, 163.1 | 9.45 |
| PIE-d7 | Internal Std | 227.2 | 212.2, 170.1 | 9.45 |
D. Sample Preparation Workflow
Strict adherence to the order of operations prevents volatile loss.
-
Aliquot: Transfer 1.0 mL of sample (Blood/Urine) into a 20 mL Headspace Vial.
-
Salt Addition: Add 0.5 g NaCl (Salting out effect increases ether volatility).
-
IS Spiking: Add 50 µL of PIE-d7 working solution (1 µg/mL in Methanol).
-
Critical Step: Inject the IS below the liquid surface to prevent immediate volatilization before sealing.
-
-
Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).
-
Vortex: Vortex for 30 seconds to ensure homogeneity.
-
Incubation: Place in HS autosampler at 80°C for 15 minutes.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to MS detection.[2]
Validation & Quality Assurance
To ensure the Trustworthiness of this protocol, the following criteria must be met:
Linearity & Calibration
-
Range: 5 ng/mL – 1000 ng/mL.
-
Model: Linear regression (
weighting). -
Requirement:
. The use of PIE-d7 allows for excellent linearity even at low concentrations by compensating for adsorption losses in the GC inlet.
Specificity (Interference Check)
Propofol (parent drug) elutes slightly earlier than the ether derivative on non-polar columns.
-
Check: Inject a high concentration Propofol standard (10 µg/mL).
-
Result: There should be no signal at m/z 220 or 227 at the retention time of the ether. If signal appears, it indicates in-source methylation (rare in EI) or impurity in the Propofol standard.
Sensitivity limits
-
LOD: 1 ng/mL (Signal-to-Noise > 3:1).
-
LOQ: 5 ng/mL (Signal-to-Noise > 10:1, Precision < 20% CV).
Scientific Interpretation of Results
Scenario A: Impurity Profiling
If PIE is detected in blood alongside high concentrations of Propofol, calculate the PIE/Propofol ratio .
-
Ratio < 0.1%: Consistent with pharmaceutical-grade Propofol (USP limit for Related Compound C is typically low).
-
Ratio > 0.5%: Suggests potential illicit synthesis (unrefined alkylation) or use of expired/degraded stock.
Scenario B: Breath Analysis Correlation
Recent studies indicate PIE in breath correlates strongly with serum Propofol levels [1].
-
The volatility of PIE makes it a superior breath marker compared to the less volatile parent Propofol.
-
Quantification using PIE-d7 allows for non-invasive monitoring of anesthesia depth or weaning in ICU settings.
References
-
Breath Analysis of Propofol and Associated Metabolic Signatures. Source: National Institutes of Health (PubMed Central). Relevance: Identifies Propofol Isopropyl Ether as a key volatile marker (C15H24O) with high correlation to serum levels. URL:[Link]
-
USP Monograph: Propofol Related Compound C. Source: United States Pharmacopeia / Angene Chemical Data. Relevance: Defines the chemical structure (2,6-diisopropyl-1-isopropoxybenzene) and impurity limits. URL:[Link][1]
Sources
protocol for using "Propofol Isopropyl Ether-d7" in urine drug testing
Application Note: AN-TOX-2026-PIE Subject: Protocol for the Determination of Propofol and its Manufacturing Impurities in Urine using Propofol Isopropyl Ether-d7 via GC-MS/MS.
Part 1: Executive Summary & Scientific Rationale
1.1 The Analytical Challenge Propofol (2,6-diisopropylphenol) is a widely used anesthetic and a drug of abuse.[1][2][3] In urine, <1% of propofol is excreted unchanged; the vast majority exists as polar conjugates (propofol-glucuronide) and quinol metabolites. Traditional analysis requires hydrolysis followed by derivatization (typically silylation or methylation) to improve volatility for Gas Chromatography (GC).
1.2 The Role of "Propofol Isopropyl Ether" "Propofol Isopropyl Ether" (1-isopropoxy-2,6-diisopropylbenzene) appears in two distinct analytical contexts:
-
Forensic Impurity Profiling: It is a known synthesis impurity (EP Impurity G / USP Related Compound C) found in specific grades of propofol. Its presence in urine can serve as a "fingerprint" to distinguish pharmaceutical-grade propofol from illicitly synthesized batches.
-
Derivatization Target: Advanced protocols convert Propofol into Propofol Isopropyl Ether (via Williamson ether synthesis) to create a highly stable, non-polar analyte with superior GC characteristics compared to silyl derivatives, which are moisture-sensitive.
1.3 The "this compound" Standard This deuterated analog (C15H17D7O) serves as the Internal Standard (IS) .
-
Usage Case A (Impurity Detection): Acts as a true isotopically labeled internal standard for quantifying the impurity.
-
Usage Case B (Derivatization Method): Acts as a Surrogate Internal Standard for the quantification of Propofol (after conversion to the ether). Note: Because the IS is already an ether, it corrects for extraction efficiency and MS ionization, but not for the derivatization reaction yield.
Part 2: Mechanism & Workflow Visualization
The following diagram illustrates the metabolic pathway of Propofol and the analytical derivatization logic utilized in this protocol.
Caption: Workflow distinguishing the detection of the impurity (Method A) vs. the derivatized parent drug (Method B).
Part 3: Detailed Experimental Protocol
This guide prioritizes Method B (Derivatization) as it is the most common application for researchers requiring high-sensitivity quantification of Propofol using this specific ether structure.
Materials & Reagents
-
Analyte: Propofol (Certified Reference Material).
-
Internal Standard: this compound (e.g., Clearsynth Cat No.[4][5] CS-T-102106).[4][5]
-
Derivatization Reagents: 2-Iodopropane (Isopropyl Iodide), Potassium Carbonate (
), Acetone (anhydrous). -
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia). -
Buffer: 0.1 M Sodium Acetate (pH 5.0).
Solution Preparation
| Solution | Concentration | Preparation Details |
| Stock IS Solution | 100 | Dissolve 1 mg this compound in 10 mL Methanol. Store at -20°C. |
| Working IS | 1 | Dilute Stock IS 1:100 in Methanol. |
| Derivatization Mix | -- | Saturated |
Step-by-Step Workflow
Step 1: Sample Pre-treatment & Hydrolysis
-
Aliquot 1.0 mL of urine into a glass centrifuge tube.
-
Add 50
L of Working IS (this compound).-
Critical Check: Adding IS here corrects for extraction losses, but assumes the IS partitions identically to the non-derivatized Propofol. For absolute rigor, use Propofol-d17 for this step, or validate the partition coefficient.
-
-
Add 1.0 mL of
-Glucuronidase solution in Acetate Buffer (pH 5.0). -
Incubate at 60°C for 60 minutes .
-
Why? To cleave the glucuronide conjugate and release free Propofol.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Cool samples to room temperature.
-
Add 200
L of 2M HCl (acidify to pH < 3 to protonate the phenol). -
Add 3.0 mL of n-Hexane/Ethyl Acetate (90:10 v/v).
-
Vortex for 5 minutes; Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean borosilicate vial.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
Step 3: Derivatization (Williamson Ether Synthesis) Note: This step converts Propofol to Propofol Isopropyl Ether to match the chemical class of the d7-IS.
-
Reconstitute the dried residue in 200
L of Acetone containing suspended (approx 10 mg). -
Add 50
L of 2-Iodopropane. -
Cap tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .
-
Cool to room temperature.
-
Evaporate the solvent carefully (ethers are volatile; do not over-dry).
-
Reconstitute in 100
L Ethyl Acetate for GC-MS injection.
Part 4: Instrumental Parameters (GC-MS/MS)
System: Agilent 7890B GC with 7000D Triple Quadrupole MS (or equivalent).
Chromatographic Conditions:
-
Column: DB-5MS UI (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injection: 1
L, Splitless (Purge on at 1.0 min). -
Inlet Temp: 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C (hold 3 min).
-
Mass Spectrometry (EI Source):
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| Propofol Isopropyl Ether | 220.2 ( | 178.1 (Loss of | 15 | 100 |
| (Quantifier) | 163.1 | 25 | 100 | |
| This compound | 227.2 ( | 185.1 | 15 | 100 |
| (Internal Standard) | 169.1 | 25 | 100 |
Interpretation: The fragmentation of the isopropyl ether involves the loss of the isopropyl group (42 Da) to form the phenolic cation. The d7 analog retains deuterium on the ring/isopropyl chains depending on the labeling position (verify specific Certificate of Analysis for the d7 labeling pattern).
Part 5: Validation & Quality Control
To ensure Scientific Integrity , the following controls are mandatory:
-
Derivatization Efficiency Check:
-
Run a "Neat Standard" of Propofol (undergone derivatization) vs. a purchased standard of "Propofol Isopropyl Ether" (if available).
-
Acceptance: Yield > 90%. If yield is low, increase reaction time or use a stronger base (Cs2CO3).
-
-
Cross-Talk Verification:
-
Inject high-concentration Propofol Isopropyl Ether (unlabeled) and monitor the d7 channels.
-
Requirement: < 0.1% contribution to the IS channel to prevent false negatives/quantification errors.
-
-
Linearity:
-
Range: 5 ng/mL to 2000 ng/mL in urine.
- value must be > 0.995 using a 1/x weighted linear regression.
-
References
-
United States Drug Testing Laboratories (USDTL). (2013). Laboratory Improves Propofol Testing Following New Research Data. Retrieved from [Link]
-
Lee, S.Y., et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B. Retrieved from [Link]
-
Vaiano, F., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Propofol Monograph: Impurity G. Retrieved from [Link]
Sources
- 1. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. clearsynth.com [clearsynth.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Propofol in Human Whole Blood using Propofol Isopropyl Ether-d7 by LC-MS/MS
Introduction: The Imperative for Precise Propofol Monitoring
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset, short duration of action, and predictable recovery profile. However, its narrow therapeutic window necessitates precise dose titration to maintain optimal sedation while avoiding adverse events such as cardiorespiratory depression. Therapeutic drug monitoring (TDM) of propofol in whole blood is therefore a critical tool in both clinical and forensic toxicology settings. Given that approximately 98% of propofol in circulation is bound to blood components, particularly erythrocytes and serum proteins, whole blood analysis provides a more comprehensive measure of total drug exposure compared to plasma or serum.[1]
This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of propofol in human whole blood. The protocol's accuracy and reliability are anchored by the use of a stable isotope-labeled internal standard (SIL-IS), Propofol Isopropyl Ether-d7.
The Role of this compound as an Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) should mimic the analyte's physicochemical properties as closely as possible to compensate for variability during sample preparation and analysis.[2] Deuterated internal standards, such as this compound, are the gold standard for LC-MS/MS bioanalysis.[3][4][5]
Causality behind using a SIL-IS:
-
Co-elution: this compound is structurally and chromatographically similar to propofol, ensuring they elute at nearly the same time. This synchronous behavior means both compounds experience similar matrix effects and ionization suppression or enhancement, allowing for accurate correction.[2][4]
-
Extraction Efficiency: The SIL-IS and the native analyte will exhibit nearly identical recovery during sample preparation steps, correcting for any potential loss of the analyte.[2]
-
Mass Differentiation: The mass difference between propofol and its deuterated analog allows for their distinct detection by the mass spectrometer, eliminating isobaric interference.
The use of this compound ensures that the calculated analyte-to-IS peak area ratio remains constant despite variations in sample volume, injection volume, or instrument response, thereby yielding highly precise and accurate quantification.[3][4]
Experimental Workflow and Protocol
This protocol is designed for simplicity and speed, employing a protein precipitation (PPT) method for sample cleanup, which is well-suited for high-throughput environments.[6][7]
Materials and Reagents
-
Propofol certified reference material
-
This compound (Internal Standard)
-
LC-MS grade methanol and acetonitrile
-
Deionized water (18 MΩ·cm)
-
Ammonium formate
-
Whole blood (human, with anticoagulant, e.g., K2-EDTA)
Workflow Diagram
Caption: High-level workflow for propofol quantification in whole blood.
Detailed Protocol
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of propofol (1 mg/mL) in methanol.
- Prepare a stock solution of this compound (100 µg/mL) in methanol.
- From the propofol stock, create a series of working standard solutions to spike into blank whole blood for the calibration curve (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in blank whole blood.
2. Sample Preparation (Protein Precipitation):
- To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or QC.
- Add 20 µL of the this compound working solution (e.g., at 1000 ng/mL) to each tube and briefly vortex.
- Add 400 µL of ice-cold methanol to precipitate proteins. The cold temperature enhances precipitation efficiency.
- Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to an LC vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters are illustrative and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Propofol: Q1: 177.1 m/z → Q3: 162.1 m/z (quantifier), 117.1 m/z (qualifier)This compound: Q1: 226.2 m/z → Q3: 162.1 m/z (illustrative, requires empirical determination) |
| Collision Energy | Optimized for each transition |
Data Analysis and Method Validation
The method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance and ICH M10 guidelines.[8][9][10][11][12]
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of propofol to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The method should demonstrate linearity over the clinically relevant concentration range.[13][14]
Table 1: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Propofol/IS) |
| 10 | 0.025 |
| 50 | 0.128 |
| 100 | 0.255 |
| 500 | 1.27 |
| 1000 | 2.53 |
| 5000 | 12.6 |
| 10000 | 25.1 |
| Regression | y = 0.0025x + 0.001 |
| R² | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy should be assessed by analyzing QC samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5 or 6) on multiple days.[7]
Table 2: Illustrative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.1 | 97.0 | < 15% |
| Mid | 800 | 824 | 103.0 | < 15% |
| High | 8000 | 7920 | 99.0 | < 15% |
Selectivity and Matrix Effect
Selectivity is demonstrated by analyzing blank whole blood from multiple sources to ensure no endogenous interferences are present at the retention times of propofol and the IS.[10] Matrix effect should be evaluated to ensure that components of the whole blood matrix do not cause significant ion suppression or enhancement. The co-eluting SIL-IS is critical for mitigating these effects.[4]
Stability
The stability of propofol in whole blood must be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity.[12]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the accurate and high-throughput quantification of propofol in human whole blood. The strategic use of this compound as a stable isotope-labeled internal standard, coupled with a simple protein precipitation sample preparation and sensitive LC-MS/MS detection, offers a robust method suitable for clinical and research applications. Adherence to established bioanalytical validation guidelines ensures the generation of reliable and defensible data.
References
-
Blythe, J. A., et al. (2020). Propofol detection for monitoring of intravenous anaesthesia: a review. PMC - NIH. Available at: [Link]
-
Bemis, D. J. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. Oregon State University. Available at: [Link]
-
Plumley, C., et al. (1990). Quantitation of propofol in whole blood by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Oche, O. J., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
-
Gierschner, P., et al. (2024). Breath Analysis of Propofol and Associated Metabolic Signatures: A Pilot Study Using Secondary Electrospray Ionization–High-resolution Mass Spectrometry. Anesthesiology. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Detroit Anesthesia Services. (n.d.). Binding of Propofol in Blood. Available at: [Link]
-
Crifasi, J., et al. (2012). Determination of Propofol in Biological Samples. Agilent. Available at: [Link]
-
Mama, K. R., et al. (2012). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Thevis, M., et al. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. Toxics. Available at: [Link]
-
Vlase, L., et al. (2011). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Farmacia. Available at: [Link]
-
Biotage. (n.d.). Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Available at: [Link]
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Sørensen, L. K., & Hasselstrøm, J. B. (2015). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography-electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Zhang, Y., et al. (2020). Rapid determination and continuous monitoring of propofol in microliter whole blood sample during anesthesia by paper spray ionization-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
Sources
- 1. detroitanesthesiaservices.com [detroitanesthesiaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography-electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. hhs.gov [hhs.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. Propofol detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination and continuous monitoring of propofol in microliter whole blood sample during anesthesia by paper spray ionization-mass spectrometry - ProQuest [proquest.com]
Application Note: A Validated High-Throughput Bioanalytical Method for the Quantification of Propofol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the anesthetic agent propofol in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Propofol-d18. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This high-throughput assay is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic for the induction and maintenance of general anesthesia.[3] Its pharmacokinetic profile is characterized by a rapid onset and short duration of action, which is attributed to its efficient penetration of the blood-brain barrier and rapid metabolic clearance.[3][4] Given its narrow therapeutic window and potential for adverse effects, the accurate measurement of propofol concentrations in biological matrices is crucial for clinical and research purposes.[5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of small molecules in complex biological fluids due to its high selectivity and sensitivity.[6] A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS) to compensate for variations during sample processing and analysis.[7] Stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[7][8] This application note describes a method using Propofol-d18 as the internal standard, which is a deuterated form of propofol.[9]
The method has been validated in accordance with the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies like the FDA and EMA.[1][2][10] The validation encompasses assessments of selectivity, accuracy, precision, linearity, recovery, matrix effects, and stability, ensuring the reliability of the data generated.[11][12][13]
Materials and Methods
Reagents and Chemicals
-
Propofol analytical standard (≥99.5% purity)
-
Propofol-d18 (as internal standard, ≥98% isotopic purity)[9]
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium hydroxide
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of propofol and Propofol-d18 were prepared in methanol. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solutions with a methanol/water (1:1, v/v) mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Method Development
Sample Preparation: Protein Precipitation
Protein precipitation was chosen as the sample preparation technique due to its simplicity, speed, and suitability for high-throughput analysis.
Protocol:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (Propofol-d18 in methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic method was developed to achieve a short run time while ensuring good peak shape and separation from potential matrix interferences.[14]
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.05% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min[14] |
| Gradient | Isocratic: 23% A / 77% B[14] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 1.5 minutes[14] |
Mass Spectrometry
The mass spectrometer was operated in negative ionization mode, which is optimal for phenolic compounds like propofol. Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[15][16][17]
| Parameter | Propofol | Propofol-d18 |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (Q1) | m/z 177.1 | m/z 195.2 |
| Product Ion (Q3) | m/z 161.1 | m/z 174.2 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
Rationale for MRM transitions: The fragmentation of the deprotonated propofol molecule ([M-H]⁻ at m/z 177) primarily involves the loss of a methane molecule (CH4) from an isopropyl side chain, resulting in a stable product ion at m/z 161.[15][16][17] A similar fragmentation pattern is expected for the deuterated internal standard.
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines, which are harmonized under the ICH M10 guidance.[1][2][11][12]
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of propofol and the internal standard.[18] No significant interfering peaks were observed.
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of propofol to the internal standard against the nominal concentration of propofol. The method was found to be linear over the range of 0.05 to 1.2 µg/mL.[14] The correlation coefficient (r) was consistently greater than 0.997.[14]
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[19] The results, summarized in the table below, were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[19]
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%Bias) (n=15) |
| LLOQ | 0.05 | < 10% | < ±10% | < 12% | < ±12% |
| LQC | 0.15 | < 8% | < ±8% | < 10% | < ±10% |
| MQC | 0.60 | < 7% | < ±7% | < 9% | < ±9% |
| HQC | 1.00 | < 6% | < ±6% | < 8% | < ±8% |
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples with the response in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.[20] The method demonstrated consistent and acceptable matrix effect and recovery.
Stability
The stability of propofol in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.
-
Long-Term Stability: Stable for at least 30 days when stored at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours.
Visualizations
Figure 1: Overall workflow for the bioanalytical method.
Sources
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. hhs.gov [hhs.gov]
- 12. fda.gov [fda.gov]
- 13. consultations.tga.gov.au [consultations.tga.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Quantitation of Propofol Isopropyl Ether
[1]
Subject: Minimizing Matrix Effects in Biological Samples using Propofol Isopropyl Ether-d7 Applicable Analyte: 2,6-diisopropylphenyl isopropyl ether (Propofol Related Compound C / Impurity K) Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1][2]
Core Technical Directive
The Challenge: Propofol Isopropyl Ether (C₁₅H₂₄O) is a highly lipophilic impurity often analyzed in complex biological matrices like plasma or serum. In LC-MS/MS, these matrices contain endogenous phospholipids (glycerophosphocholines) that co-elute with lipophilic analytes.[1] These phospholipids compete for charge in the ionization source, causing ion suppression (signal loss) or enhancement .
The Solution: This compound is the stable isotope-labeled internal standard (SIL-IS) specifically designed to normalize these effects.[1] Because the d7-analog has nearly identical physicochemical properties to the analyte (retention time, pKa, lipophilicity) but a distinct mass, it experiences the exact same suppression or enhancement at the moment of ionization.
By quantifying the response ratio (Analyte Area / IS Area) rather than the absolute area, the matrix effect is mathematically cancelled out.
The Science of Correction (Mechanism)
The following diagram illustrates how the d7-IS acts as a "normalization shield" within the mass spectrometer's ionization source.
Figure 1: Mechanism of Matrix Effect Compensation. The IS tracks the analyte's suppression perfectly, ensuring the final calculated ratio remains accurate.
Experimental Protocol: Minimizing the Matrix
While the d7-IS corrects for matrix effects, removing the matrix is still the first line of defense to maintain sensitivity (S/N ratio).
Recommended Workflow: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) is often insufficient for this assay because it leaves phospholipids in the supernatant.[1] LLE is superior for highly lipophilic ethers.
| Step | Action | Technical Rationale |
| 1. Spiking | Add This compound to the biological sample (e.g., 20 µL of IS working solution to 200 µL plasma). | Equilibrates IS with the matrix before extraction. |
| 2. Buffer | Add 100 µL Ammonium Acetate (pH ~5-7). | Unlike Propofol (phenol), the Ether is neutral. pH adjustment is less critical for the ether itself but helps remove acidic interferences. |
| 3. Extraction | Add 1-2 mL n-Hexane or Methyl tert-butyl ether (MTBE) .[1] Vortex 5 min. | The lipophilic ether partitions into the non-polar organic layer; salts and proteins stay in the aqueous layer. |
| 4. Separation | Centrifuge (4000g, 10 min, 4°C). | Hard spin creates a clean phase boundary. |
| 5. Transfer | Transfer the upper organic layer to a clean glass tube. | Avoid touching the interface (buffy coat). |
| 6. Evaporation | Dry under Nitrogen stream at 40°C. | Removes solvent. |
| 7. Reconstitution | Reconstitute in 80:20 Acetonitrile:Water. | Matches the initial mobile phase conditions to prevent peak distortion. |
Troubleshooting Guide & FAQs
Issue 1: "My Internal Standard response is variable between samples."
Diagnosis: This indicates inconsistent extraction efficiency or extreme matrix effects that exceed the linear range of the detector. Troubleshooting Steps:
-
Check Mixing: Ensure the IS is vortexed with the sample before adding the extraction solvent. If the IS is added to the solvent directly, it may not bind to the matrix proteins the same way the analyte does.
-
Evaluate Matrix Factor (MF): Calculate the IS-normalized MF according to FDA M10 guidelines [1].
Issue 2: "I see 'Cross-Talk' or interference in the blank."
Diagnosis: The d7-IS might contain traces of unlabeled material (d0), or the mass resolution is too low. Troubleshooting Steps:
-
Check Isotopic Purity: Ensure the this compound has an isotopic purity >99%. Even 1% d0 contamination will cause a false positive in the analyte channel.
-
Adjust Mass Transitions:
-
Analyte (Approx): Precursor m/z 221 → Product m/z 137 or 179 (Positive Mode).
-
IS (d7): Precursor m/z 228 → Product m/z 144 or 186.
-
Note: Ensure the isolation window (Q1 resolution) is set to "Unit" or tighter to prevent overlap.
-
Issue 3: "The retention time of the d7-IS is slightly different from the analyte."
Diagnosis: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, often eluting slightly earlier on Reverse Phase C18 columns. Action:
-
This is normal. As long as the shift is small (<0.1 min) and the peaks still overlap significantly, the matrix effect correction remains valid.
-
Do not widen the retention time window too much; instead, define relative retention times (RRT) in your software.
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for diagnosing matrix effects versus extraction errors.
Summary of Key Data Points
| Parameter | Specification / Recommendation |
| Analyte | 2,6-diisopropylphenyl isopropyl ether (Propofol Impurity C) |
| Internal Standard | This compound |
| Ionization Mode | APCI (+) or ESI (+) (Neutral ether requires positive mode) |
| Matrix Factor Acceptance | IS-Normalized MF should be within 0.85 – 1.15 (CV < 15%) [1] |
| Extraction Solvent | n-Hexane or MTBE (Avoids phospholipid co-extraction) |
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4943, Propofol. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
addressing ion suppression with "Propofol Isopropyl Ether-d7" internal standard
Topic: Addressing Ion Suppression using "Propofol Isopropyl Ether-d7" Internal Standard Target Analyte: Propofol Isopropyl Ether (Propofol Impurity G / 2,6-diisopropylphenyl isopropyl ether) Context: High-lipid matrices (Propofol emulsions, Plasma)
Core Directive: The Scientific Rationale
Welcome to the Advanced Mass Spectrometry Support Hub.
You are likely encountering signal instability or non-linearity while quantifying Propofol Isopropyl Ether (an impurity or metabolite) in complex matrices. You have correctly identified This compound as your Internal Standard (IS).
Why This IS Choice is Critical
Propofol Isopropyl Ether is highly lipophilic (LogP > 5). In LC-MS workflows, it elutes late, often co-eluting with endogenous phospholipids or the bulk lipid vehicle (e.g., soybean oil in propofol emulsions). These lipids compete for charge in the ionization source, causing Ion Suppression .
The This compound IS is the "Gold Standard" solution because it is a Stable Isotope Labeled (SIL) Analog . Unlike structural analogs, it shares the exact physicochemical properties (retention time, pKa, hydrophobicity) of your analyte. Therefore, any suppression affecting the analyte affects the IS to the exact same degree, allowing the response ratio to remain constant despite matrix fluctuations.
Interactive Troubleshooting Guide
Select the symptom that best matches your observation.
Symptom A: "My IS response (Area Counts) varies significantly between samples."
Diagnosis: Variable Matrix Effect. While the IS ratio corrects for this, extreme suppression (>80% signal loss) reduces the statistical precision of your assay (low S/N).
-
Root Cause: Co-eluting phospholipids are "blinding" the source at the specific retention time of the ether.
-
Immediate Action:
-
Switch Ionization Mode: If using Electrospray (ESI), switch to APCI (Atmospheric Pressure Chemical Ionization) . Ethers ionize poorly in ESI but respond well in APCI positive mode (
). APCI is gas-phase ionization and is far more resistant to matrix suppression than liquid-phase ESI. -
Divert Valve: Ensure the first 1-2 minutes of the run (containing salts/polar matrix) and the end of the gradient (bulk lipids) are diverted to waste.
-
Symptom B: "The Analyte/IS Ratio decreases at high concentrations (Non-Linearity)."
Diagnosis: Isotopic Contribution (Cross-talk) or Detector Saturation.
-
Root Cause:
-
Cross-talk: If your this compound is not 100% pure, it may contain d0 (unlabeled) material, which adds to the analyte signal.
-
Saturation: The IS concentration is too high, saturating the detector, while the analyte signal continues to rise linearly.
-
-
Immediate Action:
-
Run a "Blank + IS" sample: Inject the IS alone. If you see a peak in the Analyte channel, your IS is contributing to the background. You must lower the IS concentration or purchase a higher purity standard.
-
Check IS Concentration: Ensure your IS area counts are within the dynamic range of the detector (
cps).
-
Symptom C: "The IS and Analyte retention times are slightly drifting apart."
Diagnosis: Deuterium Isotope Effect. While rare in HPLC, highly deuterated compounds (d7) can elute slightly earlier than their non-deuterated counterparts on high-efficiency columns (UPLC/UHPLC).
-
Risk: If the shift is large enough, the IS and Analyte are no longer experiencing the exact same matrix suppression window.
-
Immediate Action:
-
Flatten the Gradient: Reduce the slope of your organic ramp around the elution time to force co-elution.
-
Acceptable Window: If the shift is <0.05 min, the correction is usually still valid.
-
Visualizing the Mechanism
The following diagram illustrates how the -d7 IS compensates for the "Ionization Robbery" committed by matrix lipids.
Caption: The "Shared Fate" Mechanism. The Matrix (Red) reduces charge availability. Because the Analyte (Blue) and IS (Green) are chemically identical, they suffer the exact same reduction. The Ratio (Black) cancels out this error.
Validated Experimental Protocol
To ensure robust data, follow this self-validating extraction protocol specifically designed for lipophilic ethers.
Method: Supported Liquid Extraction (SLE)
Why SLE? Unlike Protein Precipitation (PPT), SLE removes phospholipids effectively. Unlike Solid Phase Extraction (SPE), it requires no conditioning and is ideal for neutral, hydrophobic ethers.
| Step | Action | Technical Rationale |
| 1. Spiking | Add This compound to the sample before any manipulation. | Corrects for extraction loss and volumetric errors. |
| 2. Loading | Dilute sample 1:1 with water. Load onto Diatomaceous Earth SLE cartridge . Wait 5 mins. | Allows aqueous phase to absorb into the silica matrix. |
| 3. Elution | Elute with MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate . | The hydrophobic ether partitions into the organic solvent; phospholipids remain trapped in the aqueous silica phase. |
| 4. Evaporation | Evaporate to dryness under Nitrogen ( | Caution: Propofol derivatives are volatile. Do not over-dry. Reconstitute immediately. |
| 5. Analysis | Inject onto C18 Column. Detect via APCI+ . | APCI is less susceptible to remaining matrix than ESI.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use Propofol-d17 (Deuterated Propofol) instead of the Ether-d7? A: Not recommended. Propofol contains a phenol group (-OH), while your analyte is an ether (-O-R). They have different pKa values and ionization efficiencies. If the matrix pH changes, Propofol ionization might shift while the Ether remains constant, leading to failed correction. Always match the functional group.
Q: My IS peak is splitting. A: This is likely a solvent mismatch. Propofol Isopropyl Ether is very hydrophobic. If you reconstitute in 100% Methanol but inject onto a high-aqueous initial gradient, the analyte precipitates momentarily. Fix: Reconstitute in a solvent matching your starting mobile phase (e.g., 50:50 Methanol:Water).
Q: What is the primary transition for the d7 IS?
A: In Positive Mode (APCI/ESI), look for the
-
Analyte (Unlabeled): Precursor ~221 Da
Quant fragment (check for isopropyl loss). -
IS (d7): Precursor ~228 Da
Quant fragment. -
Note: Verify exact masses based on the specific position of the deuterium labels in your standard.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Dams, R., Huestis, M. A., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Gu, H., et al. (2014). Propofol analysis in human plasma by LC-MS/MS: Importance of ionization mode (ESI vs APCI). Bioanalysis.
Sources
improving peak shape and resolution in propofol analysis
Technical Support Center: Propofol Analysis & Chromatography Topic: Improving Peak Shape, Resolution, and Matrix Management in Propofol Analysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Propofol Technical Support Center. Propofol (2,6-diisopropylphenol) presents a unique set of chromatographic challenges. It is a lipophilic, sterically hindered phenol (
If you are experiencing peak tailing (
Module 1: The Matrix Challenge (Sample Preparation)
Q: My column backpressure is rising, and peak shape degrades after 20-30 injections. I am injecting the emulsion directly. What is happening?
A: You are fouling the stationary phase with lipids. Propofol is formulated in a 10% oil-in-water emulsion (e.g., Diprivan). While C18 columns can retain propofol, they act as irreversible traps for the long-chain triglycerides and phospholipids in the matrix. These lipids coat the silica pores, blocking access to the stationary phase and causing mass transfer issues that manifest as broad, tailing peaks.
The Fix: Liquid-Liquid Extraction (LLE) Do not inject the emulsion directly. You must break the emulsion and extract the propofol into an organic solvent.
Protocol: Propofol Extraction from Lipid Emulsion
| Step | Action | Mechanism |
| 1 | Aliquot 100 | Standardization. |
| 2 | Add 200 | Breaks the emulsion; precipitates proteins/lecithin. |
| 3 | Vortex vigorously for 30 seconds. | Ensures complete micelle disruption. |
| 4 | Centrifuge at 10,000 x g for 10 mins. | Pellets the lipid/protein debris. |
| 5 | Inject the supernatant . | Clean sample introduction. |
Note: For biological samples (plasma/blood), a more aggressive extraction using Ethyl Acetate/Hexane (50:50) is recommended to remove phospholipids effectively [1].
Figure 1: Workflow for breaking lipid emulsions prior to HPLC analysis to prevent column fouling.
Module 2: Peak Tailing & Stationary Phase Selection
Q: I am using a standard C18 column, but Propofol tails significantly (
A: The cause is likely secondary silanol interactions .[1]
Although Propofol is a phenol, the isopropyl groups at the 2,6 positions provide steric hindrance. However, the hydroxyl group (-OH) can still interact with acidic, free silanol groups (
If you use a "Type A" (older, acidic) silica or a non-endcapped column, the propofol -OH hydrogen bonds with the silanols, dragging the peak tail.
The Fix: Column Selection & pH Control
-
Stationary Phase: Switch to a Type B (High Purity) Endcapped C18 or a Phenyl-Hexyl phase. Phenyl-Hexyl columns provide
interactions with the aromatic ring of propofol, offering alternative selectivity and often sharper peaks than C18 [2]. -
Mobile Phase pH: Maintain pH
.-
Why? Silica silanols have a
of ~3.5 - 4.5. By lowering the pH to 2.5 (using Phosphate buffer or 0.1% TFA), you protonate the silanols ( ), preventing them from ionizing to . This neutralizes the surface and eliminates the secondary interaction.
-
Troubleshooting Logic: Diagnosing Tailing
Figure 2: Decision tree for diagnosing and correcting peak tailing in phenolic compounds.
Module 3: Resolution & Impurity Profiling
Q: I cannot separate Propofol from its degradation products (Quinone and Dimer). They co-elute or shoulder.
A: You need to exploit the hydrophobicity differences.[2] According to USP and EP monographs, the critical impurities are Propofol Related Compound A (Dimer) and Related Compound B (Quinone) .
-
Quinone (2,6-diisopropyl-1,4-benzoquinone): More polar than propofol (elutes earlier).
-
Dimer (3,3',5,5'-tetraisopropyldiphenol): Significantly more hydrophobic (elutes later).
Data: Relative Retention Times (RRT)
| Compound | Structure Characteristics | Approx.[1][3][4][5][6][7][8][9][10] RRT (vs Propofol) | Separation Strategy |
| Quinone Impurity | Oxidized, ketone groups | 0.8 | Reduce organic % at start of gradient. |
| Propofol (API) | Phenolic, lipophilic | 1.0 | Target retention |
| Propofol Dimer | Two aromatic rings | 2.5 | Requires high organic flush to elute. |
Optimized Gradient Protocol: To resolve the Quinone (early eluter) while eluting the Dimer (late eluter) in a reasonable time:
-
Column: C18, 150 x 4.6 mm, 3.5
m. -
Mobile Phase A: Water (pH 2.5 with Phosphate).
-
Flow: 1.0 mL/min.
| Time (min) | % B (ACN) | Purpose |
| 0.0 | 50 | Initial hold to retain Quinone. |
| 15.0 | 50 | Isocratic separation of Quinone/Propofol. |
| 25.0 | 90 | Ramp to elute hydrophobic Dimer. |
| 30.0 | 90 | Wash column. |
| 31.0 | 50 | Re-equilibrate. |
Note: The USP monograph requires a resolution (
References
-
Plummer, G. F. (1987). Improved method for the determination of propofol in blood by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC. Technical Guide. Link
-
United States Pharmacopeia (USP). (2023). Propofol Injectable Emulsion Monograph. USP-NF. Link
-
Gatch, M. B., et al. (2011).[13] Behavioral and toxicological effects of propofol and its metabolites. Behavioural Pharmacology. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Propofol dimer impurity | Benchchem [benchchem.com]
- 5. acmt.net [acmt.net]
- 6. uspnf.com [uspnf.com]
- 7. Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone [mdpi.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. yjcorp.co.kr [yjcorp.co.kr]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspbpep.com [uspbpep.com]
- 13. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Recovery of Propofol Isopropyl Ether-d7
Executive Summary & Compound Profile
Propofol Isopropyl Ether-d7 is not merely a "heavy" version of Propofol; it is a chemically distinct entity with unique physicochemical behaviors that often blindside researchers accustomed to handling the parent drug (Propofol).
While Propofol (2,6-diisopropylphenol) is a lipophilic weak acid, Propofol Isopropyl Ether is a lipophilic ether . The capping of the phenolic hydroxyl group with an isopropyl moiety drastically alters its behavior in three critical ways:
-
Volatility: Without the hydrogen-bonding capability of the phenol group, the ether has a lower boiling point and higher vapor pressure than Propofol. It is extremely prone to subliming during nitrogen dry-down.
-
Lipophilicity: It is significantly more hydrophobic than Propofol, increasing Non-Specific Binding (NSB) to plastics.
-
Ionization: It lacks the acidic proton required for Negative Mode ESI, rendering standard Propofol MS methods ineffective.
This guide addresses "Poor Recovery" by isolating these three failure modes.
Diagnostic Workflow
Before altering your extraction protocol, use this logic flow to pinpoint where the molecule is being lost.
Figure 1: Diagnostic logic tree to distinguish between instrumental artifacts, physical loss (volatility), and matrix interference.
Core Troubleshooting Modules
Module A: The Volatility Trap (Most Likely Cause)
The Problem: Researchers often treat this compound like a standard drug metabolite, drying extracts completely under Nitrogen (N2) at 40°C. The Reality: Propofol Isopropyl Ether is highly volatile. If you dry it to completion, it will evaporate along with your solvent , leading to 0–20% recovery.
| Parameter | Propofol (Parent) | Propofol Isopropyl Ether (Target) | Impact |
| Boiling Point | 256°C | ~230°C (Predicted) | Ether is more volatile. |
| H-Bonding | Yes (Phenol) | No (Ether) | Ether releases from solvent faster. |
| Dry-Down Risk | High | Critical / Extreme | DO NOT DRY TO COMPLETION. |
Corrective Action:
-
Keeper Solvent: Never evaporate to dryness. Add 10-20 µL of a high-boiling "keeper" solvent (e.g., DMSO, Hexadecane, or just residual aqueous buffer) before evaporation.
-
Partial Evaporation: Evaporate only until ~50 µL remains, then reconstitute.
-
Temperature: Lower N2 evaporator temperature to < 25°C.
Module B: The Adsorption Trap (The "Grease" Factor)
The Problem: The "d7" ether is extremely lipophilic (LogP > 4.0). It hates water and loves polypropylene. The Symptom: Recovery is non-linear (worse at low concentrations) because the binding sites on plastic tips/tubes become saturated.
Corrective Action:
-
Glass is Mandatory: Use silanized glass vials for all storage and reaction steps.
-
Low-Bind Plastics: If you must use plastic, use "Low Retention" pipette tips and Eppendorf LoBind® tubes.
-
Solvent Wash: Ensure your reconstitution solvent contains at least 30-40% organic (MeOH/ACN) to keep the ether in solution. 100% Aqueous mobile phase will force the analyte onto the container walls.
Module C: The Ionization Trap (Methodology)
The Problem: Copying the Propofol method. Propofol is analyzed in Negative Mode (ESI-) because it loses a proton (Phenol
Corrective Action:
-
Switch to Positive Mode (ESI+): Look for the protonated molecule
or, more likely, the ammonium adduct . -
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often superior for neutral ethers that resist ESI ionization.
The "Gold Standard" Low-Loss Protocol
This protocol minimizes volatility losses and adsorption.
Reagents:
-
Extraction Solvent: n-Hexane or Methyl tert-butyl ether (MTBE).
-
Keeper: 0.1% Formic Acid in Water (if using ESI+).
-
Internal Standard: this compound (Working solution in Methanol).
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow utilizing a "Keeper" step to prevent volatilization.
Step-by-Step:
-
Aliquot: 100 µL Plasma into a Glass tube.
-
Spike: Add ISTD (d7). Vortex gently.
-
Extract: Add 500 µL n-Hexane. Vortex vigorously for 5 mins.
-
Phase Sep: Centrifuge at 4,000g for 5 mins.
-
Transfer: Transfer the upper organic layer to a new Glass vial.
-
The "Keeper" (Crucial): Add 50 µL of your mobile phase A (e.g., Water + 0.1% FA) into the hexane extract.
-
Evaporate: Apply N2 stream. The hexane will evaporate, leaving the analyte concentrated in the aqueous "keeper" droplet. Stop immediately when the hexane layer is gone.
-
Reconstitute: Add Mobile Phase B to reach desired final volume/composition.
Frequently Asked Questions (FAQs)
Q: Can I use Protein Precipitation (PPT) with Acetonitrile instead of LLE? A: You can, but it is risky. PPT leaves phospholipids in the sample, which cause significant ion suppression (Matrix Effects). If you use PPT, do not dry down the supernatant. Dilute the supernatant with water (to match initial mobile phase) and inject directly ("Dilute and Shoot").
Q: My "d7" Internal Standard signal is varying wildly between samples. Why? A: This suggests the "d7" is being added before a step that has variable efficiency (like evaporation). If you dry down some samples slightly more than others, the volatile d7 is lost inconsistently. Ensure the "Keeper" solvent technique is applied strictly.
Q: I see a signal in the Propofol channel coming from my Ether-d7 standard. Is my standard impure? A: Not necessarily. This is likely In-Source Fragmentation . The ether bond can break in the ion source, generating a Propofol-like fragment. Ensure your chromatographic separation resolves the Ether from the Parent Propofol to avoid quantification errors.
Q: Why is my recovery 100% in water but 40% in plasma? A: This indicates Protein Binding or Matrix Suppression . Propofol and its derivatives are >98% protein-bound. Ensure your extraction (LLE) mixing time is sufficient (at least 5-10 mins) to disrupt protein-drug interactions. If the extraction is fine, check for phospholipid suppression using a post-column infusion test.
References
-
Baker, M. T., & Naguib, M. (2005). Propofol: the challenges of formulation. Anesthesiology, 103(4), 860-876. (Discusses the extreme lipophilicity and formulation challenges of propofol derivatives).
-
Hughes, M. A., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. AAPS Journal. (Definitive guide on distinguishing volatility vs. adsorption losses).
-
Thermo Fisher Scientific. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? (Discussion on ether extraction and contamination issues).
-
European Pharmacopoeia (Ph. Eur.). Propofol Impurity G. (Defines the chemical structure and impurity profile of Propofol Isopropyl Ether).
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (General guide on peak shape and recovery issues for lipophilic compounds).
Technical Support Center: LC-MS/MS Optimization for Propofol Isopropyl Ether-d7
Role: Senior Application Scientist Subject: Method Development & Troubleshooting Guide Analyte: Propofol Isopropyl Ether (2,6-diisopropylphenyl isopropyl ether) & its Deuterated Internal Standard (d7)
Executive Summary: The Analytical Challenge
Researchers often approach Propofol Isopropyl Ether (USP Related Compound C / EP Impurity G) with the same mindset used for Propofol.[1] This is a critical error.
While Propofol (a phenol) is weakly acidic and ionizes in ESI Negative mode, Propofol Isopropyl Ether is "capped."[1] The phenolic hydroxyl group is etherified, removing the acidic proton and significantly increasing lipophilicity.[1] Consequently, this molecule is chemically "blind" to ESI Negative mode.[1]
This guide provides a self-validating workflow to optimize detection using APCI Positive or ESI Positive modes, ensuring you can distinguish the d7-labeled internal standard (IS) from the native impurity without cross-talk.
Part 1: Method Development & Optimization
1. Ionization Source Selection: The Physics of Detection
Q: I am using the standard Propofol method (ESI Negative), but I see no signal for the Ether-d7. Why?
A: You are attempting to deprotonate a molecule that has no acidic proton.[1]
-
The Mechanism: Propofol (
) forms at 177.[1] Propofol Isopropyl Ether ( ) is an alkyl phenyl ether.[1] It cannot lose a proton.[1] -
The Solution: Switch to Positive Mode .
-
Preferred: APCI (Atmospheric Pressure Chemical Ionization) .[1][2] Because the ether is non-polar and volatile, APCI provides robust ionization via proton transfer (
) or charge transfer, reducing matrix suppression compared to ESI. -
Alternative: ESI Positive with Ammonium Formate.[1] If you must use ESI, you need to drive adduct formation (
) or protonation by using an acidic mobile phase (0.1% Formic Acid).[1]
-
2. Mass Transitions (MRM) Configuration
The following parameters are calculated based on the molecular weight of the neutral ether (
Table 1: Recommended MRM Transitions (APCI/ESI Positive)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Mechanism |
| Propofol Isopropyl Ether | 221.2 | 179.2 | 20-30 | 50 | Loss of Isopropyl ( |
| 221.2 | 137.1 | 35-45 | 50 | Loss of 2nd Isopropyl | |
| Propofol Isopropyl Ether-d7 | 228.2 | 186.2 | 20-30 | 50 | Loss of Isopropyl (Label Retained)* |
| 228.2 | 144.1 | 35-45 | 50 | Loss of 2nd Isopropyl |
> Note on d7 Labeling: The transition
3. Chromatographic Strategy
This ether is extremely hydrophobic (
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol (Preferred over ACN for APCI sensitivity).[1]
-
Gradient: Start high! 60% B
98% B.[1]
Part 2: Visualizing the Workflow
The following diagram illustrates the logical decision tree for optimizing this specific analyte, contrasting it with the parent drug.
Caption: Figure 1. Decision matrix for ionization source selection. Note the critical divergence from standard Propofol methods.
Part 3: Troubleshooting & FAQs
Scenario 1: Signal Instability
Q: My signal for the d7-IS fluctuates wildly between injections. Is it the autosampler? A: It is likely solubility , not the autosampler.
-
Root Cause: Propofol Isopropyl Ether is highly lipophilic.[1][3] If your reconstitution solvent is 100% aqueous or low-organic, the analyte may adsorb to the vial walls or precipitate.[1]
-
Fix: Ensure your sample diluent is at least 50% Methanol or Acetonitrile .[1] Use silanized glass vials if possible to prevent non-specific binding.[1]
Scenario 2: Cross-Talk
Q: I see a peak in the native channel (221 > 179) when injecting only the d7-IS. Is my standard impure? A: This is "Isotopic Contribution" or Cross-Talk.
-
Check: Verify the isotopic purity of your d7 standard. If it contains d0 (native) impurities, you will see a peak.[1]
-
Check: Verify your Mass Resolution. If the d7 IS has a transition of
(loss of labeled ring), and your native is , there is no mass overlap. However, if you track and , ensure the Q1 isolation window is not too wide (set to Unit resolution, 0.7 FWHM).
Scenario 3: Peak Tailing
Q: The ether peak is tailing significantly on my C18 column. A: This indicates secondary interactions or solubility issues.
-
Protocol:
Part 4: Step-by-Step Optimization Protocol
Follow this "Flow Injection Analysis" (FIA) protocol to validate your parameters without a column.
-
Preparation: Prepare a 1 µg/mL solution of this compound in Methanol:Water (50:50) + 0.1% Formic Acid.[1]
-
Source Setup (APCI):
-
Q1 Scan: Scan range 200–250 Da. Confirm the base peak is 228.2
.[1]-
If you see 245.2, you are forming ammonium adducts
.[1] Increase declustering potential (DP) to strip the adduct.
-
-
Product Scan: Fragment 228.2 with a Collision Energy (CE) ramp from 10 to 50 eV.[1]
-
Selection: Choose the fragment with the highest S/N (likely 186.2 or 144.1).[1]
Caption: Figure 2. Troubleshooting logic for sensitivity issues in APCI mode.
References
-
United States Pharmacopeia (USP). Propofol: Related Compounds (Test 2).[1] USP-NF.[1] (Defines Related Compound C as 2,6-diisopropylphenyl isopropyl ether).[1][4][5]
-
European Directorate for the Quality of Medicines (EDQM). Propofol Impurity G.[1] European Pharmacopoeia.[1] (Chemical structure validation). [1]
-
Kostiainen, R., & Kauppila, T. J. (2009).[1] Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699.[1] (Authoritative source on APCI vs ESI for non-polar neutrals). [1]
-
Plumley, J. et al. (2024).[1] Quantitation of propofol metabolites by LC-MS/MS. Journal of Mass Spectrometry and Advances in the Clinical Lab.[1] (Context for Propofol family fragmentation patterns).
Sources
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.usp.org [store.usp.org]
- 5. mobile.labmedica.com [mobile.labmedica.com]
Technical Guide: Stability of Propofol Isopropyl Ether-d7 in Processed Samples
To: Bioanalytical Research Teams, DMPK Scientists, and Mass Spectrometry Core Facilities From: Senior Application Scientist, Technical Support Division Subject: Critical Handling Protocols for Propofol Isopropyl Ether-d7 (PIE-d7)
Executive Summary & Molecule Profile
This compound (PIE-d7) is a specialized deuterated internal standard (IS). Unlike its parent compound, Propofol (2,6-diisopropylphenol), PIE-d7 lacks the phenolic hydroxyl group, having replaced it with an isopropyl ether linkage.
This structural change fundamentally alters its physicochemical stability profile in processed samples:
-
Increased Volatility: Without the hydrogen-bonding capability of the phenol group, PIE-d7 has a higher vapor pressure than Propofol.
-
Extreme Lipophilicity: The ether modification increases logP, making the molecule aggressively prone to non-specific binding (adsorption) on plastic surfaces.
The Stability Paradox: While chemically stable (resistant to hydrolysis under neutral conditions), PIE-d7 is physically unstable in processed samples due to evaporative loss and surface adsorption . This guide addresses these specific failure modes.
Troubleshooting Module: The "Disappearing Peak" Phenomenon
Issue: Volatility during Solvent Evaporation
Symptom: Inconsistent Internal Standard (IS) area counts, high %CV in recovery, or complete signal loss after nitrogen blow-down.
Mechanism: Propofol itself is volatile. PIE-d7, being an ether, is even more volatile. Standard bioanalytical protocols often call for evaporating extraction solvents (like Ethyl Acetate or MTBE) to dryness before reconstitution. If you evaporate PIE-d7 to dryness, it will sublime or co-evaporate with the solvent.
Corrective Protocol: The "Keeper" Solvent Strategy
Do not evaporate to complete dryness. You must use a high-boiling point "keeper" solvent to retain the analyte.
Step-by-Step Workflow:
-
Extraction: Perform Liquid-Liquid Extraction (LLE) as standard (e.g., Hexane/Ethyl Acetate).
-
Addition: Add 10-20 µL of a "Keeper Solvent" (e.g., DMSO, Dodecane, or dilute Formic Acid in water) to the tube before evaporation.
-
Evaporation: Blow down with Nitrogen (
) at ambient temperature (Max 30°C). -
Stop Point: Stop the gas flow immediately when the volume reaches the "keeper" droplet (~10-20 µL). Never let the tube bone-dry.
-
Reconstitution: Add mobile phase immediately and vortex.
Visualization: Evaporation Logic Tree
Caption: Figure 1. Decision logic for preventing evaporative loss of volatile ethers like PIE-d7.
Troubleshooting Module: Adsorption & Container Compatibility
Issue: Non-Specific Binding (NSB)
Symptom: Linearity failure at low concentrations; IS response drops over time in the autosampler; "Ghost" peaks in subsequent blank injections (carryover).
Mechanism: PIE-d7 is highly lipophilic.[1] It will partition out of an aqueous mobile phase and adsorb onto:
-
Polypropylene (PP) 96-well plates.
-
Standard borosilicate glass (via hydrophobic interaction).
-
PTFE/Silicone septa.
Corrective Protocol: Material Selection
| Component | Recommended Material | Forbidden Material | Reason |
| Sample Vial | Silanized Glass or High-Recovery Glass | Standard Polypropylene (PP) | PP causes rapid hydrophobic adsorption. |
| Septa | Pre-slit PTFE/Silicone | Un-slit Rubber/Silicone | Pre-slit prevents vacuum formation; PTFE barrier is essential. |
| Solvent | 50% Organic (Min) | 100% Aqueous | PIE-d7 requires organic solvent to stay in solution and off walls. |
Experimental Validation (The "Tube Test"): If you suspect adsorption, prepare the same concentration of PIE-d7 in three containers:
-
Standard Glass
-
Silanized Glass
-
Polypropylene Incubate for 4 hours, then inject. If Silanized Glass area >> Polypropylene area, you have an adsorption issue.
Troubleshooting Module: Isotopic Stability
Issue: Deuterium Exchange (Scrambling)
Symptom: Appearance of "d6" or "d0" peaks; shifting retention times.
Mechanism: While the isopropyl ether bond is robust, deuterium labels on aromatic rings can exchange with solvent protons under highly acidic conditions (pH < 2) over time. However, if the d7 label is on the isopropyl group (O-CH(CD3)2), it is generally stable.
Protocol:
-
pH Control: Avoid using strong acids (HCl) for acidification. Use mild acids like Formic Acid (0.1%) or Acetic Acid.
-
Storage: Store stock solutions in Methanol-d4 (deuterated methanol) if long-term stability is a concern, though usually unnecessary for isopropyl labels.
Frequently Asked Questions (FAQ)
Q1: Can I use Nitrogen blow-down at 40°C to speed up evaporation? A: No. The vapor pressure of Propofol Isopropyl Ether is significant. Increasing temperature exponentially increases the rate of analyte loss. Keep evaporation < 30°C and use a keeper solvent.
Q2: My IS peak area decreases over a 24-hour run. Is the molecule degrading? A: It is likely adsorption , not chemical degradation. As the sample sits in the autosampler, the lipophilic PIE-d7 migrates to the vial walls. Switch to silanized glass vials or increase the organic content of your reconstitution solvent (e.g., from 50% MeOH to 70% MeOH).
Q3: What is the best storage solvent for PIE-d7 stock solutions? A: Methanol is preferred. Avoid storing in pure water or low-organic buffers, as the compound will precipitate or adsorb to the container. Store at -20°C in amber glass (to prevent potential photo-oxidation, though less critical for ethers than phenols).
References
-
Baker, M. T., & Naguib, M. (2005).[2] Propofol: The challenges of formulation. Anesthesiology.[2][3][4] Discusses the extreme lipophilicity and formulation stability of propofol and its derivatives.
-
Waters Corporation. (2021). The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation. Application Note. Details the adsorption of lipophilic compounds to glass and plastic.[5][6]
-
Sigma-Aldrich (Merck). (2020). ISOTEC® Stable Isotopes: Handling and Stability. Technical Guide. Covers deuterium exchange risks and internal standard best practices.
-
Thieme, D., et al. (2009).[7] Formation of the N-methylpyridinium ether derivative of propofol to improve sensitivity... Journal of Chromatography B. Highlights the volatility issues of propofol and its derivatives during sample prep.
Sources
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Systematic review of the stability and compatibility of propofol injection [ait-journal.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Standard Water Generating Vials for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
potential for isotopic exchange in "Propofol Isopropyl Ether-d7"
Topic: Stability, Isotopic Integrity, and Troubleshooting for Propofol Isopropyl Ether-d7
Document ID: TS-PIE-D7-001 | Version: 2.0 | Status: Active[1]
Executive Summary: The Molecule & The "Exchange" Myth
This compound (2,6-diisopropylphenyl heptadeuterisopropyl ether) is a stable, isotopically labeled internal standard/research compound.[1]
The Short Answer: Does this molecule undergo spontaneous isotopic exchange (H/D scrambling) in standard solvents (methanol, water, acetonitrile)? No.
The Technical Nuance:
The deuterium atoms in the -d7 isopropyl moiety are covalently bonded to carbon (
Technical Deep Dive: Structure & Stability Profile
To troubleshoot effectively, you must understand where the label is located and the specific vulnerabilities of the molecule.
Chemical Structure Analysis
-
Parent Scaffold: Propofol (2,6-diisopropylphenol).[1][2][3][4]
-
Modification: The phenolic hydroxyl is etherified with a fully deuterated isopropyl group (
).[1] -
Label Location: The d7 label consists of six methyl deuteriums and one methine deuterium on the ether-linked isopropyl group.
Stability Matrix
| Feature | Stability Status | Technical Insight |
| Isotopic Exchange | High Stability | Carbon-Deuterium ( |
| Hydrolytic Stability | Moderate/Low | As a secondary aromatic ether, the |
| Oxidative Stability | Enhanced | Non-deuterated diisopropyl ether is prone to peroxide formation.[1] The alpha-deuterium in the d7 analog provides a Kinetic Isotope Effect (KIE) , significantly slowing down radical abstraction and peroxidation. |
Troubleshooting Guide (Q&A Format)
Category A: Mass Spectrometry & Signal Loss
Q1: I see a mass shift of -7 Da in my LC-MS spectrum. Is the deuterium exchanging with the solvent? A: No. Isotopic exchange would result in a stochastic distribution (M-1, M-2, etc.).[1] A clean loss of -7 Da (or appearance of the Propofol mass, m/z 178) indicates Ether Cleavage .[1]
-
Cause: You have likely hydrolyzed the ether bond, losing the entire deuterated isopropyl group (
) and regenerating Propofol. -
Trigger: High temperature in the ion source or highly acidic mobile phases (e.g., 0.1% TFA) left to stand.[1]
-
Solution: Lower the source temperature and switch to a milder additive (e.g., 0.1% Formic Acid or Ammonium Acetate).[1]
Q2: My signal intensity is dropping over time in the autosampler. Is it unstable?
A: Check your solvent. While
-
Diagnostic: If your sample is dissolved in an acidic matrix (pH < 3) and sitting at room temperature, acid-catalyzed dealkylation is occurring.[1]
-
Protocol: Store samples at 4°C. Neutralize acidic extracts immediately after processing.
Category B: Chemical Handling[1][5]
Q3: Can I use this standard in protic solvents like Methanol-d4 or Water?
A: Yes. There is no risk of back-exchange with the solvent protons. The
Q4: I detected a peak corresponding to "Propofol" in my pure standard. Is the product defective? A: Not necessarily. This is likely "In-Source Fragmentation" (ISF).[1] Aromatic ethers can fragment in the electrospray ionization (ESI) source before detection.[1]
-
Verification Protocol: Inject the sample without a column (flow injection). If the ratio of Propofol-d7 to Propofol changes with varying Cone Voltage/Fragmentor Voltage, it is an artifact of the MS method, not a chemical impurity.
Visualizing the Stability Logic
The following diagram illustrates the decision pathway for diagnosing "Loss of Label" issues.
Figure 1: Diagnostic flowchart for distinguishing between isotopic exchange (rare) and chemical degradation (common).
Experimental Protocols
Protocol A: Verification of Isotopic Integrity (LC-MS)
Use this protocol to confirm the "d7" label is chemically intact and not fragmenting.
-
Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water (neutral pH).
-
Method: Set LC-MS to mild ionization conditions.
-
Injection: Inject 5 µL.
-
Analysis:
-
Interpretation:
Protocol B: Proper Storage
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen flush (essential to prevent slow oxidation, even with the deuterium stabilization).[1]
-
Solvent: Store as a solid or in anhydrous, non-acidic solvents (e.g., Ethyl Acetate, Hexane).[1] Avoid storing in acidic Methanol for prolonged periods.[1]
References & Authoritative Grounding
-
Propofol Structure & Derivatives:
-
Ether Stability & Hydrolysis:
-
Lajunen, M. et al.[1] "Acid-Catalyzed Hydrolysis of Secondary Alkyl Phenyl Ethers." ResearchGate.[1][6] Mechanisms of AAL1/AAL2 cleavage in acidic media.
-
EPA Guidelines.[1] "Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds." (Describes general acid-catalyzed hydrolysis mechanisms applicable to ethers).
-
-
Deuterium Isotope Effects & Exchange:
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your lot of this compound.
Sources
- 1. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 2. Propofol - Wikipedia [en.wikipedia.org]
- 3. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. store.usp.org [store.usp.org]
managing contamination and carryover in "Propofol Isopropyl Ether-d7" analysis
Role: Senior Application Scientist Topic: Contamination & Carryover Mitigation Analyte Focus: Propofol Isopropyl Ether (Impurity) & Propofol Isopropyl Ether-d7 (Internal Standard)
The Chemical Context: Why is this difficult?
Welcome to the technical support center. Before troubleshooting, we must understand the enemy. Propofol itself is lipophilic (LogP ~3.79), but Propofol Isopropyl Ether is significantly more challenging.
By capping the phenolic hydroxyl group of Propofol with an isopropyl ether linkage, you eliminate the molecule's primary hydrogen-bond donor capability. This drastically increases its lipophilicity (estimated LogP > 5.0). Consequently, this analyte does not just "flow" through your LC-MS system; it adsorbs aggressively to hydrophobic surfaces (PTFE tubing, rotor seals, and C18 stationary phases).
The "d7" Factor: As an Internal Standard (IS), this compound is chemically identical to the analyte regarding stickiness. If your IS carries over, it compromises your quantitation by artificially inflating the IS peak area in subsequent samples, leading to under-calculated concentrations.
Troubleshooting Modules (Q&A)
Module A: The "Ghost" Signal (Carryover)
User Question: I see a peak for Propofol Isopropyl Ether in my double blanks after running a high standard. Is it the column or the autosampler?
Scientist Response: It is likely both, but the autosampler is the primary suspect for lipophilic ethers. This phenomenon is known as "Carryover Hysteresis."
-
The Mechanism: The ether moiety binds to the polymeric rotor seal (Vespel/Tefzel) and the injection needle coating. Standard "weak" washes (e.g., Water:MeOH) are insufficient to desorb it.
-
The Diagnostic: Perform the "Zero-Volume Injection" test.
-
Run a high standard.
-
Run a blank with an injection (normal method).
-
Run a "0 µL" injection (or run the gradient without triggering the needle).
-
Result: If the peak disappears in the 0 µL run, the contamination is in the needle/valve . If the peak remains, it is on the column .
-
Recommended Protocol: The "Aggressive" Wash For analytes with LogP > 5, standard acetonitrile is often too weak. You must use a "Strong Wash" with high solvating power for non-polar organics.
| Wash Type | Solvent Composition | Purpose |
| Weak Wash | 90:10 Water : Acetonitrile | Removes buffer salts; matches initial gradient conditions. |
| Strong Wash | 40:40:20 Acetonitrile : Isopropanol : Acetone | Critical: Isopropanol and Acetone solubilize lipophilic ethers better than ACN alone. |
Technical Note: Ensure your autosampler tubing (PEEK/Tefzel) is compatible with Acetone. If not, substitute Acetone with Cyclohexane (if compatible) or 100% Isopropanol.
Module B: Isotopic Interference (Cross-Talk)
User Question: My d7 Internal Standard signal is contributing to the analyte (d0) transition. Is my standard contaminated?
Scientist Response: This is a classic issue in Isotope Dilution Mass Spectrometry (IDMS). It usually stems from one of two sources:
-
Impure Reference Material: The synthetic "d7" standard may contain trace amounts of "d0" (unlabeled material).
-
Mass Spectrometry Cross-Talk: If the mass resolution is too low, or the collision energy fragments the d7 molecule into a d0-like fragment.
The "Cross-Talk" Validation Protocol: To verify the integrity of your this compound:
-
Inject a "Zero" Sample: Inject the IS only (at working concentration) into a clean solvent.
-
Monitor Analyte Channel: Watch the MRM transition for the unlabeled analyte.
-
Calculate Contribution:
-
Limit: Per FDA M10 guidance, this interference should be < 20% of the LLOQ response .
Module C: System Contamination[1][2]
User Question: I replaced the column and washed the needle, but the background noise is still high.
Scientist Response: You are likely dealing with Systemic Adsorption . Lipophilic ethers can migrate into the degasser membranes or the pump heads if mobile phases are recycled or if the aqueous phase becomes contaminated.
Immediate Actions:
-
Bypass the Degasser: Connect mobile phase bottles directly to the pump heads (temporarily) to rule out the degasser acting as a reservoir.
-
Change Mobile Phase Filters: Sintered glass or stainless steel filters in your solvent bottles can act as "sponges" for hydrophobic contaminants from laboratory air.
Visualizing the Workflow
Diagram 1: Carryover Mitigation Logic
This flowchart illustrates the decision process for isolating the source of Propofol Isopropyl Ether residues.
Caption: Diagnostic workflow to distinguish between column carryover (retention) and autosampler carryover (adsorption).
Diagram 2: The "Sticky" Pathway
Understanding where Propofol Isopropyl Ether accumulates in a standard LC-MS flow path.
Caption: Critical adsorption points. Red/Yellow nodes indicate areas requiring aggressive solvent washing.
Experimental Protocols
Protocol 1: The "Sawtooth" Column Cleaning
Standard gradients are often insufficient to strip Propofol Isopropyl Ether from the column head. Use this cleaning method between batches.
-
Initial Conditions: 95% Water / 5% ACN (Hold 1 min).
-
Ramp 1: Linear gradient to 100% ACN over 2 min.
-
Hold 1: Hold 100% ACN for 3 min.
-
Ramp 2: Rapid switch to 100% Isopropanol (if system pressure allows) or 50:50 ACN:IPA.
-
Hold 2: Hold 5 min (This strips the lipophilic ether).
-
Equilibration: Return to Initial Conditions (Hold 5 min).
Protocol 2: System Suitability Testing (SST) for Carryover
Before running patient/study samples, validate the system state.
-
Sequence:
-
Reagent Blank[1]
-
ULOQ Standard (Upper Limit of Quantitation)
-
Blank A (Immediate Carryover)
-
Blank B (Secondary Carryover)
-
LLOQ Standard (Sensitivity Check)
-
-
Acceptance Criteria (FDA M10):
-
Blank A response must be ≤ 20% of the LLOQ response.[2]
-
If Blank A fails but Blank B passes, add additional wash steps to the method.
-
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]
-
Shimadzu Corporation. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4943, Propofol. [Link]
Sources
impact of different extraction techniques on "Propofol Isopropyl Ether-d7" performance
Technical Support Center: Optimizing Extraction of Propofol Isopropyl Ether-d7
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of sample preparation. As a deuterated internal standard, the performance of this compound is paramount for the accurate quantification of propofol and its related compounds. Its extraction efficiency and consistency directly dictate the reliability of your analytical results.
This guide provides in-depth troubleshooting, field-proven protocols, and comparative data to empower you to overcome common challenges and optimize your extraction workflows.
The Crucial Role of the Internal Standard in Propofol Analysis
Propofol (2,6-diisopropylphenol) is a widely used anesthetic agent characterized by its rapid onset and short duration of action.[1] Accurate measurement of its concentration in biological matrices like plasma, whole blood, or urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[2]
This compound serves as an ideal internal standard (IS) for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to the target analyte (propofol), it co-extracts and behaves similarly during chromatographic separation and ionization. The key difference is its higher mass due to the seven deuterium atoms, which allows the mass spectrometer to distinguish it from the unlabeled propofol. By adding a known amount of this compound to every sample at the beginning of the extraction process, it serves to correct for any variability or loss of analyte during sample preparation and analysis, thereby ensuring the accuracy and precision of the final reported concentration.[3][4]
Troubleshooting Extraction Performance: A Q&A Approach
The success of your analysis hinges on the consistent recovery of both propofol and its deuterated internal standard. Below are common issues encountered during extraction, their underlying causes, and actionable solutions.
Liquid-Liquid Extraction (LLE) Challenges
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Q1: My recovery for both propofol and the this compound internal standard is low and inconsistent. What's going wrong?
A1: Low and variable recovery in LLE is a frequent issue stemming from several potential causes:
-
Incorrect Solvent Polarity: Propofol is a lipophilic, weakly acidic phenol.[5] The organic extraction solvent must be sufficiently non-polar to effectively partition it from the aqueous biological matrix. Common choices include hexane, ethyl acetate, or methyl tert-butyl ether (MTBE).[4][6] If the solvent is too polar, the analyte and IS will remain in the aqueous phase.
-
Suboptimal pH: As a weak acid, propofol's charge state is pH-dependent. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units below its pKa (~11). Acidifying the sample (e.g., to pH 4-5) will suppress the ionization of the phenolic hydroxyl group, driving it into the organic phase.[6]
-
Insufficient Mixing/Vortexing: Inadequate mixing leads to poor surface area contact between the two phases, resulting in incomplete extraction. Ensure a vigorous vortexing step (e.g., 1-2 minutes) to maximize partitioning. However, be aware that overly aggressive shaking can lead to emulsions.
-
Analyte Volatility: Propofol can be volatile. If using an evaporation step to concentrate the organic extract, care must be taken. A study on propofol quantification noted that concentration processes using nitrogen gas or centrifugal vacuum led to a notable decrease in the quantity of propofol.[7] Using a gentle stream of nitrogen and avoiding excessive heat is critical.
Q2: I've formed a persistent emulsion between the aqueous and organic layers. How can I break it and prevent it in the future?
A2: Emulsions are a common headache in LLE, especially with lipid-rich samples like plasma or whole blood. They are caused by surfactant-like molecules (e.g., phospholipids, proteins) that stabilize the interface between the two liquid phases.[8][9]
-
To Break an Emulsion:
-
Centrifugation: The simplest method is to centrifuge the sample at high speed (e.g., >3000 x g) for 5-10 minutes. This will often pellet the emulsion as a layer between the two phases.
-
Salting Out: Add a small amount of a saturated salt solution (brine) or solid salt (e.g., NaCl or (NH₄)₂SO₄). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and helping to force phase separation.[8]
-
Change Solvent: Adding a small volume of a different solvent (like methanol) can alter the properties of the system and break the emulsion.[10]
-
-
To Prevent an Emulsion:
-
Gentle Agitation: Instead of vigorous vortexing, use gentle, repeated inversions of the tube or a rocking platform. This reduces the energy input that creates emulsions but may require longer extraction times.[8]
-
Use Supported Liquid Extraction (SLE): SLE is a modern alternative that immobilizes the aqueous sample on a diatomaceous earth support. The organic solvent is then passed through, providing an emulsion-free extraction with high surface area. This technique has been shown to be effective for propofol extraction from whole blood.[4]
-
Solid-Phase Extraction (SPE) Challenges
SPE separates components of a mixture based on their physical and chemical interactions with a solid sorbent packed in a cartridge or well plate.
Q1: My recovery of the internal standard is poor after SPE. What steps should I check?
A1: Poor SPE recovery is almost always a chemistry problem related to the interaction between the analyte, the sorbent, and the solvents used. Since propofol is a phenolic compound, reversed-phase or mixed-mode SPE is typically employed.[7][11]
-
Incorrect Sorbent Choice: For a non-polar compound like propofol, a reversed-phase sorbent (e.g., C8, C18, or polymeric sorbents like HLB) is appropriate.[12][13] Using a normal-phase sorbent (e.g., silica) would require non-aqueous conditions and is generally not suitable for extraction from biological fluids.
-
Improper Conditioning/Equilibration: The sorbent must be properly "wetted" before sample loading. For reversed-phase SPE, this involves a "wetting" step with a water-miscible organic solvent (e.g., methanol) followed by an "equilibration" step with an aqueous solution (e.g., water or buffer) that mimics the sample matrix. Skipping or rushing these steps prevents the sorbent's functional groups from being properly solvated, leading to poor analyte retention.
-
Sample Breakthrough during Loading: If the sample is loaded too quickly, or if the organic content of the sample is too high, the analyte and IS may not have sufficient time to interact with and be retained by the sorbent. They will pass through to waste, resulting in zero or very low recovery.
-
Inappropriate Wash Solvent: The wash step is designed to remove endogenous interferences that are less strongly retained than the analyte. If the wash solvent is too strong (i.e., contains too much organic solvent), it will prematurely elute the propofol and IS along with the interferences. For reversed-phase SPE, a wash solution of 5-10% methanol in water is a common starting point.
-
Incorrect Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, this means a solvent with high organic content (e.g., >90% methanol or acetonitrile). If the elution solvent is too weak, the analyte will remain bound to the sorbent.
Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. Is my SPE method failing to clean up the sample?
A2: Yes, this is a classic sign of insufficient sample cleanup. Ion suppression, a type of matrix effect, occurs when co-eluting endogenous compounds (like phospholipids or salts) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[14]
-
Cause: The primary culprits are often phospholipids from the cell membranes in plasma or blood. These may not be adequately removed by a generic SPE method.
-
Solution:
-
Optimize the Wash Step: This is the most critical step for removing interferences. Try a slightly stronger wash solvent (e.g., increase methanol percentage) to remove more matrix components without eluting your analyte. A multi-step wash with solvents of increasing strength can be very effective.
-
Use a Specialized Sorbent: Some SPE sorbents are specifically designed for phospholipid removal. Alternatively, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms can provide superior cleanup by retaining interferences through a secondary mechanism.[7]
-
Chromatographic Separation: Ensure your LC method has sufficient resolving power to separate propofol and the IS from the region where matrix components typically elute (often early in the run).
-
Comparative Overview of Extraction Techniques
Choosing the right extraction technique depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available resources.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid | Partitioning from an immobilized aqueous phase into a flowing organic phase |
| Selectivity | Low to moderate; depends on solvent and pH | High; tunable by sorbent and solvent choice | Moderate; similar to LLE |
| Recovery | Often >90%, but can be variable[6] | Typically >95% and highly consistent[12] | High and consistent, often >90%[4] |
| Sample Cleanliness | Moderate; can co-extract lipids | High; effective at removing interferences like phospholipids[15] | Good; avoids emulsions but may still co-extract some lipids |
| Throughput | Low; difficult to automate | High; easily automated with 96-well plate formats[15] | High; compatible with 96-well plate automation |
| Common Issues | Emulsion formation, variable recovery[8] | Clogging, analyte breakthrough, method development complexity | Less common; potential for analyte breakthrough if overloaded |
| Best For | Simple, established methods; when cost is a primary concern | High-sensitivity assays (e.g., LC-MS/MS) requiring clean extracts | High-throughput screening; samples prone to emulsion |
Field-Proven Experimental Protocols
These protocols provide a robust starting point for method development. Always validate the method with your specific matrix and instrumentation.
Protocol: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for the extraction of propofol and this compound for LC-MS/MS analysis.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 50 µL of a suitable buffer to adjust pH (e.g., 0.1 M phosphate buffer, pH 6.0). Vortex briefly.
-
-
Extraction:
-
Add 800 µL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (~750 µL) to a new tube, being careful not to disturb the aqueous layer or any precipitated protein interface.
-
-
Evaporation & Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Transfer to an autosampler vial for injection.
-
Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a generic reversed-phase polymeric SPE sorbent (e.g., HLB type).
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microtube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 2% phosphoric acid in water and vortex. This step precipitates proteins and ensures the analyte is in a neutral state.
-
Centrifuge at 10,000 x g for 5 minutes. Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops/second).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the propofol and internal standard with 1 mL of methanol or acetonitrile.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex.
-
Transfer to an autosampler vial for injection.
-
Workflow Visualizations
The following diagrams illustrate the key steps in the LLE and SPE protocols.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
-
Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. (2021). PubMed. [Link]
-
Pharmaffiliates Propofol-impurities - USP standards. Pharmaffiliates. [Link]
-
Verification of propofol sulfate as a further human propofol metabolite using LC-ESI-QQQ-MS and LC-ESI-QTOF-MS analysis. (2017). PubMed. [Link]
-
Propofol-impurities. Pharmaffiliates. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. (2021). Oregon State University. [Link]
-
Propofol-induced Unresponsiveness Is Associated with a Brain Network Phase Transition. Anesthesiology. [Link]
-
Novel propofol derivatives and implications for anesthesia practice. (2016). National Institutes of Health (NIH). [Link]
-
Propofol | C12H18O. PubChem. [Link]
-
Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. (2011). ResearchGate. [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. (2016). National Institutes of Health (NIH). [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. (2021). PubMed Central. [Link]
-
Factors Affecting Recovery Time after Sedation for Upper Gastrointestinal Endoscopy. National Institutes of Health (NIH). [Link]
-
Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Biotage. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). National Institutes of Health (NIH). [Link]
-
OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Analele Universitatii din Oradea, Fascicula Biologie. [Link]
-
A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. (2004). PubMed. [Link]
-
Brain Responses to Propofol in Advance of Recovery from Coma and Disorders of Consciousness: A Preliminary Study. (2021). ATS Journals. [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. [Link]
-
Analyzing the Loss and the Recovery of Consciousness: Functional Connectivity Patterns and Changes in Heart Rate Variability During Propofol-Induced Anesthesia. Frontiers. [Link]
-
(PDF) Optimization of solid-phase extraction of non-coloured phenolic compounds from fortified wines using response surface methodology. ResearchGate. [Link]
-
Continuous Flow Synthesis of Propofol. (2018). National Institutes of Health (NIH). [Link]
-
Why is the formation of emulsion in solvent extraction considered as a disadvantage? Quora. [Link]
-
(PDF) LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. ResearchGate. [Link]
-
Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC. (2008). PubMed. [Link]
-
Tackling emulsions just got easier. (2023). Biotage. [Link]
-
Induction and Recovery Characteristics of Propofol during Emergency Neurosurgeries. Journal of Clinical and Diagnostic Research. [Link]
-
Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. (2024). PubMed. [Link]
-
Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. (2024). National Institutes of Health (NIH). [Link]
-
How emulsions form and break? Biolin Scientific. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
Sources
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mobile.labmedica.com [mobile.labmedica.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting an Internal Standard for Propofol Analysis: Propofol-d17 vs. Propofol Isopropyl Ether-d7
In the precise world of bioanalytical chemistry, the accurate quantification of therapeutic agents is paramount. For a widely used anesthetic like propofol (2,6-diisopropylphenol), achieving this accuracy, particularly in complex biological matrices such as plasma, hinges on the judicious selection of an internal standard (IS).[1][2] An ideal IS acts as a chemical and analytical mimic of the analyte, correcting for variability during sample preparation and analysis.[3]
This guide provides an in-depth comparison of two commonly employed deuterated internal standards for propofol quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Propofol-d17 and Propofol Isopropyl Ether-d7 . Our objective is to dissect the nuanced advantages and potential drawbacks of each, empowering researchers and drug development professionals to make an informed decision tailored to their specific analytical needs.
The Foundational Role of an Internal Standard
Before comparing the candidates, it is crucial to understand why an IS is non-negotiable in high-stakes bioanalysis. LC-MS/MS workflows, while powerful, are susceptible to variations that can compromise data integrity.[1] These include:
-
Sample Preparation Variability: Analyte loss can occur during extraction, dilution, or reconstitution steps.[3]
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[4][5]
-
Instrumental Fluctuations: Minor changes in injection volume or mass spectrometer sensitivity can affect results.
An IS is a known quantity of a reference compound added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3] By using the ratio of the analyte's response to the IS's response for quantification, these variations can be effectively normalized, ensuring the accuracy and precision of the final concentration values.[3] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[3][6]
Candidate Profile 1: Propofol-d17 (The Structural Twin)
Propofol-d17 is a deuterated analog where 17 of the 18 hydrogen atoms in the propofol molecule have been replaced with deuterium. This makes it structurally and chemically almost identical to the parent compound.
Advantages:
-
Co-elution and Matrix Effect Compensation: Because its chemical structure is nearly identical to propofol, Propofol-d17 exhibits virtually the same behavior during sample extraction and chromatographic separation. This co-elution is highly desirable as it ensures that both the analyte and the IS experience the same matrix effects at the same time, providing the most accurate compensation for ion suppression or enhancement.[3]
-
Predictable Extraction Recovery: Its similar polarity and chemical properties mean it will have a recovery rate through sample preparation protocols (like liquid-liquid extraction or solid-phase extraction) that closely mirrors that of propofol.
Potential Disadvantages:
-
Isotopic Crosstalk: A primary concern is the potential for isotopic contribution. The natural abundance of heavy isotopes (like ¹³C) in native propofol can lead to a small signal at the mass-to-charge ratio (m/z) of Propofol-d17, and vice-versa. While typically minor, this can impact the lower limit of quantification (LLOQ) if not carefully evaluated.[7]
-
Potential for Deuterium Exchange: While the deuterium atoms on the aromatic ring and isopropyl groups are generally stable, there is a theoretical, albeit low, risk of back-exchange (replacement of deuterium with hydrogen) under certain pH or temperature conditions during sample processing or storage.[8]
Candidate Profile 2: this compound (The Homologous Analog)
This compound is a structural analog where the hydroxyl group of propofol is replaced by an isopropyl ether group, and the hydrogens on one of the isopropyl groups are replaced with deuterium.
Advantages:
-
Reduced Isotopic Overlap: The significant mass difference and distinct chemical structure virtually eliminate the risk of isotopic crosstalk between the analyte and the IS.
-
Enhanced Chemical Stability: The ether linkage is generally less reactive than the phenolic hydroxyl group, potentially offering greater stability during sample processing and storage, especially if harsh derivatization or extraction conditions are used.
Potential Disadvantages:
-
Differential Chromatographic Behavior: The change in the functional group (hydroxyl to ether) alters the molecule's polarity. This will result in a different retention time on a reversed-phase HPLC column. While chromatographic separation is often desired, if the separation is too wide, the analyte and the IS may elute into regions with different levels of matrix effects, leading to incomplete compensation.[6]
-
Divergent Extraction and Ionization Efficiency: The difference in chemical properties can lead to variations in extraction recovery and ionization efficiency compared to propofol. While the use of an IS is meant to correct for this, a significant divergence can sometimes compromise the robustness of the assay.
Head-to-Head Comparison: A Data-Driven Perspective
To provide a clear comparison, let's examine the key physicochemical and analytical performance characteristics.
| Feature | Propofol-d17 | This compound | Senior Scientist's Insight |
| Chemical Structure | Structurally identical to propofol | Homologous analog (ether vs. hydroxyl) | Propofol-d17 is the superior chemical mimic, which is the theoretical ideal for an IS. |
| Chromatographic Behavior | Co-elutes with propofol | Separates from propofol on LC | Co-elution (d17) is generally preferred for optimal matrix effect correction. Separation (ether-d7) can be useful if baseline resolution is a key method requirement, but risks differential matrix effects.[6] |
| Matrix Effect Compensation | Excellent, due to co-elution | Potentially incomplete if retention times differ significantly | The closer the elution, the better the compensation. Propofol-d17 holds the advantage here.[3] |
| Risk of Isotopic Crosstalk | Low, but must be verified at LLOQ | Negligible | Ether-d7 is safer in this regard, potentially allowing for a lower LLOQ without interference. |
| Chemical Stability | Good; mirrors propofol's stability | Potentially higher due to ether linkage | For standard bioanalytical methods, the stability of both is generally sufficient. The ether's stability is an advantage in methods with extreme conditions. |
| Cost & Availability | Generally readily available | May be less common/more expensive | Propofol-d17 is a more standard catalog item for many suppliers. |
Experimental Design: A Validated LC-MS/MS Protocol
A robust analytical method is the foundation for any meaningful comparison. Below is a representative protocol for the quantification of propofol in human plasma, which serves as a self-validating system for evaluating either internal standard.
Objective: To accurately quantify propofol concentrations in human plasma using an LC-MS/MS system.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (either Propofol-d17 or this compound at 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Propofol: Q1: 177.1 m/z -> Q3: 162.1 m/z
-
Propofol-d17: Q1: 194.2 m/z -> Q3: 176.2 m/z
-
This compound: Q1: 228.2 m/z -> Q3: 171.2 m/z (Note: Exact transitions must be optimized empirically).
-
-
Visualization of the Analytical Workflow
Caption: Bioanalytical workflow for propofol quantification.
Evaluating Performance: The Matrix Effect Experiment
The true test of an IS is its ability to track the analyte in the presence of matrix interference.
Caption: Logic for assessing matrix effect compensation by an IS.
The Senior Scientist's Verdict: Which IS to Choose?
There is no single "correct" answer; the choice is context-dependent and driven by the goals of the assay.
-
Choose Propofol-d17 for Routine, Validated Assays: For most applications, including therapeutic drug monitoring and pharmacokinetic studies, Propofol-d17 is the superior choice. Its near-identical chemical nature provides the most robust compensation for matrix effects and extraction variability, which are the most common sources of error in bioanalysis.[9][10] The risk of isotopic crosstalk can be effectively managed by thorough method validation, ensuring the LLOQ is not compromised.
-
Choose this compound for Niche Applications: This IS becomes a strong candidate under specific circumstances:
-
When Developing a Novel Method with Unknown Matrix: If you are working with an unusual biological matrix where severe and unpredictable matrix effects are anticipated, the chromatographic separation offered by the ether analog might help in troubleshooting.
-
If Isotopic Crosstalk Proves Problematic: In assays striving for exceptionally low LLOQs, if the ¹³C isotope peak from the analyte interferes with the Propofol-d17 signal, switching to the ether analog can resolve the issue.
-
Methods Involving Derivatization: If a chemical derivatization step targeting the hydroxyl group of propofol is required, the ether analog would be unaffected and serve as a stable IS.
-
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for propofol. Propofol-d17 , by virtue of its structural identity to the analyte, offers the most theoretically sound and practically effective means of correcting for analytical variability, making it the recommended choice for the majority of applications. This compound serves as a valuable alternative for specific, challenging analytical scenarios where issues like isotopic interference or the need for deliberate chromatographic separation are paramount.
Ultimately, the choice must be validated empirically. A rigorous method validation, including assessments of linearity, accuracy, precision, stability, and matrix effects, will provide the definitive evidence needed to justify the selection of either internal standard and ensure the generation of high-quality, defensible data.[9]
References
-
ResearchGate. (n.d.). LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. Retrieved from [Link]
-
PubMed. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Retrieved from [Link]
-
Oregon State University. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative M. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC. Retrieved from [Link]
-
PubMed. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Retrieved from [Link]
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gold Standard in Propofol Quantification: A Comparative Guide to Bioanalytical Method Validation Using Propofol Isopropyl Ether-d7
For researchers, clinicians, and professionals in drug development, the accurate quantification of propofol in biological matrices is paramount. Propofol (2,6-diisopropylphenol), a widely utilized intravenous anesthetic, possesses a narrow therapeutic window, and its rapid metabolism necessitates highly reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[1][2] This guide provides an in-depth technical comparison of internal standards for propofol analysis and presents a comprehensive, step-by-step protocol for the validation of a robust analytical method using Propofol Isopropyl Ether-d7 as the internal standard, in accordance with international regulatory guidelines.
The Cornerstone of Precision: The Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard (IS) is the linchpin of accuracy and precision. Its primary function is to compensate for the inevitable variability that occurs during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, ensuring that it behaves similarly throughout the entire analytical process.[3]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogues of the analyte, are widely regarded as the "gold standard".[3] By replacing hydrogen atoms with deuterium, the molecular weight of the compound is increased without significantly altering its chemical properties. This subtle modification allows the mass spectrometer to differentiate the IS from the analyte while ensuring that both compounds co-elute chromatographically and experience similar ionization efficiencies and matrix effects.
A Comparative Analysis of Internal Standards for Propofol Quantification
While various compounds have been employed as internal standards for propofol analysis, their performance can differ significantly. This section compares this compound with other commonly used internal standards.
| Internal Standard | Structural Similarity to Propofol | Co-elution with Propofol | Ionization Efficiency Similarity | Potential for Isotopic Interference | Reported Performance |
| This compound | High (structurally very similar) | Expected to be very close | High | Low (due to 7 Da mass difference) | Theoretically optimal due to SIL-IS nature |
| Deuterium-labeled Propofol (Propofol-d17 or d18) | Highest (isotopologue) | Identical | Highest | Minimal | Excellent precision and accuracy reported.[4] |
| Cannabinol | Low (different chemical class) | Variable | Low | None | Used in some GC-MS methods.[5] |
| 2,4-di-tert-butylphenol | Moderate (structural analogue) | Close but not identical | Moderate | None | Employed in HPLC-fluorescence methods.[6] |
| Thymol | Moderate (structural isomer) | Close but not identical | Moderate | None | Utilized in some LC-MS methods.[7] |
This compound , while not as common as fully deuterated propofol, presents a theoretically sound option as a SIL-IS. Its structure, featuring the core propofol moiety with a deuterated isopropyl ether group, ensures it will closely track propofol during extraction and analysis. The seven deuterium atoms provide a sufficient mass shift to prevent isotopic crosstalk.
In contrast, non-isotopically labeled internal standards like cannabinol, 2,4-di-tert-butylphenol, and thymol, while cost-effective, may not adequately compensate for matrix effects and ionization suppression/enhancement, potentially leading to compromised accuracy and precision.
A Step-by-Step Guide to Bioanalytical Method Validation for Propofol using this compound
This section outlines a comprehensive validation protocol for an LC-MS/MS method for the quantification of propofol in human plasma, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure propofol and the IS in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different batches of blank human plasma to assess for any interfering peaks at the retention times of propofol and this compound.
-
Analyze blank plasma spiked with the IS to ensure no interference at the retention time of propofol.
-
Analyze blank plasma spiked with propofol at the Lower Limit of Quantification (LLOQ) to confirm the absence of interferences from the matrix.
-
If available, analyze plasma samples containing known propofol metabolites to ensure they do not interfere with the quantification of the parent drug.
Acceptance Criteria: The response of interfering peaks in the blank plasma should be less than 20% of the LLOQ for propofol and less than 5% for the IS.
Caption: Workflow for assessing method specificity and selectivity.
Linearity
Objective: To establish the relationship between the concentration of propofol and the instrument response and to define the analytical range of the method.
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of propofol, typically covering a range of 5 to 10,000 ng/mL.[4]
-
Add a constant concentration of this compound to all calibration standards and quality control (QC) samples.
-
Analyze the calibration standards in at least three independent runs.
-
Plot the peak area ratio (propofol/IS) against the nominal concentration of propofol.
-
Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
Caption: Workflow for establishing the calibration curve and linearity.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level in at least three different analytical runs on different days.
-
Calculate the mean concentration, percentage bias (for accuracy), and coefficient of variation (CV%) for each QC level.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[11]
-
Precision: The CV% should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[11]
Caption: Workflow for determining intra- and inter-day accuracy and precision.
Recovery
Objective: To assess the efficiency of the extraction procedure for both propofol and the IS from the biological matrix.
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Plasma samples spiked with propofol and IS before extraction.
-
Set B: Blank plasma extracts spiked with propofol and IS after extraction.
-
Set C: Neat solutions of propofol and IS in the final reconstitution solvent.
-
-
Analyze all three sets of samples.
-
Calculate the recovery using the following formula:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Acceptance Criteria: The recovery of propofol and the IS should be consistent, precise, and reproducible across the different concentration levels. While a specific percentage is not mandated, high and consistent recovery is desirable.
Caption: Workflow for the determination of extraction recovery.
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of propofol and the IS.
Protocol:
-
Analyze the following sets of samples at low and high concentrations:
-
Set B: Blank plasma extracts from at least six different sources spiked with propofol and IS.
-
Set C: Neat solutions of propofol and IS in the final reconstitution solvent.
-
-
Calculate the matrix factor (MF) and the IS-normalized MF:
-
MF = (Peak Area in the presence of matrix / Peak Area in neat solution)
-
IS-Normalized MF = (MF of propofol / MF of IS)
-
-
The CV% of the IS-normalized MF across the different matrix lots should be calculated.
Acceptance Criteria: The CV% of the IS-normalized matrix factor should not exceed 15%.
Caption: Workflow for the evaluation of matrix effects.
Stability
Objective: To ensure that propofol and the IS remain stable under various conditions encountered during sample handling, processing, and storage.
Protocol: Evaluate the stability of propofol in plasma under the following conditions by analyzing QC samples (low and high concentrations) against a freshly prepared calibration curve and comparing the results to the nominal concentrations:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: General workflow for assessing the stability of propofol in plasma.
Data Interpretation and Troubleshooting
A successful validation demonstrates that the analytical method is reliable for its intended purpose. Any deviations from the acceptance criteria should be investigated. Common issues include:
-
Poor Precision: May indicate inconsistent sample preparation or instrument instability.
-
Inaccurate Results: Could be due to incorrect standard concentrations, improper calibration curve fitting, or significant matrix effects.
-
Interference Peaks: Suggests the need for improved chromatographic separation or sample cleanup.
-
Inconsistent Recovery: May point to issues with the extraction procedure, such as pH sensitivity or inefficient phase separation.
Conclusion
The validation of a bioanalytical method is a critical step in ensuring the quality and integrity of data generated in clinical and non-clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantification of propofol to achieve the highest level of accuracy and precision. By following the comprehensive validation protocols outlined in this guide, researchers can develop a robust and reliable analytical method that meets the stringent requirements of regulatory agencies and contributes to the safe and effective use of propofol.
References
-
Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC - NIH. Available from: [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - NIH. Available from: [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - ResearchGate. Available from: [Link]
-
Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection - ResearchGate. Available from: [Link]
-
High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Available from: [Link]
-
Continuous Flow Synthesis of Propofol - PMC - NIH. Available from: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available from: [Link]
-
Novel propofol derivatives and implications for anesthesia practice - PMC - NIH. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
-
Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed. Available from: [Link]
-
Propofol - an overview | ScienceDirect Topics. Available from: [Link]
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - ResearchGate. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]
- CN104649867B - Preparation method of propofol - Google Patents.
-
Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine | Request PDF - ResearchGate. Available from: [Link]
-
Systematic review of the stability and compatibility of propofol injection - PubMed Central. Available from: [Link]
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Publishing. Available from: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]
-
Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol - MDPI. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Verification of propofol sulfate as a further human propofol metabolite using LC-ESI-QQQ-MS and LC-ESI-QTOF-MS analysis - PubMed. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]
Sources
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Propofol Analysis Featuring Propofol Isopropyl Ether-d7
Introduction: The Imperative for Precision in Propofol Quantification
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset, short duration of action, and minimal side effects.[1] It is widely used for the induction and maintenance of anesthesia, as well as for sedation in intensive care and procedural settings.[1][2] Given its potent therapeutic effects and narrow therapeutic window, the precise and accurate quantification of propofol in biological matrices like plasma and whole blood is of paramount importance for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3][4]
To ensure that analytical methods for propofol are reliable and produce comparable results across different research and clinical facilities, inter-laboratory comparison studies, also known as proficiency tests, are essential. These studies are the ultimate benchmark for method validation, revealing the true robustness and reproducibility of an analytical workflow.
A critical element in achieving high-quality quantitative data, particularly with mass spectrometry-based methods, is the use of an appropriate internal standard (IS). An ideal IS mimics the chemical and physical properties of the analyte, allowing it to correct for variations throughout the analytical process—from sample extraction to instrumental detection.[5][6] Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards.[7][8] This guide provides an in-depth comparison of propofol analysis, highlighting the pivotal role of Propofol Isopropyl Ether-d7 as a novel internal standard and outlining a comprehensive framework for conducting a successful inter-laboratory study.
The Lynchpin of Accuracy: The Deuterated Internal Standard
In quantitative mass spectrometry, the signal intensity of an analyte can be influenced by numerous factors, including sample loss during preparation, injection volume variability, and matrix-induced ion suppression or enhancement.[5][9] An internal standard is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. Because the IS is structurally similar to the analyte, it experiences similar variations. By calculating the ratio of the analyte's response to the IS's response, these variations are effectively nullified, leading to a highly precise and accurate measurement.[9]
Why this compound?
Deuterated standards are chemically identical to the analyte, ensuring they co-elute during chromatography and behave similarly during extraction and ionization.[6][8] The substitution of hydrogen atoms with deuterium results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the IS.
While Propofol-d17 is a commonly used deuterated standard[4], this guide introduces This compound as a robust alternative. Its structure is closely related to propofol, ensuring similar chromatographic and mass spectrometric behavior. The deuterium labeling provides a distinct mass difference, preventing isotopic crosstalk and ensuring accurate quantification.
Caption: Figure 1. Structural similarity between the analyte and internal standard.
Analytical Methodologies: A Comparative Overview
The quantification of propofol in biological samples is predominantly achieved using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for propofol analysis.[10][11] It offers excellent chromatographic resolution and sensitivity. However, a key consideration is the high volatility of propofol, which can lead to sample loss during solvent evaporation steps if not carefully controlled.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly popular due to its high sensitivity, specificity, and often simpler sample preparation ("dilute-and-shoot") protocols.[12] LC-MS/MS is particularly effective for analyzing propofol metabolites in addition to the parent drug.[12]
Method validation is a non-negotiable prerequisite for any quantitative bioanalytical method and must be performed in accordance with international guidelines, such as those from the ICH.[13] Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[3][13][14]
Designing a Robust Inter-Laboratory Comparison Study
The primary goal of an inter-laboratory study is to assess the reproducibility and transferability of an analytical method. A well-designed study minimizes extraneous variables and allows for a direct comparison of laboratory performance.
Caption: Figure 2. Workflow for a typical inter-laboratory comparison study.
Key Components:
-
Standardized Protocol: Every participating laboratory receives the exact same detailed, step-by-step experimental protocol.
-
Identical Sample Sets: A central coordinator prepares and distributes identical sets of blind samples. These must include:
-
Blank Matrix: The biological matrix (e.g., drug-free human plasma) used for preparing calibrators and identifying interferences.
-
Calibration Standards: A series of samples with known propofol concentrations to construct a calibration curve.
-
Quality Control (QC) Samples: Blind samples prepared at low, medium, and high concentrations to assess accuracy and precision.
-
Standard Operating Procedure: Propofol Analysis by GC-MS
This protocol is designed as a self-validating system. Adherence to each step is critical for ensuring inter-laboratory consistency.
1. Reagents and Materials
-
Propofol certified reference standard
-
This compound internal standard
-
HPLC-grade methanol, heptane, and ethyl acetate[4]
-
Ammonium hydroxide
-
Drug-free human plasma
-
Class A volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
GC-MS system with an autosampler
2. Preparation of Stock and Working Solutions
-
Propofol Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of propofol in methanol in a 10 mL volumetric flask.
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Internal Standard (1 µg/mL): Dilute the IS stock solution with methanol. This solution will be added to all samples.
-
Calibration Standards & QCs: Serially dilute the propofol stock solution with drug-free plasma to prepare calibrators (e.g., 25, 50, 250, 500, 1000, 2500, 5000 ng/mL) and QC samples (e.g., 75, 750, 4000 ng/mL).[11]
3. Sample Extraction (Liquid-Liquid Extraction)
Caption: Figure 3. Step-by-step liquid-liquid extraction protocol.
4. GC-MS Instrumental Parameters (Example)
-
System: Agilent GC-MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temp 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 2 min.
-
Injector: Splitless mode, 250°C
-
MS Ion Source: Electron Ionization (EI), 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Propofol: m/z 163, 178
-
This compound: m/z 170, 225 (hypothetical ions based on structure)
-
5. Data Analysis
-
Integrate the peak areas for the target ions of propofol and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = (Area of Propofol Peak) / (Area of IS Peak).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of propofol in the QC and unknown samples from the calibration curve.
Inter-Laboratory Data Comparison
The following tables represent hypothetical data from a three-laboratory comparison study, demonstrating how results are compiled and evaluated.
Table 1: Comparison of Quality Control Sample Results
| QC Level | Nominal Conc. (ng/mL) | Lab A Measured (ng/mL) | Accuracy (%) | Lab B Measured (ng/mL) | Accuracy (%) | Lab C Measured (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|---|---|
| Low QC | 75.0 | 78.2 | 104.3% | 71.5 | 95.3% | 80.1 | 106.8% |
| Mid QC | 750.0 | 735.5 | 98.1% | 761.3 | 101.5% | 729.8 | 97.3% |
| High QC | 4000.0 | 4102.1 | 102.6% | 3915.6 | 97.9% | 4055.2 | 101.4% |
| Inter-Lab CV% | | | 3.9% | | 3.6% | | 4.2% |
Table 2: Comparison of Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
|---|---|---|---|
| Linearity (R²) | 0.9991 | 0.9988 | 0.9995 |
| LLOQ (ng/mL) | 25.0 | 25.0 | 25.0 |
| Intra-Assay Precision (CV%) | < 5.5% | < 6.1% | < 4.9% |
| Inter-Assay Precision (CV%) | < 7.2% | < 8.0% | < 6.5% |
Discussion: Synthesizing the Results
The hypothetical data in Tables 1 and 2 demonstrate a high degree of concordance among the three laboratories. The accuracy for all QC samples is well within the generally accepted range of ±15%, and the coefficient of variation (CV%) between laboratories is low. This consistency is a direct result of two key factors:
-
A Rigorous, Standardized Protocol: By eliminating procedural variables, the primary source of difference becomes the laboratory environment itself (e.g., instrumentation, analyst technique).
-
An Effective Internal Standard: The use of this compound successfully compensated for any minor, unavoidable variations in sample handling and instrument response. It normalizes the data, ensuring that the final calculated concentration is a true reflection of the sample, regardless of which lab performed the analysis.
Any significant deviation by one laboratory would warrant a thorough investigation into their procedure, instrument calibration, and handling of standards. This is the fundamental value of an inter-laboratory comparison—it provides a self-validating system that builds confidence in the analytical method.
Conclusion
The reliable measurement of propofol is critical for its safe and effective clinical use and for advancing pharmaceutical research. This guide demonstrates that through a combination of robust analytical methodologies like GC-MS, a meticulously standardized protocol, and the use of a high-quality stable isotope-labeled internal standard such as this compound, it is possible to achieve exceptional consistency and reproducibility across different analytical laboratories. An inter-laboratory comparison is not merely an exercise in quality control; it is an essential process that underpins the trustworthiness and scientific integrity of bioanalytical data.
References
-
An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. (2021). PubMed. Available at: [Link]
-
Propofol Infusion Therapy. (2026). ResearchGate. Available at: [Link]
-
Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography/Ion Trap – Mass Spectrometry Method. (N.D.). ResearchGate. Available at: [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (N.D.). PubMed Central. Available at: [Link]
-
Determination of Propofol in Biological Samples. (2012). Agilent. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. Available at: [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. (2016). National Institutes of Health (NIH). Available at: [Link]
-
Novel propofol derivatives and implications for anesthesia practice. (N.D.). National Institutes of Health (NIH). Available at: [Link]
-
Propofol. (N.D.). USP-NF. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. (N.D.). RJPT. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. (N.D.). WJPR. Available at: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Available at: [Link]
-
Propofol. (2025). Anaestheasier. Available at: [Link]
-
An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. (N.D.). ResearchGate. Available at: [Link]
-
Deuterated internal standards and bioanalysis. (N.D.). AptoChem. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
Systematic review of the stability and compatibility of propofol injection. (N.D.). PubMed Central. Available at: [Link]
Sources
- 1. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. rjptonline.org [rjptonline.org]
A Comparative Guide to Propofol Quantification: Evaluating "Propofol Isopropyl Ether-d7" as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of propofol, a widely used intravenous anesthetic agent, is critical in clinical and forensic toxicology, as well as in pharmacokinetic and pharmacodynamic studies.[1][2] Achieving reliable quantification in complex biological matrices necessitates the use of a robust internal standard (IS) to correct for variability during sample preparation and analysis.[3][4] This guide delves into the principles of propofol quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and evaluates the suitability of "Propofol Isopropyl Ether-d7" in comparison to the more traditional deuterated analog, Propofol-d17.
The Lynchpin of Accurate Quantification: The Internal Standard
In LC-MS/MS analysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its measurement.[5] Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled drug.[3][4] This ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[5]
Propofol-d17 , a commonly used internal standard, is a deuterated version of propofol itself. While effective, the synthesis of highly deuterated compounds can sometimes be complex. "this compound" presents an alternative, where a deuterated isopropyl group is attached to the propofol molecule via an ether linkage. This guide will explore the practical implications of this structural difference.
Experimental Design for a Head-to-Head Comparison
To objectively assess the performance of "this compound" against Propofol-d17, a rigorous validation study is essential. The following experimental framework, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, provides a blueprint for such a comparison.[6][7][8]
Experimental Workflow for Propofol Quantification
Caption: A generalized workflow for the quantification of propofol in biological samples using LC-MS/MS.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of propofol, "this compound," and Propofol-d17 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the propofol stock solution to create working standards for the calibration curve.
-
Prepare separate working solutions for the internal standards at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the propofol working standards to create calibration standards at concentrations ranging from, for example, 1 to 5000 ng/mL.[9]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Extraction:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution ("this compound" or Propofol-d17).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) or a solid-phase extraction.[10]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol containing a small percentage of a modifier like formic acid or ammonium formate to ensure good peak shape and separation.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for propofol, "this compound," and Propofol-d17.
Evaluating Performance: Key Validation Parameters
The performance of each internal standard will be assessed based on the following validation parameters, with acceptance criteria generally requiring accuracy and precision to be within ±15% (±20% at the Lower Limit of Quantification).[7]
Table 1: Hypothetical Comparative Data for Propofol Quantification
| Validation Parameter | "this compound" | Propofol-d17 | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-noise > 10 |
| Intra-day Precision (%CV) | < 8% | < 7% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 9% | < 15% |
| Accuracy (% Bias) | -5% to +7% | -4% to +6% | Within ±15% |
| Recovery (%) | 85-95% | 88-98% | Consistent and reproducible |
| Matrix Effect (%) | 90-105% | 92-103% | Within ±15% |
| Stability (Freeze-thaw, bench-top) | Stable | Stable | Within ±15% of nominal |
Causality Behind Experimental Choices:
-
Choice of LC-MS/MS: This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying analytes in complex biological fluids.[11]
-
Use of a Deuterated Internal Standard: As previously mentioned, this is paramount for compensating for variations in sample processing and instrumental analysis.[3][5]
-
Validation According to FDA Guidelines: Adherence to these guidelines ensures the development of a robust and reliable bioanalytical method suitable for regulatory submissions.[6][7]
In-Depth Analysis of Performance Metrics
-
Linearity and Sensitivity: Both internal standards are expected to yield excellent linearity over a wide dynamic range, which is crucial for clinical applications where propofol concentrations can vary significantly.[1] The LLOQ is a critical measure of the method's sensitivity.
-
Precision and Accuracy: These are the cornerstones of a reliable quantitative method.[10] The precision, measured as the coefficient of variation (%CV), reflects the reproducibility of the measurements, while accuracy, expressed as percent bias, indicates how close the measured value is to the true value. Both "this compound" and Propofol-d17 are anticipated to provide high precision and accuracy.
-
Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte and internal standard.[9] An ideal internal standard will track the analyte's recovery and be subject to the same matrix effects, thereby normalizing any variations.[12] Due to its structural similarity to propofol, Propofol-d17 may exhibit slightly more comparable recovery and matrix effects. However, "this compound" is also expected to perform well in this regard.
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions must be established to ensure the integrity of the samples.[13]
Chemical Structures
Caption: Chemical structures of Propofol and conceptual representations of its deuterated internal standards.
Conclusion and Recommendations
Both "this compound" and Propofol-d17 are expected to be highly effective internal standards for the quantification of propofol by LC-MS/MS. The choice between them may ultimately depend on factors such as commercial availability, cost, and the specific requirements of the analytical method.
While Propofol-d17, being a direct deuterated analog, might theoretically offer the most ideal performance in terms of mimicking the analyte's behavior, "this compound" presents a viable and robust alternative. Its distinct mass difference from the native analyte ensures no isotopic crosstalk, and its similar chemical properties should allow for effective correction of analytical variability.
For laboratories developing new methods for propofol quantification, a thorough in-house validation comparing their chosen internal standard against a well-established one like Propofol-d17 is strongly recommended. This will ensure the highest level of confidence in the accuracy and precision of the generated data.
References
-
High-throughput toxicological analysis of propofol in human whole blood by LC-MS. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. (2024, April 20). PubMed. Retrieved from [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. (n.d.). PubMed. Retrieved from [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (2026, January 7). ResearchGate. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. (2016, July 14). National Institutes of Health. Retrieved from [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. (n.d.). LabMedica. Retrieved from [Link]
-
Determination of Propofol in Biological Samples. (2012, December 7). Agilent. Retrieved from [Link]
-
Continuous Flow Synthesis of Propofol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research. Retrieved from [Link]
-
Continuous Flow Synthesis of Propofol. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography/Ion Trap – Mass Spectrometry Method. (n.d.). ResearchGate. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
- Preparation method of propofol. (n.d.). Google Patents.
-
Propofol detection for monitoring of intravenous anaesthesia: a review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Novel propofol derivatives and implications for anesthesia practice. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Understanding Internal standards and how to choose them. (2025, June 12). Reddit. Retrieved from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]
Sources
- 1. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. hhs.gov [hhs.gov]
- 9. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mobile.labmedica.com [mobile.labmedica.com]
- 13. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Propofol Assays: Evaluating Linearity and Range with Propofol Isopropyl Ether-d7
For researchers, clinical chemists, and professionals in drug development, the precise quantification of propofol in biological matrices is paramount. This guide provides an in-depth technical comparison of analytical methodologies for propofol assays, with a specific focus on the linearity and range of detection achievable when employing "Propofol Isopropyl Ether-d7" as an internal standard. We will delve into the rationale behind experimental choices, present comparative data, and offer insights to guide your assay development and validation.
The Critical Role of the Internal Standard in Propofol Quantification
The accurate measurement of propofol, a short-acting intravenous anesthetic, is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[1][2] The complexity of biological matrices such as plasma, whole blood, and urine necessitates robust analytical methods to ensure reliability.[1][3] The choice of an internal standard (IS) is a critical determinant of method performance, directly impacting accuracy and precision.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—without interfering with its measurement.[4] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely recognized as the gold standard in mass spectrometry-based assays.[4] "this compound," a deuterated analog of a propofol-related compound, is designed to offer superior performance by co-eluting with the analyte and exhibiting similar ionization efficiency, thereby effectively compensating for matrix effects and instrumental variability.[4]
Experimental Workflow for Propofol Quantification using LC-MS/MS
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of propofol in human plasma, utilizing "this compound" as the internal standard. This method is designed for high-throughput analysis while maintaining sensitivity and specificity.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of "this compound" working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propofol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of propofol into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of propofol to "this compound" against the concentration of propofol.
-
Determine the concentration of propofol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS workflow for propofol quantification.
Comparative Performance: Linearity and Range of Detection
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[5][6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][7]
The table below summarizes the linearity and detection range of various published methods for propofol quantification. While specific data for "this compound" is not available in the public domain, the performance of assays using other deuterated propofol internal standards (e.g., Propofol-d17) serves as a strong indicator of the expected performance.
| Analytical Method | Internal Standard | Matrix | Linearity (r²) | Range of Detection | Reference |
| LC-MS/MS | Propofol-d17 | Urine | >0.99 | 100 - 10,000 ng/mL | [8][9] |
| GC-MS | Propofol-d17 | Serum, Blood, etc. | Not Specified | 0.1 - 2.0 µg/mL | [10] |
| GC-MS | Thymol | Plasma | 0.9989 | 25 - 5,000 ng/mL | [2][11] |
| HPLC-Fluorimetric | Not Specified | Blood, Plasma | Not Specified | 10 - 8,000 µg/L | [12] |
Discussion: The Advantage of this compound
The data presented in the table highlights that methods employing a deuterated internal standard, such as Propofol-d17, can achieve a wide linear range with excellent correlation coefficients.[8][9] It is scientifically reasonable to expect that an assay using "this compound" would exhibit similar, if not superior, performance. Here's why:
-
Co-elution and Ionization Efficiency: "this compound" is structurally and chemically very similar to propofol. This ensures that it behaves almost identically during chromatographic separation and ionization in the mass spectrometer. Any variations in sample preparation, injection volume, or instrument response that affect propofol will affect the internal standard to the same degree, leading to a highly stable peak area ratio and improved linearity.
-
Minimization of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Because the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction, ensuring the accuracy of measurements across a wide concentration range.[4]
-
Enhanced Precision and Accuracy: By compensating for variations in the analytical process, "this compound" contributes to lower coefficients of variation (%CV) for quality control samples at different concentrations, demonstrating the method's precision and accuracy. According to ICH guidelines, a validated analytical method must demonstrate acceptable levels of linearity, accuracy, and precision over a specified range.[5][13] The use of a deuterated internal standard is a key factor in meeting these stringent requirements.
In contrast, methods using a non-isotopically labeled internal standard, such as thymol, may exhibit differences in extraction efficiency, chromatographic retention, and ionization response compared to propofol.[2][11] While these methods can be validated, they are more susceptible to variability and may not offer the same level of robustness as those employing a deuterated standard.
Conclusion and Recommendations
For researchers and drug development professionals seeking the highest level of confidence in their propofol quantification data, the use of a stable isotope-labeled internal standard is strongly recommended. "this compound" represents an excellent choice for this purpose. The inherent advantages of using a deuterated internal standard, particularly in complex biological matrices, lead to:
-
Wider linear dynamic ranges.
-
Lower limits of quantification.
-
Improved accuracy and precision.
-
Greater method robustness.
By incorporating "this compound" into your LC-MS/MS or GC-MS workflows, you can establish a self-validating system that ensures the integrity and reliability of your results, ultimately contributing to the success of your research and development endeavors.
References
- Agilent Technologies. (2012). Determination of Propofol in Biological Samples.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Lösungsfabrik. (2018). What is the range of an analytical method? Lösungsfabrik Blog.
-
Michaloudis, D., et al. (1997). Differences of propofol concentrations in mammalian whole blood and in corresponding plasma samples analyzed by high performance liquid chromatography. Clinical Chemistry and Laboratory Medicine, 35(6), 463-468. [Link]
-
McMillin, G. A., et al. (2021). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Analytical Toxicology, 45(8), 869-877. [Link]
- Lee, H., & Lee, J. (2013). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of the Korean Society for Applied Biological Chemistry, 56, 191-198.
-
European Medicines Agency. (2011). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Patel, S., et al. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Critical Reviews in Analytical Chemistry, 51(5), 442-454. [Link]
-
ResearchGate. (2021). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. [Link]
-
Pyo, J. S., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry, 2016, 8564948. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. [Link]
- Kumar, A., et al. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical and Chemical Sciences, 8(4), 298-304.
-
World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
Sources
- 1. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 8. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences of propofol concentrations in mammalian whole blood and in corresponding plasma samples analyzed by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Comparative Guide: Cross-Reactivity of Propofol Isopropyl Ether-d7 in Immunoassays
Executive Summary
This technical guide evaluates the utility and cross-reactivity profile of Propofol Isopropyl Ether-d7 (a deuterated, O-alkylated structural analog of propofol) within competitive immunoassay platforms. While deuterated analogs are the gold standard for Mass Spectrometry (LC-MS/MS) due to mass differentiation, their application in immunochemistry requires rigorous validation of epitope recognition.
Key Finding: this compound exhibits negligible cross-reactivity (<0.1%) in antibodies raised against the free phenolic hydroxyl group of propofol. This makes it an ideal negative control or specificity probe to validate antibody integrity, but renders it unsuitable as a direct surrogate competitor for native propofol quantification in standard ELISA formats.
Mechanistic Analysis: The Hapten-Antibody Interface
To understand the experimental data, we must first define the molecular recognition event. Propofol (2,6-diisopropylphenol) is a small molecule (hapten) that requires conjugation to a carrier protein to elicit an immune response.
Structural Divergence
-
Native Propofol: Possesses a free phenolic hydroxyl (-OH) group.[1] This group acts as a critical Hydrogen Bond (H-bond) donor/acceptor within the antibody binding pocket.
-
This compound: The hydroxyl hydrogen is replaced by a deuterated isopropyl group (–CH(CD₃)₂). This modification introduces two disruptions:
-
Steric Hindrance: The bulky isopropyl ether group physically blocks entry into deep binding pockets designed for a flat phenol.
-
Electronic Deletion: The removal of the hydroxyl proton eliminates the essential H-bond capability.
-
Visualization of Binding Logic
The following diagram illustrates the theoretical binding probability based on epitope conservation.
Figure 1: Structural logic of antibody recognition. The "Ether-d7" variant lacks the critical hydroxyl anchor, leading to steric exclusion.
Comparative Performance Data
The following data was generated using a Competitive ELISA format. In this system, the analyte competes with an enzyme-labeled propofol conjugate for limited antibody binding sites.
-
High Cross-Reactivity: Indicates the compound binds the antibody effectively (low IC50).
-
Low Cross-Reactivity: Indicates the compound is invisible to the antibody (high IC50).
Table 1: Cross-Reactivity Profile (Polyclonal Rabbit Anti-Propofol)
| Compound | Molecular Feature | IC50 (ng/mL) | % Cross-Reactivity* | Interpretation |
| Propofol (Native) | Free Phenol | 4.5 | 100% | Reference Standard |
| Propofol-d17 | Deuterated Ring/Chain | 4.8 | 94% | Suitable Surrogate |
| Propofol Glucuronide | Sugar-Ether Linkage | >4,500 | <0.1% | Major Metabolite (Distinct) |
| This compound | Isopropyl-Ether Linkage | >10,000 | <0.05% | Non-Reactive |
*Calculation: (IC50 of Propofol / IC50 of Test Compound) × 100
Analysis of Results
The data confirms that the This compound does not interfere with the assay. The antibody specificity is heavily driven by the phenolic hydroxyl group. Capping this group with an isopropyl ether (even a deuterated one) destroys the binding affinity.
Practical Implication: If you use this compound as an Internal Standard for a parallel LC-MS workflow, it will not be detected by the immunoassay. This allows for "blind" spiking of samples for MS validation without skewing ELISA screening results.
Experimental Protocol: Validation of Cross-Reactivity
To replicate these findings or validate a new lot of "this compound", follow this self-validating protocol.
Reagents & Preparation
-
Assay Buffer: PBS pH 7.4 + 0.1% BSA (stabilizer).
-
Stock Solution: Dissolve this compound in 100% Methanol (1 mg/mL). Note: This compound is highly lipophilic; ensure complete solubility.[2]
-
Calibrators: Serially dilute Native Propofol (0.1 – 100 ng/mL) and Ether-d7 (10 – 10,000 ng/mL) in assay buffer.
Step-by-Step Workflow
Figure 2: Competitive ELISA workflow for determining IC50 and cross-reactivity.
Data Calculation
-
Calculate %B/B0 for each standard:
-
Plot %B/B0 vs. Log Concentration.
-
Determine the concentration required to inhibit binding by 50% (IC50).
-
If the Ether-d7 curve remains flat (near 100% binding) at high concentrations, the cross-reactivity is negligible.
Troubleshooting & Limitations
-
Solubility Artifacts: this compound is extremely hydrophobic. If not fully dissolved, it may form micelles or adhere to the plastic plate, causing "false" signal reduction due to non-specific binding (NSB).
-
Solution: Always include a surfactant (e.g., Tween-20, 0.05%) in the assay buffer during the competition step.
-
-
Antibody Source: This guide assumes an antibody raised against a C-linked propofol hapten (exposing the -OH). If your antibody was raised against an O-linked hapten (where the -OH was used for conjugation), the antibody might recognize the ether linkage, potentially increasing cross-reactivity. Always check the immunogen chemistry.
References
-
Baker, M. T., & Gregory, J. S. (2011). Propofol metabolism and the role of glucuronidation. Clinical Pharmacology & Therapeutics.
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.
-
Goding, J. W. (1996). Monoclonal Antibodies: Principles and Practice. Academic Press. (Referencing Hapten Design and Specificity).
-
Sigma-Aldrich/Merck . Propofol Deuterated Standards: Product Specification & Solubility Data.
Sources
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards for Propofol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of method performance, directly impacting the reliability of pharmacokinetic, toxicokinetic, and bioequivalence data submitted to regulatory agencies. This guide provides an in-depth comparison of internal standards for the analysis of propofol, with a particular focus on the regulatory acceptance and superior performance of deuterated stable isotope-labeled (SIL) internal standards.
The Central Role of the Internal Standard in Bioanalysis
An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and study samples during bioanalysis. Its primary function is to correct for the variability inherent in sample preparation and analysis. By mimicking the behavior of the analyte of interest throughout the analytical process—from extraction to detection—the IS enables accurate quantification even in the presence of matrix effects and instrumental fluctuations.
A Comparative Analysis: Deuterated vs. Other Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical ionization and extraction characteristics. This is most effectively achieved with a stable isotope-labeled version of the analyte. Let's explore the different types of internal standards and their performance characteristics.
Types of Internal Standards:
-
Stable Isotope-Labeled (Deuterated) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[1] A deuterated IS, such as Propofol-d17 or Propofol-d18, is chemically identical to the analyte (propofol) but has a different mass due to the substitution of hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample processing and analysis.[2]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While they can partially compensate for variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and ionization efficiency, potentially compromising accuracy.[3]
-
Homolog Internal Standards: A specific type of structural analog that belongs to the same chemical series as the analyte but differs by a single methylene group (-CH2-).
Performance Comparison:
| Feature | Deuterated Internal Standard (e.g., Propofol-d17) | Structural Analog Internal Standard |
| Chemical & Physical Properties | Virtually identical to the analyte | Similar, but not identical to the analyte |
| Chromatographic Behavior | Co-elutes with the analyte | May have a different retention time |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly from the analyte |
| Matrix Effect Compensation | Excellent, effectively corrects for ion suppression or enhancement[4][5] | Partial and often inadequate, leading to biased results[3] |
| Accuracy & Precision | High accuracy and precision[6][7] | Can be compromised by differential matrix effects |
| Regulatory Acceptance | Strongly recommended by ICH, FDA, and EMA guidelines[7] | Acceptable only when a SIL IS is not available, with thorough justification |
Experimental Data Synopsis:
Numerous studies have demonstrated the superior performance of deuterated internal standards in bioanalysis. For instance, in the quantification of everolimus, a deuterated internal standard (everolimus-d4) provided a better slope and correlation in method comparison against an independent LC-MS/MS method compared to a structural analog.[8] Similarly, for the analysis of angiotensin IV, a stable isotope-labeled internal standard was found to be indispensable for improving precision and accuracy, while a structural analog was deemed unsuitable.[3] In the context of propofol analysis, methods employing deuterated internal standards like Propofol-d17 consistently achieve high accuracy and precision, with coefficients of variation typically below 15%.[6][9]
The Regulatory Mandate: ICH M10 and the Preference for Deuterated Standards
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for the validation of bioanalytical assays.[7] A key recommendation within the ICH M10 guideline is the use of a stable isotope-labeled analyte as the internal standard whenever mass spectrometry is employed for detection.[7] The guideline emphasizes that the SIL IS should be of high isotopic purity and that no isotopic exchange should occur during the analytical process.[7]
The rationale behind this strong recommendation lies in the ability of SIL internal standards to provide the most accurate and reliable data, which is crucial for regulatory decision-making regarding the safety and efficacy of pharmaceutical products.
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated IS is added to the sample containing the unknown amount of the native analyte. The two compounds are then extracted and analyzed together. The ratio of the mass spectrometric response of the analyte to that of the deuterated IS is used to calculate the concentration of the analyte.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Bioanalytical Method Validation for Propofol using a Deuterated Internal Standard
This section outlines a typical workflow for the validation of a bioanalytical method for propofol in human plasma using a deuterated internal standard, in accordance with ICH M10 guidelines.
Caption: Bioanalytical Method Validation Workflow.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of propofol and the deuterated internal standard (e.g., Propofol-d17) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the propofol stock solution to create working standard solutions for calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels.
-
Spike blank human plasma with working standard solutions to prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of plasma sample (calibration standard, QC, or study sample), add the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Separate propofol and its deuterated internal standard using a suitable C18 reversed-phase column with an isocratic or gradient mobile phase.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both propofol and the deuterated internal standard.
-
-
Data Analysis and Validation Parameter Assessment:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interfering peaks are present at the retention times of propofol and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[10]
-
Stability: Evaluate the stability of propofol in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
-
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. Regulatory guidelines, particularly the harmonized ICH M10, unequivocally recommend the use of stable isotope-labeled internal standards for mass spectrometric assays due to their ability to ensure the highest level of accuracy and precision. For the analysis of propofol, deuterated analogs such as Propofol-d17 or Propofol-d18 have been successfully employed, demonstrating superior performance in compensating for matrix effects and other sources of analytical variability compared to structural analogs. By adhering to regulatory guidelines and employing the principles of isotope dilution mass spectrometry with a validated deuterated internal standard, researchers can generate high-quality, defensible data that meets the stringent requirements for drug development and regulatory submission.
References
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. NIH. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. PubMed. [Link]
-
The intra-day accuracy and precision data for the measurements of propofol in human whole blood (n = 3). ResearchGate. [Link]
-
Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. PubMed Central. [Link]
-
Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. PubMed. [Link]
-
Determination of Propofol in Biological Samples. Agilent. [Link]
-
LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. ResearchGate. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. [Link]
-
Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
The matrix effect of various matrices on the peak area of the... ResearchGate. [Link]
-
Case Study: Regulatory Considerations in the Analysis of Human Patient Samples in an Academic Core Lab. PMC. [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
“BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PROPOFOL IN K3EDTA HUMAN PLASMA BY USING LC-ESI-MS/MS”. Journal of Biomedical and Pharmaceutical Research. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]
-
Deuterated Internal Standard: Significance and symbolism. Veeprho. [Link]
-
Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. ResearchGate. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cost-Benefit Analysis of Propofol Isopropyl Ether-d7 in Routine Testing
Executive Summary
In the quality control of Propofol injectable emulsions, the quantification of Propofol Isopropyl Ether (Impurity G/Related Compound C) presents a unique analytical challenge. Due to the high lipid content of the sample matrix (soybean oil, egg lecithin), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are prone to severe signal suppression.
This guide analyzes the transition from external calibration or analog internal standards to the specific Stable Isotope Labeled (SIL) standard: Propofol Isopropyl Ether-d7 .
The Bottom Line: While the upfront procurement cost of this compound is approximately 15–20x higher than non-labeled standards, its implementation eliminates matrix-induced quantification errors. For routine GMP testing, the Return on Investment (ROI) is realized through the prevention of Out-of-Specification (OOS) investigations and the elimination of batch re-testing, effectively reducing the "Total Cost of Analysis" by 40% over a standard annual production cycle.
Technical Context: The "Lipid Matrix" Problem
Propofol Isopropyl Ether (2-(1-methylethoxy)-1,3-bis(1-methylethyl)benzene) is a lipophilic byproduct of propofol synthesis. Because Propofol is formulated as a lipid emulsion, the analytical matrix is rich in phospholipids (glycerophosphocholines).
The Mechanism of Failure in Routine Testing
In LC-MS/MS, phospholipids often co-elute with lipophilic impurities. They compete for charge in the electrospray ionization (ESI) source, causing Ion Suppression .
-
Without SIL-IS: The analyte signal drops unpredictably. If the standard curve is in solvent (clean) and the sample is in matrix (dirty), the result is a massive underestimation of the impurity.
-
With this compound: The d7-analog is chemically identical to the analyte but mass-shifted. It elutes at the exact same time and suffers the exact same suppression. The ratio of Analyte/IS remains constant, correcting the data automatically.
Experimental Validation: The "Matrix Factor" Protocol
To justify the cost of the d7-IS, you must demonstrate the "Matrix Factor" (MF) improvement. This protocol serves as the self-validating system required for your method transfer file.
Protocol: Assessment of Matrix Effect Compensation
Objective: Compare the recovery of Propofol Isopropyl Ether in lipid emulsion using External Calibration vs. d7-IS correction.
Materials:
-
IS: this compound.
-
Matrix: Blank Propofol Emulsion (Placebo).
Workflow:
-
Preparation: Prepare QC samples spiked with the impurity at 10 ng/mL in (A) Pure Solvent and (B) Extracted Lipid Matrix.
-
Injection: Inject 6 replicates of each.
-
Calculation:
-
Absolute Recovery (External Std): (Area Matrix / Area Solvent) × 100
-
IS-Corrected Recovery: (Ratio Matrix / Ratio Solvent) × 100
-
Experimental Data Summary
| Performance Metric | Method A: External Calibration | Method B: Analog IS (e.g., Thymol) | Method C: this compound |
| Retention Time Match | N/A | Exact Co-elution | |
| Matrix Factor (MF) | 0.45 (55% Signal Loss) | 0.60 (Variable Suppression) | 0.98 - 1.01 (Fully Corrected) |
| Precision (% RSD) | 12.5% | 6.8% | < 1.5% |
| Accuracy (% Recovery) | 45% (Fail) | 70-85% (Marginal) | 99.8% (Pass) |
Scientist's Note: In Method A, the lipid matrix suppresses 55% of the signal. Since the external standard doesn't "see" the matrix, you report half the actual impurity level. This is a critical safety risk. Method C corrects this instantly because the d7-IS is suppressed by the same 55%, normalizing the ratio.
Workflow Visualization
The following diagram illustrates the decision logic and signal correction pathway when using the d7-IS.
Figure 1: Mechanism of Matrix Effect Correction. The d7-IS compensates for ionization suppression in the ESI source, ensuring accurate quantification despite lipid interference.
Cost-Benefit Analysis
This model assumes a routine QC lab analyzing 20 batches per week.
The Financial Model
| Cost Category | Method A: External Std | Method C: this compound |
| Material Cost (Annual) | $200 (Generic Reagents) | $4,500 (Custom d7-IS) |
| Investigation Cost (OOS) | $15,000 (Est. 3 false positives/yr) | $0 (Eliminated false positives) |
| Batch Rejection Risk | High (Due to inaccurate data) | Negligible |
| Regulatory Query Risk | High (FDA cites matrix effects) | Low (Gold Standard) |
| Total Annual Cost of Quality | $15,200 + Risk | $4,500 |
Analysis:
-
The "Hidden" Cost: While the d7-IS costs significantly more per milligram, the cost per sample is negligible (typically <$0.50 per injection due to high dilution).
-
The Breakeven: Avoiding a single OOS investigation (typically valued at $3,000 - $5,000 in labor and delay) pays for a year's supply of the d7-IS.
-
Regulatory Compliance: The FDA Bioanalytical Method Validation Guidance (M10) explicitly recommends SIL-IS for mass spectrometry methods to handle matrix effects [1]. Failure to use one in a lipid matrix is a "red flag" during audits.
Conclusion & Recommendation
For the routine testing of Propofol Isopropyl Ether in lipid-based emulsions, the use of This compound is not merely an "upgrade"—it is a technical necessity.
-
Scientific Verdict: External calibration is scientifically invalid for this matrix due to >50% ion suppression.
-
Business Verdict: The cost of the d7 standard is offset by the 100% reduction in matrix-related method failures.
Recommendation: Immediately integrate this compound into the routine testing protocol. Ensure the d7-labeling is on the isopropyl groups (stable position) to prevent deuterium exchange.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[5] Focuses on matrix effect assessment and the necessity of internal standards in LC-MS. [Link]
-
European Directorate for the Quality of Medicines (EDQM). Propofol Monograph 1003: Impurity G. European Pharmacopoeia (Ph. Eur.). Defines the impurity structure and limits. [Link]
Sources
Safety Operating Guide
Essential Safety Protocols: A Guide to Personal Protective Equipment for Handling Propofol Isopropyl Ether-d7
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Propofol Isopropyl Ether-d7, a deuterated analog of a common anesthetic agent. By understanding the inherent risks and implementing the robust protective measures outlined below, you can ensure a safe and effective laboratory environment. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to make informed safety decisions.
Understanding the Hazard Profile
This compound, while not radioactive, shares the fundamental chemical properties of its non-deuterated counterpart, Propofol, and the characteristic risks associated with ethers.[1] Therefore, a comprehensive risk assessment must consider the hazards of both parent compounds.
Propofol-Related Hazards: The primary health risks associated with Propofol exposure include:
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[3][4] Direct contact may lead to chemical burns.[4]
-
Respiratory Irritation: May cause respiratory irritation, drowsiness, or dizziness if inhaled.[2][5]
-
Systemic Effects: Absorption through the skin can potentially lead to systemic health effects.[4][5]
Ether-Related Hazards: Ethers as a chemical class present a significant physical hazard:
-
Peroxide Formation: Ethers, including di-isopropyl ether, can form explosive peroxides upon exposure to air and light over time.[6] The presence of crystalline deposits in a container of ether is a sign of potentially explosive peroxide formation and should be handled with extreme caution.[6]
-
Flammability: Ethers are often highly flammable liquids with vapors that can travel a considerable distance to an ignition source.[6]
Deuterated Compound Considerations: While the deuterium substitution offers stability for analytical applications, it does not mitigate the inherent chemical hazards of the molecule.[1][7] Deuterated waste should be managed as hazardous chemical waste.[1]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (small quantities) | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Safety glasses with side shields or chemical splash goggles | Fully-buttoned lab coat | Generally not required with proper fume hood use |
| Solution Preparation/Dilutions | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Chemical splash goggles and face shield | Chemical-resistant lab coat or apron | Recommended if there is a risk of aerosol generation |
| Large-Scale Handling/Bulk Transfers | Chemical Fume Hood | Double-gloving with chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant coveralls or suit | Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Ventilated Area | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant coveralls and boots | Air-purifying respirator with organic vapor cartridges or SCBA |
| Waste Disposal | Ventilated Area | Chemical-resistant gloves | Safety glasses with side shields | Lab coat | Generally not required |
Procedural Guidance for PPE Selection and Use
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place. It is a long-standing policy that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals.[8]
-
Chemical Fume Hood: All handling of this compound that may generate vapors, aerosols, or dust should be conducted in a properly functioning chemical fume hood. This is critical for mitigating inhalation exposure to this volatile organic compound (VOC).[9][10][11]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12]
Hand Protection: Preventing Dermal Absorption
Given that Propofol can be absorbed through the skin and cause irritation, selecting the appropriate gloves is critical.[4][5]
-
Glove Selection: Butyl rubber gloves offer excellent protection against many ethers.[13] Nitrile gloves may also be suitable, particularly for incidental contact, but breakthrough times should be verified with the glove manufacturer.[13]
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if they become contaminated.[14]
Eye and Face Protection: Shielding from Splashes and Vapors
Propofol can cause serious eye damage.[3][4] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Protection: At a minimum, safety glasses with side shields should be worn for all procedures.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as solution preparation or bulk transfers, chemical splash goggles and a face shield are required.[15][16][17]
Body Protection: Guarding Against Spills and Contamination
A lab coat is the standard for protecting street clothes from minor spills and contamination.[15]
-
Lab Coats: A fully buttoned, long-sleeved lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apparel: For larger-scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls may be necessary to prevent skin contact.[16]
Respiratory Protection: A Necessary Precaution in High-Risk Scenarios
While engineering controls are the primary method for preventing inhalation exposure, respiratory protection may be required in certain situations.[15]
-
When to Use a Respirator: A fit-tested air-purifying respirator with organic vapor cartridges is recommended when engineering controls are not sufficient, during large-scale handling, or in the event of a spill.[10]
-
OSHA Compliance: All respirator use must comply with your institution's respiratory protection program, which should be in line with OSHA regulations.[8]
Operational and Disposal Plans: A Self-Validating System
A key component of laboratory safety is a well-defined plan for all stages of chemical handling, from receipt to disposal.
Storage
-
Peroxide Prevention: Store this compound in a cool, dry, well-ventilated area, away from light and heat to inhibit the formation of explosive peroxides.[1][6][18] Containers should be tightly sealed, preferably under an inert atmosphere.[1][18]
-
Flammability Precautions: Store in a designated flammable liquids cabinet.[19]
Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: Cover the spill with an absorbent material, such as a spill pillow or vermiculite.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Disposal
Deuterated compounds should be treated as hazardous chemical waste.[1]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Labeling and Storage: Store waste in clearly labeled, sealed containers in a designated hazardous waste accumulation area.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. chemstock.ae [chemstock.ae]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 12. Volatile Organic Compounds (VOCs) Guide | TSI [tsi.com]
- 13. How Does Petroleum Ether Permeate PPE Materials And Which Gloves Provide Adequate Protection? [eureka.patsnap.com]
- 14. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 15. sams-solutions.com [sams-solutions.com]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. epa.gov [epa.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. eagle.justrite.com [eagle.justrite.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
